molecular formula C73H112N22O16 B1661735 Murepavadin CAS No. 944252-63-5

Murepavadin

カタログ番号: B1661735
CAS番号: 944252-63-5
分子量: 1553.8 g/mol
InChIキー: RIDRXGOBXZLKHZ-NZUANIILSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Murepavadin (also known as POL7080) is a first-in-class, cyclic peptidomimetic antibiotic that represents the pioneering member of the Outer Membrane Protein Targeting Antibiotics (OMPTAs) . This innovative compound exhibits a highly specific and potent bactericidal activity against Pseudomonas aeruginosa through a novel, non-lytic mechanism of action . It selectively targets the lipopolysaccharide transport protein D (LptD), an essential outer membrane protein involved in LPS biogenesis in Gram-negative bacteria . By binding to LptD, this compound disrupts the proper transport and assembly of lipopolysaccharide in the outer membrane, ultimately leading to bacterial cell death . In vitro profiling against a large panel of 1,219 contemporary clinical isolates of P. aeruginosa , including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains, demonstrated outstanding potency with an MIC90 of 0.12 mg/L . Its activity is notably retained against carbapenem-resistant and colistin-resistant isolates, showing no cross-resistance with other antibiotic classes . Preclinical in vivo studies have confirmed its efficacy in murine sepsis, lung, and thigh infection models . Furthermore, research indicates that this compound can enhance the efficacy of other antibiotics, such as ciprofloxacin, by inhibiting bacterial drug efflux mechanisms . Beyond its direct antimicrobial activity, studies suggest it may modulate host immune responses via interaction with the MRGPRX2 receptor . This product is provided for research purposes, including the study of novel antimicrobial mechanisms, combating resistant pseudomonal infections, and exploring combination therapies. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans.

特性

IUPAC Name

(3R,9S,12S,15S,18S,21S,24S,27R,30S,33S,36S,39S,42S,45S)-15,18,24,27,33-pentakis(2-aminoethyl)-30-(3-aminopropyl)-36-[(2S)-butan-2-yl]-42-[(1R)-1-hydroxyethyl]-9-(hydroxymethyl)-21,39-bis(1H-indol-3-ylmethyl)-12-methyl-1,7,10,13,16,19,22,25,28,31,34,37,40,43-tetradecazatricyclo[43.3.0.03,7]octatetracontane-2,8,11,14,17,20,23,26,29,32,35,38,41,44-tetradecone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C73H112N22O16/c1-5-38(2)58-70(108)88-52(24-30-79)65(103)83-47(17-10-25-74)62(100)85-49(21-27-76)63(101)86-51(23-29-78)66(104)89-53(33-41-35-80-45-15-8-6-13-43(41)45)67(105)87-50(22-28-77)64(102)84-48(20-26-75)61(99)82-39(3)60(98)91-55(37-96)72(110)95-32-12-19-57(95)73(111)94-31-11-18-56(94)69(107)93-59(40(4)97)71(109)90-54(68(106)92-58)34-42-36-81-46-16-9-7-14-44(42)46/h6-9,13-16,35-36,38-40,47-59,80-81,96-97H,5,10-12,17-34,37,74-79H2,1-4H3,(H,82,99)(H,83,103)(H,84,102)(H,85,100)(H,86,101)(H,87,105)(H,88,108)(H,89,104)(H,90,109)(H,91,98)(H,92,106)(H,93,107)/t38-,39-,40+,47-,48-,49+,50-,51-,52-,53-,54-,55-,56-,57+,58-,59-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIDRXGOBXZLKHZ-NZUANIILSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)N1)CC4=CNC5=CC=CC=C54)C(C)O)CO)C)CCN)CCN)CC6=CNC7=CC=CC=C76)CCN)CCN)CCCN)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@@H]2C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC4=CNC5=CC=CC=C54)[C@@H](C)O)CO)C)CCN)CCN)CC6=CNC7=CC=CC=C76)CCN)CCN)CCCN)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C73H112N22O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1553.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944252-63-5
Record name Murepavadin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0944252635
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Murepavadin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14777
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 944252-63-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MUREPAVADIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D02GRY87Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Murepavadin's Mechanism of Action: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Murepavadin (POL7080) represents a pioneering class of outer membrane protein-targeting antibiotics, exhibiting potent and specific bactericidal activity against the opportunistic pathogen Pseudomonas aeruginosa. This technical guide delineates the core mechanism of action of this compound, its molecular interactions, and the resultant physiological consequences for the bacterium. This compound's novel mechanism centers on the inhibition of the lipopolysaccharide (LPS) transport protein D (LptD), a critical component of the LPS transport machinery in Gram-negative bacteria. By disrupting the final and essential step of outer membrane biogenesis—the insertion of LPS into the outer leaflet—this compound induces a cascade of events leading to membrane disorganization, increased permeability, and ultimately, cell death. This document provides a comprehensive overview of the experimental evidence supporting this mechanism, including quantitative data on its activity, detailed experimental protocols, and visual representations of the key pathways and workflows.

Molecular Target and Binding Interaction

This compound's primary molecular target is the lipopolysaccharide (LPS) transport protein D (LptD) of Pseudomonas aeruginosa. LptD, in complex with the lipoprotein LptE, forms the outer membrane component of the Lpt machinery, which is responsible for the translocation of LPS from the periplasm to the cell surface.

This compound, a synthetic cyclic β-hairpin peptidomimetic, binds with high affinity to the periplasmic domain of LptD.[1][2][3] This interaction is highly specific to P. aeruginosa LptD, which contains a unique N-terminal insert domain not found in the LptD of other Gram-negative bacteria, contributing to this compound's narrow spectrum of activity.[4]

Binding Affinity

Microscale thermophoresis (MST) has been employed to quantify the binding affinity of a fluorescently labeled derivative of a this compound analogue (L27-11) to the LptD/E complex of P. aeruginosa.

CompoundTargetMethodKd (nM)
L27-11 (this compound analogue)LptD/E complexMicroscale Thermophoresis (MST)13 ± 5
Table 1: Binding affinity of a this compound analogue to the P. aeruginosa LptD/E complex.[3]

Disruption of the Outer Membrane

By binding to LptD, this compound effectively obstructs the transport and insertion of LPS into the outer leaflet of the outer membrane.[5][6][7][8] This leads to a disruption of the asymmetric lipid bilayer, with an accumulation of LPS in the inner membrane and a relative increase in phospholipids (B1166683) in the outer leaflet.[7] The consequences of this disruption are multifaceted:

  • Increased Outer Membrane Permeability: The compromised integrity of the outer membrane leads to increased permeability to hydrophobic substances.[9]

  • Envelope Stress Response: The mislocalization of LPS and the overall disruption of the outer membrane trigger an envelope stress response in the bacterium, mediated by the sigma factor AlgU.[9]

  • Cell Death: The culmination of these effects leads to a loss of cellular homeostasis and ultimately, bactericidal activity.[5][8]

Experimental Workflow: Outer Membrane Permeability Assay

A common method to assess outer membrane permeability is the N-phenyl-1-naphthylamine (NPN) uptake assay. NPN is a hydrophobic fluorescent probe that is normally excluded by the intact outer membrane of Gram-negative bacteria. Upon membrane disruption, NPN can partition into the hydrophobic interior of the membrane, resulting in a significant increase in fluorescence.

G cluster_prep Bacterial Culture Preparation cluster_assay NPN Uptake Assay cluster_analysis Data Analysis prep1 Grow P. aeruginosa to mid-log phase prep2 Harvest cells by centrifugation prep1->prep2 prep3 Wash and resuspend in buffer (e.g., 5 mM HEPES) prep2->prep3 assay1 Add NPN to bacterial suspension prep3->assay1 Treated and untreated samples assay2 Incubate with varying concentrations of this compound assay1->assay2 assay3 Measure fluorescence (Ex: 350 nm, Em: 420 nm) assay2->assay3 analysis1 Plot fluorescence intensity vs. This compound concentration assay3->analysis1 analysis2 Determine the concentration at which permeability increases analysis1->analysis2

Experimental workflow for the NPN uptake assay.

In Vitro Activity

This compound demonstrates potent and specific in vitro activity against a wide range of P. aeruginosa clinical isolates, including strains resistant to multiple other classes of antibiotics.

OrganismNumber of IsolatesMIC50 (mg/L)MIC90 (mg/L)
P. aeruginosa (All)1,2190.120.12
P. aeruginosa (MDR)3000.120.25
P. aeruginosa (XDR)1670.120.25
Table 2: In vitro activity of this compound against clinical isolates of P. aeruginosa.[5][10][11][12]
Organism SubsetNumber of IsolatesMIC50 (mg/L)MIC90 (mg/L)
Colistin-non-susceptible500.250.25
Ceftolozane/tazobactam-non-susceptible2310.120.25
Tobramycin-non-susceptible4120.120.25
Table 3: this compound activity against XDR P. aeruginosa isolates with specific resistance profiles.[13]

Synergistic Interactions with Other Antibiotics

The disruption of the outer membrane by this compound can enhance the activity of other antibiotics that are normally hindered by this barrier.

This compound and β-Lactams

Sublethal concentrations of this compound increase the influx of β-lactam antibiotics, leading to enhanced bactericidal effects. A synergistic therapeutic effect has been observed in a mouse model of acute pneumonia when this compound is combined with ceftazidime/avibactam.[9]

This compound and Aminoglycosides

This compound enhances the bactericidal efficacies of aminoglycosides like tobramycin (B1681333) and amikacin (B45834). This is attributed to both the increased outer membrane permeability and an enhancement of the bacterial membrane potential, which promotes the intracellular uptake of aminoglycosides.[14]

This compound and Fluoroquinolones

This compound has been shown to enhance the bactericidal efficacy of ciprofloxacin (B1669076) by increasing its intracellular accumulation through the suppression of drug efflux pumps.[4]

G cluster_antibiotics Other Antibiotics This compound This compound LptD LptD This compound->LptD binds and inhibits OM_disruption Outer Membrane Disruption LptD->OM_disruption leads to Permeability Increased Permeability OM_disruption->Permeability Efflux_inhibition Efflux Pump Inhibition OM_disruption->Efflux_inhibition Membrane_potential Enhanced Membrane Potential OM_disruption->Membrane_potential Beta_lactams β-Lactams Permeability->Beta_lactams enhances influx of Aminoglycosides Aminoglycosides Permeability->Aminoglycosides enhances influx of Fluoroquinolones Fluoroquinolones Efflux_inhibition->Fluoroquinolones increases accumulation of Membrane_potential->Aminoglycosides enhances uptake of Synergistic_killing Synergistic Bacterial Killing Beta_lactams->Synergistic_killing Aminoglycosides->Synergistic_killing Fluoroquinolones->Synergistic_killing

Signaling pathway of this compound's synergistic action.

In Vivo Efficacy

Preclinical studies in murine models of infection have demonstrated the in vivo efficacy of this compound.

Experimental Protocol: Murine Pneumonia Model

A common model to assess the in vivo efficacy of antibiotics against respiratory pathogens involves the induction of pneumonia in mice.

  • Infection: Mice are intranasally inoculated with a suspension of P. aeruginosa (e.g., 4 x 106 CFU of strain PA14).[4][14]

  • Treatment: At a specified time post-infection (e.g., 3 hours), mice are treated with this compound (e.g., 0.25 mg/kg), a comparator antibiotic, or a combination, typically administered intranasally or intravenously.[4][7][14]

  • Assessment: After a defined treatment period (e.g., 16 hours), mice are euthanized, and the bacterial load in the lungs is determined by homogenizing the lung tissue and plating serial dilutions to count colony-forming units (CFU).[4]

In a murine acute pneumonia model, the combination of this compound and amikacin showed a synergistic bactericidal effect.[14] Similarly, a combination of this compound with ceftazidime/avibactam demonstrated synergistic therapeutic effects.[7]

Resistance Mechanisms

While this compound has a low propensity for resistance development, mechanisms of reduced susceptibility have been investigated. These are primarily associated with modifications in the drug's target or the LPS structure itself.

  • LptD Alterations: A tandem duplication of 6 residues in the periplasmic region of LptD has been reported in strains with decreased susceptibility to this compound.[4]

  • LPS Modifications: Mutations in genes involved in lipopolysaccharide/lipid A biosynthesis, such as lpxL1 and lpxL2, have been linked to high-level this compound resistance. These mutations can lead to a lower abundance of hexa-acylated lipid A.[4]

Proteomic Response to this compound

The cellular response to this compound treatment involves significant changes in the bacterial proteome. Proteomic analyses of P. aeruginosa treated with sublethal concentrations of this compound have revealed alterations in the protein composition of both the inner and outer membranes.[9]

Experimental Protocol: Proteomic Analysis (BONCAT)

Bio-orthogonal non-canonical amino acid tagging (BONCAT) is a powerful technique to analyze the proteome of specific bacterial subpopulations, such as those responding to antibiotic stress.

  • Labeling: P. aeruginosa cultures are incubated with a non-canonical amino acid (e.g., azidohomoalanine) in the presence or absence of this compound. This amino acid is incorporated into newly synthesized proteins.

  • Lysis and Click Chemistry: The bacterial cells are lysed, and the azide-modified proteins are selectively tagged with a reporter molecule (e.g., a biotin-alkyne) via a click chemistry reaction.

  • Enrichment: The biotin-tagged proteins are enriched from the total protein lysate using streptavidin-coated beads.

  • Mass Spectrometry: The enriched proteins are digested into peptides and identified and quantified using liquid chromatography-mass spectrometry (LC-MS/MS).

This methodology allows for the specific identification of proteins that are actively synthesized during the cellular response to this compound.

G cluster_labeling Protein Labeling cluster_enrichment Protein Enrichment cluster_analysis Proteomic Analysis label1 Incubate P. aeruginosa with non-canonical amino acid label2 Treat with this compound label1->label2 enrich1 Cell lysis label2->enrich1 enrich2 Click chemistry with biotin-alkyne enrich1->enrich2 enrich3 Enrichment with streptavidin beads enrich2->enrich3 analysis1 On-bead digestion enrich3->analysis1 analysis2 LC-MS/MS analysis analysis1->analysis2 analysis3 Protein identification and quantification analysis2->analysis3

Experimental workflow for BONCAT proteomic analysis.

Conclusion

This compound's mechanism of action represents a significant advancement in the fight against multidrug-resistant P. aeruginosa. Its high specificity for LptD, coupled with its novel mode of disrupting the outer membrane, provides a potent and targeted bactericidal effect. The ability of this compound to synergize with existing classes of antibiotics further enhances its therapeutic potential. A thorough understanding of its molecular interactions, the resulting cellular responses, and the mechanisms of potential resistance is crucial for its continued development and clinical application. This guide provides a foundational resource for researchers and drug development professionals engaged in the study and application of this promising new antibiotic.

References

Characterization of the Murepavadin-LptD Binding Site: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Murepavadin (POL7080) is a pioneering antibiotic specifically targeting the outer membrane protein Lipopolysaccharide (LPS) transport protein D (LptD) of Pseudomonas aeruginosa. This technical guide provides an in-depth analysis of the binding interaction between this compound and LptD, a critical mechanism for its potent and specific antimicrobial activity. By inhibiting LptD, this compound disrupts the essential process of LPS transport to the outer membrane, leading to bacterial cell death.[1][2][3][4] This document summarizes key quantitative binding data, details the experimental protocols used for characterization, and presents visual representations of the interaction and experimental workflows.

Introduction to this compound and its Target, LptD

This compound is a synthetic, cyclic β-hairpin peptidomimetic derived from protegrin I, a naturally occurring antimicrobial peptide.[1] Its unique mechanism of action circumvents common resistance pathways, making it a promising candidate against multidrug-resistant P. aeruginosa infections.[1] The molecular target of this compound is LptD, a crucial component of the LPS transport machinery in Gram-negative bacteria.[1][2] The LptD/E complex, situated in the outer membrane, is responsible for the final stage of LPS translocation from the periplasm to the cell surface.[5] The specificity of this compound for P. aeruginosa LptD is attributed to its interaction with a unique N-terminal domain present in the LptD of Pseudomonas species.[6]

The this compound-LptD Binding Interaction

Current research indicates that this compound binds to the periplasmic domain of LptD.[5][7] This interaction physically obstructs the transport of LPS, leading to its accumulation in the inner membrane and ultimately causing cell envelope stress and bacterial death.[7] The stable β-hairpin conformation of this compound is essential for this high-affinity binding.[1]

Binding Affinity

Quantitative analysis of the binding affinity between this compound analogues and the LptD/E complex has been determined using MicroScale Thermophoresis (MST). These studies reveal a high-affinity interaction in the nanomolar range.

CompoundTargetMethodDissociation Constant (Kd)Reference
L27-11 (this compound analogue)P. aeruginosa LptD/E complexMicroScale Thermophoresis (MST)13 ± 5 nMAndolina et al., 2018

Experimental Protocols for Binding Site Characterization

The characterization of the this compound-LptD binding site has been achieved through a combination of biophysical and biochemical techniques. The following sections detail the methodologies for key experiments.

MicroScale Thermophoresis (MST)

MST is a powerful technique to quantify biomolecular interactions in solution. It measures the motion of molecules in a microscopic temperature gradient, which is altered upon a change in size, charge, or hydration shell, such as during a binding event.

Objective: To determine the binding affinity (Kd) of this compound to the LptD/E complex.

Materials:

  • Purified recombinant P. aeruginosa LptD/E complex

  • Fluorescently labeled this compound analogue (e.g., fl-L27-11)

  • MST buffer (e.g., Phosphate-Buffered Saline with 0.05% Tween-20)

  • Monolith NT.115 instrument (NanoTemper Technologies)

  • Standard and premium capillaries

Procedure:

  • Sample Preparation:

    • A series of 16 dilutions of the unlabeled LptD/E complex is prepared in MST buffer, starting from a high concentration (e.g., 1 µM) and performing 1:1 serial dilutions.

    • The fluorescently labeled this compound analogue is diluted to a constant final concentration (e.g., 10 nM) in MST buffer.

  • Binding Reaction:

    • Equal volumes of each LptD/E dilution are mixed with the fluorescently labeled this compound solution.

    • The mixtures are incubated for a short period (e.g., 10 minutes) at room temperature to allow the binding to reach equilibrium.

  • MST Measurement:

    • The samples are loaded into MST capillaries.

    • The capillaries are placed in the Monolith NT.115 instrument.

    • The MST experiment is performed, measuring the fluorescence change in response to the induced temperature gradient.

  • Data Analysis:

    • The change in normalized fluorescence (ΔFnorm) is plotted against the logarithm of the LptD/E concentration.

    • The resulting binding curve is fitted to the Kd model using the MO.Affinity Analysis software to determine the dissociation constant.

Photolabeling and Mass Spectrometry

Photolabeling, in conjunction with mass spectrometry, is employed to identify the specific domain of LptD that interacts with this compound. This technique utilizes a photo-reactive analogue of this compound that covalently crosslinks to its binding partner upon UV irradiation.

Objective: To identify the binding domain of this compound on the LptD protein.

Materials:

  • Whole P. aeruginosa cells or purified LptD/E complex

  • Photo-activatable this compound analogue (e.g., PAL6)

  • UV light source (e.g., 365 nm)

  • SDS-PAGE equipment and reagents

  • In-gel digestion reagents (e.g., trypsin)

  • Mass spectrometer (e.g., Orbitrap)

Procedure:

  • Photolabeling:

    • In vivo:P. aeruginosa cells are incubated with the photo-activatable this compound analogue in the dark.

    • In vitro: The purified LptD/E complex is incubated with the photo-activatable analogue.

    • The samples are then exposed to UV light to induce covalent crosslinking.

  • Protein Separation and Identification:

    • The labeled proteins are separated by SDS-PAGE.

    • The protein band corresponding to LptD is excised from the gel.

  • Mass Spectrometry Analysis:

    • The excised protein band is subjected to in-gel digestion with trypsin.

    • The resulting peptides are extracted and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The MS/MS data is analyzed to identify the peptides that are crosslinked to the this compound analogue, thereby pinpointing the binding region on LptD.

Visualizing the this compound-LptD Interaction and Experimental Workflows

Experimental_Workflow_Photolabeling start Start: P. aeruginosa cells or Purified LptD/E incubation Incubate with Photo-activatable This compound Analogue start->incubation uv_crosslinking UV Irradiation (365 nm) to Induce Covalent Crosslinking incubation->uv_crosslinking sds_page Separate Proteins by SDS-PAGE uv_crosslinking->sds_page band_excision Excise LptD Protein Band sds_page->band_excision in_gel_digestion In-gel Digestion with Trypsin band_excision->in_gel_digestion lc_msms Analyze Peptides by LC-MS/MS in_gel_digestion->lc_msms identify_binding_site Identify Crosslinked Peptides to Map Binding Site lc_msms->identify_binding_site

Resistance Mechanisms

Resistance to this compound in P. aeruginosa has been linked to mutations within the LptD protein. Notably, a tandem duplication of six amino acid residues in the periplasmic β-jellyroll domain of LptD has been shown to confer resistance. This finding further corroborates the periplasmic domain as the primary binding site for this compound.

Conclusion and Future Directions

The characterization of the this compound-LptD binding site provides a solid foundation for understanding the mechanism of action of this novel antibiotic. The high-affinity interaction with the periplasmic domain of LptD underscores its potency and specificity. While the general binding region has been identified, the precise amino acid residues involved in the interaction are yet to be fully elucidated. Future studies employing techniques such as X-ray crystallography, cryo-electron microscopy, and computational modeling will be instrumental in providing a high-resolution structure of the this compound-LptD complex. This detailed structural information will not only refine our understanding of its mechanism but also guide the development of next-generation outer membrane protein-targeting antibiotics.

References

Murepavadin: A Technical Guide to its Chemical Synthesis and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Murepavadin (POL7080) is a first-in-class peptidomimetic antibiotic specifically targeting the Gram-negative bacterium Pseudomonas aeruginosa.[1][2] As a novel Outer Membrane Protein Targeting Antibiotic (OMPTA), its unique mechanism of action and high potency against multidrug-resistant (MDR) strains make it a significant subject of study in the ongoing battle against antimicrobial resistance.[1][3] This document provides a detailed overview of the chemical structure of this compound and the methodologies employed for its synthesis.

Chemical Structure and Properties

This compound is a synthetic, cyclic 14-amino-acid peptide.[3][4] Its structure is based on protegrin I, a naturally occurring host-defense peptide, and is stabilized in a β-hairpin conformation by a D-proline-L-proline turn dipeptide.[1][5] This specific conformation is crucial for its biological activity.[1] The peptide sequence is cyclo[Ser-dPro-Pro-Thr-Trp-Ile-Dab-Orn-dDab-Dab-Trp-Dab-Dab-Ala].[5][6] The presence of non-standard amino acids, such as D-isomers and diaminobutyric acid (Dab), is a key feature of its design.

Nuclear magnetic resonance studies have confirmed that the stable β-hairpin structure is essential for its interaction with the bacterial target.[1] Derivatives lacking this stable conformation lose their antimicrobial activity.[1]

Physicochemical Data

The fundamental properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C73H112N22O16[7]
Molecular Weight 1553.8 g/mol [7]
IUPAC Name (3R,9S,12S,15S,18S,21S,24S,27R,30S,33S,36S,39S,42S,45S)-15,18,24,27,33-pentakis(2-aminoethyl)-30-(3-aminopropyl)-36-[(2S)-butan-2-yl]-42-[(1R)-1-hydroxyethyl]-9-(hydroxymethyl)-21,39-bis(1H-indol-3-ylmethyl)-12-methyl-1,7,10,13,16,19,22,25,28,31,34,37,40,43-tetradecazatricyclo[43.3.0.03,7]octatetracontane-2,8,11,14,17,20,23,26,29,32,35,38,41,44-tetradecone[7]
CAS Number 944252-63-5[7]

Chemical Synthesis

The synthesis of this compound is a complex, multi-step process typically achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[8] This approach involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support. The overall process can be broken down into linear peptide assembly, cleavage and deprotection, cyclization, and final purification.

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) A 1. Resin Loading (e.g., 2-CTC Resin) B 2. Iterative Amino Acid Coupling (Fmoc-AA-OH, Coupling Agents) A->B Start Chain C 3. Fmoc Deprotection (Piperidine) B->C Add Residue C->B Repeat for 13 Cycles D 4. Cleavage & Global Deprotection (TFA Cocktail) C->D E 5. Head-to-Tail Cyclization (Solution Phase) D->E Crude Linear Peptide F 6. Purification (RP-HPLC) E->F Crude Cyclic Peptide G This compound (>99% Purity) F->G Purified Product G This compound's Mechanism of Action cluster_bacteria P. aeruginosa cluster_OM Outer Membrane cluster_PP Periplasm cluster_IM Inner Membrane LptD LptD Transporter LPS_out LPS LptD->Block Death Membrane Disruption & Cell Death LptD->Death LPS_in LPS LPS_in->LptD Transport to Outer Membrane IM_label LPS Synthesis IM_label->LPS_in Transport to Periplasm This compound This compound This compound->LptD Binds & Inhibits

References

A Technical Guide to the Preclinical Discovery and Evaluation of Murepavadin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Murepavadin (POL7080) is a pioneering antibiotic representing a new class of outer membrane protein-targeting antibiotics (OMPTAs).[1][2][3] It is a synthetic, cyclic beta-hairpin peptidomimetic derived from protegrin I (PG-1), a natural antimicrobial peptide.[4] this compound was specifically designed to combat infections caused by the Gram-negative bacterium Pseudomonas aeruginosa, a pathogen notorious for its high levels of intrinsic and acquired resistance to multiple drugs.[5][6] This document provides a comprehensive overview of the preclinical research that underpinned the development of this compound, detailing its unique mechanism of action, in vitro and in vivo efficacy, pharmacokinetic and pharmacodynamic profile, and safety data.

Discovery and Optimization

The development of this compound originated from the host defense peptide protegrin I (PG-1), which exhibits broad-spectrum antimicrobial activity but is limited by its high hemolytic activity.[4] Through a process of iterative synthesis and optimization, analogues with increasingly potent and selective activity against Pseudomonas spp. were generated.[4] This optimization process led to the discovery of this compound, which demonstrated remarkable Pseudomonas-specific activity, high plasma stability, and a significantly improved safety profile, being non-hemolytic at concentrations up to 100 μg/mL.[4]

Mechanism of Action

This compound employs a novel mechanism of action that distinguishes it from all other classes of antibiotics.[4][5] It specifically targets the lipopolysaccharide (LPS) transport protein D (LptD), an essential protein in the outer membrane of P. aeruginosa.[1][4][6] LptD is a crucial component of the LPS transport machinery, responsible for the final step of inserting LPS into the outer leaflet of the outer membrane.[2][7] By binding to LptD, this compound inhibits its function, leading to the disruption of the outer membrane, accumulation of LPS in the periplasm, and ultimately, bacterial cell death.[4][6][7] This targeted approach ensures high specificity for P. aeruginosa and minimizes off-target effects.[6]

Mechanism of Action of this compound cluster_Cell Pseudomonas aeruginosa LPS_Transport LPS Transport to Outer Membrane LptD LptD Protein LPS_Transport->LptD mediated by Outer_Membrane Outer Membrane Integrity LptD->Outer_Membrane maintains Cell_Death Bacterial Cell Death Outer_Membrane->Cell_Death disruption leads to This compound This compound This compound->LptD binds to and inhibits

Mechanism of Action of this compound.

In Vitro Activity

Preclinical studies have consistently demonstrated this compound's potent and specific bactericidal activity against a wide range of P. aeruginosa clinical isolates.[4] This includes strains resistant to multiple other classes of antibiotics, such as carbapenems and colistin.[4][5] A large surveillance study testing over 1,200 clinical isolates from the USA, Europe, and China showed a consistent MIC90 (the minimum inhibitory concentration required to inhibit the growth of 90% of organisms) of 0.12 to 0.25 mg/L.[2][4][8] Importantly, no cross-resistance with other antibiotics has been observed, which is consistent with its unique mechanism of action.[2][4]

Parameter Value Reference
MIC50 (Broth Microdilution)0.125 mg/L[9][10]
MIC90 (Broth Microdilution)2 mg/L[9][10]
MIC90 (Surveillance Study)0.12 - 0.25 mg/L[2][4][8]
Bactericidal Concentration (vs. 95.4% of strains)32 mg/L (within 1-5 h)[9][10]

Table 1: Summary of In Vitro Activity of this compound against P. aeruginosa.

In Vivo Efficacy

This compound has shown outstanding efficacy in various preclinical animal models of infection, including sepsis, lung, and thigh infection models.[4] These studies have been crucial in establishing its potential for treating serious infections in humans.

Animal Model Efficacy Metric Value Reference
Mouse Sepsis ModelED500.25 - 0.55 mg/kg[4]
Murine Pneumonia Model (with Amikacin)Bacterial Load Reduction (Combination)756-fold[11]
Murine Pneumonia Model (with Ciprofloxacin)Bacterial Load Reduction (Combination)1171-fold[12]
Neutropenic Mouse Lung InfectionStatic fAUC/MIC27.78[13]
Neutropenic Mouse Lung Infection1-log reduction fAUC/MIC39.85[13]

Table 2: Summary of In Vivo Efficacy of this compound.

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic (PK) profile of this compound is characterized by linear and dose-proportional kinetics.[4] Studies in neutropenic mouse models have been instrumental in defining the pharmacodynamic (PD) index that best correlates with its efficacy. The ratio of the area under the unbound concentration-time curve to the minimum inhibitory concentration (fAUC/MIC) was identified as the key driver of its antibacterial effect.[13] this compound also demonstrates good penetration into the epithelial lining fluid of the lungs, supporting its development for treating pneumonia.[4][14]

Parameter Species Value Reference
Half-life (single dose)Healthy Humans2.52 to 5.30 h
Total ClearanceHealthy Humans80.1 to 114 mL/h/kg
Volume of DistributionHealthy Humans415 to 724 mL/kg
Plasma Peak Levels (subcutaneous)Mice0.175 to 12.6 mg/liter[1]
Plasma AUC (subcutaneous)Mice0.186 to 30.0 mg·h/liter[1]

Table 3: Pharmacokinetic Parameters of this compound.

Resistance and Synergy

This compound has shown a low propensity for the development of resistance in vitro.[2] When resistance does occur, it has been associated with mutations in genes involved in LPS biosynthesis, such as lpxL1, lpxL2, and lptD.[9][15] Interestingly, studies have shown that this compound can act synergistically with other classes of antibiotics. For instance, it enhances the bactericidal activity of β-lactams by increasing the permeability of the outer membrane.[7] It also potentiates the efficacy of aminoglycosides by enhancing the bacterial membrane potential, which promotes the uptake of these drugs.[11][16] Furthermore, it has been shown to enhance the activity of ciprofloxacin (B1669076) by inhibiting drug efflux.[12][17]

Preclinical Safety and Toxicology

Preclinical safety studies indicated a favorable profile for this compound, with no significant hemolytic activity.[4] However, it was observed to activate mast cells via the MRGPRX2 receptor in vitro and its murine ortholog MrgprB2 in vivo, leading to degranulation and increased vascular permeability.[18] While early clinical trials in healthy volunteers showed that intravenous this compound was well-tolerated, a Phase III trial for hospital-acquired and ventilator-associated bacterial pneumonia was temporarily halted due to a higher-than-expected rate of acute kidney injury in the treatment group.[8][19] This has shifted the clinical development focus towards an inhaled formulation, which is expected to have lower systemic exposure and a better safety margin.[3][17][20]

Experimental Protocols

In Vitro Susceptibility Testing (Broth Microdilution)
  • Isolate Preparation: P. aeruginosa isolates are cultured on appropriate agar (B569324) plates overnight at 37°C.

  • Inoculum Preparation: Colonies are suspended in a saline solution to match a 0.5 McFarland turbidity standard. This suspension is then diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Drug Dilution: this compound is serially diluted (typically 2-fold) in CAMHB in 96-well microtiter plates.

  • Incubation: The inoculated plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

In Vivo Murine Pneumonia Model

Workflow for In Vivo Murine Pneumonia Model Start Start Induce_Neutropenia Induce Neutropenia (e.g., cyclophosphamide) Start->Induce_Neutropenia Infection Intranasal Inoculation with P. aeruginosa Induce_Neutropenia->Infection 2-4 days post-induction Treatment Administer this compound (alone or in combination) Infection->Treatment ~2 hours post-infection Incubation_Period 24-hour Incubation Treatment->Incubation_Period Euthanasia Euthanize Mice Incubation_Period->Euthanasia Harvest_Lungs Harvest and Homogenize Lungs Euthanasia->Harvest_Lungs Determine_CFU Determine Bacterial Load (CFU/lung) Harvest_Lungs->Determine_CFU End End Determine_CFU->End

Workflow for In Vivo Murine Pneumonia Model.
  • Animal Model: CD-1 or similar strains of mice are used. Neutropenia is often induced by intraperitoneal injection of cyclophosphamide (B585) to create an immunocompromised state, mimicking that of susceptible patients.[1][13]

  • Infection: Mice are anesthetized and intranasally inoculated with a predetermined lethal or sublethal dose of a P. aeruginosa strain.[11][12]

  • Treatment: At a specified time post-infection (e.g., 2 hours), treatment is initiated. This compound is administered via a relevant route (e.g., subcutaneous, intratracheal, or inhalation).[1][14]

  • Monitoring and Endpoint: Animals are monitored for a set period (e.g., 24 hours). The primary endpoint is typically the bacterial burden in the lungs, determined by colony-forming unit (CFU) counts from lung homogenates.[1][13] Efficacy is assessed by the reduction in CFU counts compared to untreated control groups.

Conclusion

The preclinical development of this compound showcases a successful structure-based drug design approach, leading to a first-in-class antibiotic with a novel mechanism of action against the challenging pathogen P. aeruginosa. Its potent in vitro and in vivo activity, coupled with a low propensity for resistance, underscores its potential as a valuable therapeutic option. While systemic administration has faced safety challenges, the ongoing development of an inhaled formulation holds promise for the targeted treatment of pulmonary infections, particularly in patient populations like those with cystic fibrosis. The extensive preclinical data provides a solid foundation for its continued clinical evaluation.

References

Murepavadin: A Technical Deep-Dive into the Development of a Novel Anti-Pseudomonal Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Murepavadin (POL7080) is a first-in-class peptidomimetic antibiotic specifically designed to target Pseudomonas aeruginosa, a gram-negative bacterium notorious for its high levels of intrinsic and acquired resistance to multiple drug classes. This technical guide provides a comprehensive overview of the development history and timeline of this compound, from its discovery and optimization to its progression through preclinical and clinical trials. It details the compound's unique mechanism of action, summarizes key quantitative data from its development program, and outlines the experimental protocols for pivotal studies.

Development History and Timeline

This compound emerged from a rational drug design program aimed at developing synthetic mimics of protegrin I, a naturally occurring antimicrobial peptide.[1] The development journey, spearheaded by Polyphor AG (now Spexis), has been marked by both promising results and significant challenges, leading to a strategic shift in its clinical application.

Key Milestones in this compound Development:

  • Discovery and Optimization: this compound was developed through the optimization of a cyclic beta-hairpin peptidomimetic scaffold.[1] Structure-activity relationship (SAR) studies identified key residues crucial for its potent and specific activity against P. aeruginosa.[2]

  • Preclinical Development: Extensive in vitro and in vivo preclinical studies demonstrated this compound's potent bactericidal activity against a broad panel of clinical isolates of P. aeruginosa, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[3][4]

  • Phase 1 Clinical Trials (Intravenous): Early clinical trials in healthy volunteers established the safety and pharmacokinetic profile of intravenously administered this compound. The drug was generally well-tolerated at single and multiple ascending doses.[5]

  • Phase 2 Clinical Trial (Intravenous): A Phase 2 trial (NCT02096328) in patients with ventilator-associated bacterial pneumonia (VABP) caused by P. aeruginosa showed promising efficacy. Initial reports indicated a high clinical cure rate of 91% (10 out of 11 evaluable patients) and a 28-day all-cause mortality rate of 9%.[6][7]

  • Phase 3 Clinical Trials (Intravenous) and Termination: Two pivotal Phase 3 trials, PRISM-MDR (NCT03409679) and PRISM-UDR (NCT03582007), were initiated to evaluate the efficacy and safety of intravenous this compound for the treatment of VABP.[8][9] However, enrollment was halted in May 2019 due to a higher-than-expected incidence of acute kidney injury (nephrotoxicity) in the this compound arm of the PRISM-MDR study (56% of patients).[10][11] The intravenous development program was subsequently discontinued.

  • Development of Inhaled Formulation: Following the termination of the intravenous program, development efforts were redirected towards an inhaled formulation of this compound for the treatment of chronic P. aeruginosa lung infections in patients with cystic fibrosis (CF) and non-CF bronchiectasis.[12]

  • Phase 1 Clinical Trial (Inhaled): A Phase 1 study in healthy volunteers demonstrated that inhaled this compound was well-tolerated at all tested doses. The formulation achieved high concentrations in the epithelial lining fluid of the lungs with low systemic absorption, suggesting a favorable safety profile for this route of administration.[13]

Quantitative Data Summary

Table 1: In Vitro Activity of this compound against Pseudomonas aeruginosa
Isolate CollectionNumber of IsolatesMIC₅₀ (mg/L)MIC₉₀ (mg/L)Reference
Global (US, Europe, China)1,2190.120.12[14]
XDR Isolates (Europe & North America)7850.120.25[15]
Cystic Fibrosis Isolates2300.1254[16]
Table 2: Preclinical In Vivo Efficacy of this compound in Murine Infection Models
Infection ModelEfficacy EndpointValueReference
Sepsis ModelED₅₀0.25 - 0.55 mg/kg[2]
Lung Infection ModelBacterial Load Reduction>2 log reduction at <1 mg/kg (intratracheal)[12]
Lung Infection ModelfAUC/MIC for 1-log reduction39.85[3]
Table 3: Phase 2 Clinical Trial (NCT02096328) of Intravenous this compound in VABP
EndpointResultReference
Clinical Cure Rate (Test of Cure)91% (10/11 evaluable patients)[6]
28-day All-Cause Mortality9%[6]

Note: Data from this trial is limited due to the small sample size.

Table 4: Phase 3 Clinical Trial (PRISM-MDR) Safety Data (at time of halt)
Adverse EventThis compound ArmComparator ArmReference
Acute Kidney Injury56%25-40% (expected)[10][11]
Table 5: Phase 1 Clinical Trial of Inhaled this compound in Healthy Volunteers
ParameterDosesResultReference
SafetySingle ascending doses (12.5 mg to 300 mg)Well-tolerated, no serious adverse events[13]
Systemic Bioavailability300 mg single dose<5%[13]
Lung Concentration300 mg single doseLevels in epithelial lining fluid remained above MIC₉₀ for P. aeruginosa at 24 hours post-dose[13]

Mechanism of Action and Signaling Pathway

This compound exerts its bactericidal effect through a novel mechanism of action that involves the specific targeting of the Lipopolysaccharide (LPS) transport protein D (LptD) in the outer membrane of P. aeruginosa.[8][17] The Lpt complex is responsible for the transport and assembly of LPS, a critical component of the outer membrane in gram-negative bacteria.

By binding to LptD, this compound inhibits its function, leading to the disruption of LPS transport and insertion into the outer membrane.[17] This results in the accumulation of LPS in the periplasm and inner membrane, destabilizing the outer membrane and increasing its permeability.[18] The compromised outer membrane integrity ultimately leads to cell death.[2]

Murepavadin_Mechanism cluster_periplasm Periplasm cluster_outer_membrane Outer Membrane cluster_inner_membrane Inner Membrane LPS LPS LptA LptA LptD LptD LptA->LptD LptC LptC LptC->LptA OM_Destabilization Outer Membrane Destabilization LptD->OM_Destabilization Disrupted LPS Transport LPS_insertion LptD->LPS_insertion LPS Insertion into Outer Leaflet LptE LptE LptB LptB LptB->LptC Periplasmic Transport LptF LptF LptG LptG This compound This compound This compound->LptD Binding and Inhibition LPS_synthesis LPS Synthesis LPS_synthesis->LptB LPS Transport Initiation Increased_Permeability Increased Permeability OM_Destabilization->Increased_Permeability Cell_Death Cell Death Increased_Permeability->Cell_Death

Mechanism of action of this compound targeting the LptD protein.

Experimental Protocols

Minimal Inhibitory Concentration (MIC) Determination

The in vitro activity of this compound is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Strains: A panel of clinical and reference strains of P. aeruginosa is used.

  • Inoculum Preparation: Bacterial colonies are suspended in a saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Drug Dilution: this compound is serially diluted in CAMHB in 96-well microtiter plates.

  • Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 35°C for 16-20 hours.

  • MIC Reading: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

MIC_Workflow Start Start Bacterial_Culture Culture P. aeruginosa strains Start->Bacterial_Culture Inoculum_Prep Prepare inoculum (0.5 McFarland) Bacterial_Culture->Inoculum_Prep Inoculation Inoculate microtiter plates Inoculum_Prep->Inoculation Drug_Dilution Serial dilution of This compound in CAMHB Drug_Dilution->Inoculation Incubation Incubate at 35°C for 16-20h Inoculation->Incubation MIC_Reading Read MIC (lowest concentration with no visible growth) Incubation->MIC_Reading End End MIC_Reading->End

Workflow for Minimal Inhibitory Concentration (MIC) determination.
Murine Lung Infection Model

The in vivo efficacy of this compound is assessed in a neutropenic mouse lung infection model.

  • Animal Model: Female BALB/c mice are rendered neutropenic by intraperitoneal injection of cyclophosphamide.

  • Infection: Mice are anesthetized and intranasally inoculated with a suspension of P. aeruginosa to establish a lung infection.[19]

  • Treatment: this compound is administered at various doses and schedules, typically starting 2 hours post-infection, via intratracheal or inhalation routes.[12]

  • Efficacy Assessment: At 24 hours post-treatment, mice are euthanized, and their lungs are homogenized. The bacterial load (CFU) in the lung homogenates is determined by plating serial dilutions on appropriate agar (B569324) media.

  • Data Analysis: The reduction in bacterial CFU in treated mice is compared to that in untreated control mice to determine the efficacy of this compound.

Animal_Model_Workflow Start Start Neutropenia Induce neutropenia in mice Start->Neutropenia Infection Intranasal inoculation with P. aeruginosa Neutropenia->Infection Treatment Administer this compound (intratracheal/inhalation) Infection->Treatment Euthanasia Euthanize mice at 24h post-treatment Treatment->Euthanasia Lung_Homogenization Homogenize lungs Euthanasia->Lung_Homogenization CFU_Enumeration Enumerate bacterial CFU Lung_Homogenization->CFU_Enumeration Data_Analysis Analyze CFU reduction vs. control CFU_Enumeration->Data_Analysis End End Data_Analysis->End

References

Murepavadin: A Technical Guide to a Novel Anti-Pseudomonal Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Murepavadin (formerly POL7080) is a first-in-class peptidomimetic antibiotic specifically designed to combat infections caused by Pseudomonas aeruginosa, a notoriously difficult-to-treat Gram-negative pathogen. Its novel mechanism of action, targeting the lipopolysaccharide (LPS) transport protein D (LptD), offers a promising alternative in an era of mounting antimicrobial resistance. This technical guide provides an in-depth overview of this compound, encompassing its mechanism of action, in vitro and in vivo efficacy, resistance profiles, and detailed experimental methodologies. Quantitative data are summarized in structured tables for comparative analysis, and key pathways and workflows are visualized using diagrammatic representations.

Introduction

Pseudomonas aeruginosa is a leading cause of hospital-acquired and ventilator-associated pneumonia, posing a significant threat due to its intrinsic and acquired resistance to a wide array of antibiotics.[1] this compound, a synthetic cyclic beta-hairpin peptidomimetic derived from protegrin I, represents a new class of outer membrane protein-targeting antibiotics.[2][3] It exhibits potent and specific bactericidal activity against P. aeruginosa, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[2][4] This document serves as a comprehensive resource for researchers and drug development professionals engaged in the study and application of this compound.

Mechanism of Action

This compound's unique mechanism of action centers on its high-affinity binding to the LptD protein, an essential component of the LPS transport machinery in the outer membrane of P. aeruginosa.[5][6] By binding to LptD, this compound obstructs the transport and insertion of LPS into the outer membrane, leading to the accumulation of LPS in the inner membrane, disruption of outer membrane integrity, and ultimately, cell death.[5][7][8] This targeted approach is highly specific to P. aeruginosa, largely sparing other Gram-negative and Gram-positive bacteria, as well as commensal microbiota.[2][9]

Murepavadin_Mechanism_of_Action cluster_OM Outer Membrane cluster_PP Periplasm cluster_IM Inner Membrane lptD {LptD | Lipopolysaccharide Transporter} om_disruption Outer Membrane Disruption lptD->om_disruption LPS transport blocked lps_transport LPS Transport Complex (LptA, LptC, LptB, LptF, LptG) lps_transport->lptD LPS insertion into OM lps_synthesis LPS Synthesis lps_synthesis->lps_transport LPS transported across periplasm This compound This compound This compound->lptD Binds and Inhibits lps LPS cell_death Cell Death om_disruption->cell_death

Caption: Mechanism of action of this compound.

In Vitro Activity

This compound demonstrates potent in vitro activity against a broad range of P. aeruginosa clinical isolates. Surveillance studies across the United States, Europe, and China have consistently shown low MIC50 and MIC90 values, even against MDR and XDR strains.[4][10]

Table 1: In Vitro Activity of this compound Against P. aeruginosa
Isolate Collection (Number)MIC50 (mg/L)MIC90 (mg/L)Reference
Global (1,219)0.120.12[10]
MDR Isolates0.120.25[4]
XDR Isolates (785)0.120.25[11]
Cystic Fibrosis Isolates0.1252[12]

MDR: Multidrug-resistant; XDR: Extensively drug-resistant.

In Vivo Efficacy

Preclinical studies in various animal models of P. aeruginosa infection have demonstrated the in vivo efficacy of this compound. These models are crucial for evaluating pharmacokinetic and pharmacodynamic (PK/PD) parameters and predicting clinical success.

Table 2: In Vivo Efficacy of this compound in Murine Infection Models
ModelP. aeruginosa Strain(s)Key FindingsReference
Neutropenic lung infectionATCC 27853, NCTC 13437, Isolate 16Dose-dependent reduction in bacterial burden. The fAUC/MIC ratio correlated best with efficacy.[13][14]
SepsisNot specifiedED50 of 0.25 - 0.55 mg/kg.[2]
Acute pneumoniaPA14Synergistic effect with ciprofloxacin (B1669076) and ceftazidime/avibactam.[8][15]

fAUC: area under the concentration-time curve for the unbound fraction of the drug; MIC: minimum inhibitory concentration; ED50: half maximal effective dose.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of this compound is typically determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

  • Bacterial Strains: P. aeruginosa isolates, including reference strains (e.g., ATCC 27853) and clinical isolates, are used.[16]

  • Culture Medium: Cation-adjusted Mueller-Hinton broth (MHB) is the standard medium.[16]

  • Inoculum Preparation: A bacterial suspension with an optical density at 600 nm (OD600) of 0.2 is prepared and diluted to achieve a final concentration of approximately 5 x 105 CFU/mL in each well of a 96-well microtiter plate.[16]

  • Drug Dilution: this compound is serially diluted in the microtiter plates.

  • Incubation: The plates are incubated at 37°C for 18-20 hours.[16]

  • MIC Reading: The MIC is defined as the lowest concentration of this compound that prevents visible bacterial growth.[16]

MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) start->prep_inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate serial_dilution Perform Serial Dilution of this compound in Microtiter Plate serial_dilution->inoculate incubate Incubate at 37°C for 18-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end Envelope_Stress_Response This compound This compound lptd_inhibition LptD Inhibition This compound->lptd_inhibition envelope_stress Envelope Stress lptd_inhibition->envelope_stress mucA Upregulation of MucA envelope_stress->mucA algU Induction of algU (Sigma E factor) envelope_stress->algU algD Induction of algD (Alginate synthesis) algU->algD tolerance Bacterial Tolerance algD->tolerance

References

In Vitro Activity of Murepavadin Against Clinical Isolates of Pseudomonas aeruginosa: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of Murepavadin, a first-in-class peptidomimetic antibiotic, against clinical isolates of Pseudomonas aeruginosa. This compound represents a novel therapeutic approach, specifically targeting a key process in the outer membrane biogenesis of this challenging pathogen. This document summarizes key quantitative data from major surveillance studies, details the experimental protocols for susceptibility testing, and illustrates the compound's mechanism of action.

Introduction to this compound

This compound (formerly POL7080) is a synthetic, cyclic beta-hairpin peptidomimetic antibiotic with a novel mechanism of action.[1] It is being developed for the treatment of serious infections caused by Pseudomonas aeruginosa, including hospital-acquired and ventilator-associated pneumonia.[1][2] this compound's high specificity for P. aeruginosa minimizes the potential for disruption of the patient's native microbiota, a common consequence of broad-spectrum antibiotic use.[3]

Mechanism of Action

This compound exerts its bactericidal effect by targeting the lipopolysaccharide (LPS) transport protein D (LptD), an essential protein in the outer membrane of P. aeruginosa.[1][2][4] By binding to LptD, this compound inhibits the transport and insertion of LPS into the outer membrane, leading to the disruption of the membrane's integrity and ultimately, cell death.[2][5][6] This targeted action is highly specific to P. aeruginosa, rendering this compound largely inactive against other Gram-negative and Gram-positive bacteria.[1]

Murepavadin_Mechanism_of_Action cluster_OM Outer Membrane cluster_Periplasm Periplasm cluster_IM Inner Membrane LptD LptD Protein LPS_OM Lipopolysaccharide (LPS) in Outer Membrane LptD->LPS_OM Insertion Cell_Death Cell Death LptD->Cell_Death Disrupted OM Integrity LPS_transport LPS Transport LPS_transport->LptD Transport to OM LPS_synthesis LPS Biosynthesis LPS_synthesis->LPS_transport LPS molecule This compound This compound This compound->LptD Binding and Inhibition

This compound's mechanism of action targeting LptD.

In Vitro Susceptibility of Pseudomonas aeruginosa

Multiple large-scale surveillance studies have demonstrated the potent in vitro activity of this compound against a global collection of clinical P. aeruginosa isolates.

Global Surveillance Study Data

A significant study evaluated 1,219 contemporary clinical isolates from the United States, Europe, and China.[1][7] this compound exhibited potent activity, with a Minimum Inhibitory Concentration for 90% of strains (MIC90) of 0.12 mg/L.[1] The compound was found to be 4- to 8-fold more active than colistin (B93849) and polymyxin (B74138) B against this collection of isolates.[4][7]

Table 1: In Vitro Activity of this compound and Comparators against P. aeruginosa Clinical Isolates (n=1,219)

Antimicrobial AgentMIC50 (mg/L)MIC90 (mg/L)
This compound 0.12 0.12
Colistin11
Polymyxin B0.51

Data sourced from a surveillance study of isolates from the USA, Europe, and China.[7]

Activity Against Drug-Resistant Phenotypes

This compound has shown consistent potency against multidrug-resistant (MDR) and extensively drug-resistant (XDR) isolates of P. aeruginosa.[7] In the global surveillance study, this compound maintained a low MIC90 against both MDR and XDR strains.[4][7]

Another study focusing on 785 XDR P. aeruginosa isolates collected from North America and Europe between 2016 and 2017 further confirmed these findings.[3][8][9] this compound was the most active agent tested against this challenging collection of isolates.[8]

Table 2: In Vitro Activity of this compound against Resistant P. aeruginosa Phenotypes

Isolate PhenotypeNumber of IsolatesThis compound MIC50 (mg/L)This compound MIC90 (mg/L)
MDR3000.120.25
XDR1670.120.25
XDR (2016-2017)7850.120.25

Data compiled from multiple surveillance studies.[7][9][10]

Furthermore, this compound has demonstrated potent activity against isolates resistant to other last-resort antibiotics, including colistin, ceftolozane/tazobactam, and tobramycin.[8][9]

Experimental Protocols

The in vitro activity data for this compound is primarily generated using the reference broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][7][8]

Minimum Inhibitory Concentration (MIC) Determination

The following workflow outlines the typical procedure for determining the MIC of this compound against clinical isolates of P. aeruginosa.

MIC_Determination_Workflow Isolate Clinical P. aeruginosa Isolate Subculture Subculture on Agar Medium Isolate->Subculture Inoculum Prepare Standardized Inoculum (0.5 McFarland) Subculture->Inoculum Inoculate Inoculate Microtiter Plate Inoculum->Inoculate Broth Cation-Adjusted Mueller-Hinton Broth Microdilution Perform Serial Dilutions of this compound in Microtiter Plate Broth->Microdilution Microdilution->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read Read MIC (Lowest concentration with no visible growth) Incubate->Read QC Quality Control (e.g., P. aeruginosa ATCC 27853) Read->QC Validate with QC strains

Workflow for MIC determination by broth microdilution.

Key Methodological Components:

  • Medium: Cation-adjusted Mueller-Hinton broth is the standard medium for susceptibility testing.[3][7]

  • Inoculum: A standardized inoculum, typically adjusted to a 0.5 McFarland standard, is used.

  • Incubation: Plates are incubated at 35°C for 16-20 hours.

  • Quality Control: Standard quality control strains, such as P. aeruginosa ATCC 27853, are tested concurrently to ensure the accuracy of the results.[7]

Resistance Mechanisms

While this compound demonstrates a low propensity for resistance development, studies have begun to elucidate potential mechanisms.[6] Resistance has been associated with mutations in genes involved in LPS biosynthesis, such as lpxL1 and lpxL2.[11][12] Tandem duplications in the periplasmic region of LptD have also been reported.[11]

Conclusion

This compound exhibits potent and specific in vitro activity against a broad range of clinical P. aeruginosa isolates, including those with multidrug- and extensively drug-resistant phenotypes. Its novel mechanism of action, targeting the essential LptD protein, makes it a promising candidate for the treatment of severe P. aeruginosa infections. Standardized broth microdilution methods are employed to determine its in vitro efficacy. Further research into its clinical application is ongoing.[1]

References

Murepavadin's Disruption of Bacterial Outer Membrane Integrity: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Murepavadin (POL7080) represents a first-in-class peptidomimetic antibiotic with a novel mechanism of action specifically targeting the outer membrane of Pseudomonas aeruginosa.[1][2] This technical guide provides an in-depth analysis of this compound's interaction with the lipopolysaccharide (LPS) transport machinery, the resulting compromise of the outer membrane's integrity, and the downstream cellular consequences. Detailed experimental protocols, quantitative data summaries, and pathway visualizations are presented to offer a comprehensive resource for researchers in the field of antimicrobial drug development.

Introduction: A Novel Approach to a Priority Pathogen

Pseudomonas aeruginosa is an opportunistic Gram-negative pathogen responsible for severe and often multidrug-resistant (MDR) infections, particularly in hospital settings.[2][3] The World Health Organization has classified carbapenem-resistant P. aeruginosa as a priority pathogen for which new antibiotics are urgently needed.[4] this compound, a synthetic cyclic β-hairpin peptidomimetic derived from protegrin I, offers a highly specific and potent bactericidal activity against P. aeruginosa, including MDR strains.[1][5] Its unique mechanism, which targets an essential outer membrane protein, circumvents many existing resistance mechanisms and provides a promising avenue for treating challenging infections.[2][5]

Core Mechanism of Action: Targeting LPS Transport

The structural integrity of the Gram-negative outer membrane is critically dependent on the asymmetric bilayer, with lipopolysaccharide (LPS) forming the majority of the outer leaflet.[6][7] This barrier is maintained by the LPS transport (Lpt) bridge, a series of seven proteins (LptA-G) that shuttle LPS from its synthesis site in the inner membrane to the cell surface.[6][7]

The final and essential step of this process is mediated by the LptD/LptE complex, which inserts LPS into the outer membrane.[6] this compound exerts its antibiotic effect by specifically binding to the lipopolysaccharide transport protein D (LptD).[1][2][5] Mass spectrometry-based proteomic approaches have provided evidence that this compound interacts with the periplasmic segment of LptD.[6][8] This binding action obstructs the transport function of LptD, preventing the proper assembly of LPS into the outer membrane.[4][5] The inhibition of this crucial pathway leads to the accumulation of LPS in the inner membrane, ultimately causing catastrophic disruption of the outer membrane's integrity and cell death.[9][10]

cluster_OM Outer Membrane cluster_Periplasm Periplasm cluster_IM Inner Membrane LptD LptD (β-barrel) LptE LptE LPS_peri LPS This compound This compound PeriplasmicDomain Periplasmic Domain of LptD LPS_peri->PeriplasmicDomain Approaches LptD This compound->PeriplasmicDomain Binds & Inhibits PeriplasmicDomain->LptD Part of LPS_IM LPS Accumulation Lpt_Bridge LptB/F/G/C/A Lpt_Bridge->LPS_peri LPS Transport

Caption: this compound's mechanism targeting the LptD protein.

Consequences of LptD Inhibition on Outer Membrane Integrity

The direct inhibition of LPS transport by this compound triggers a cascade of events that severely compromise the bacterial cell envelope.

Increased Outer Membrane Permeability

The primary consequence of faulty LPS assembly is a significant increase in the permeability of the outer membrane.[9][10][11] This has been demonstrated quantitatively using fluorescent probes like N-phenyl-1-naphthylamine (NPN), which fluoresces upon entering the hydrophobic environment of a compromised membrane.[9][10][12] Studies show that even sublethal concentrations of this compound (e.g., 2x and 4x the Minimum Inhibitory Concentration) lead to a marked increase in NPN uptake, indicating a loss of barrier function.[9][11] This permeabilization is a key factor in this compound's bactericidal activity and its ability to synergize with other antibiotics.[9][10]

Induction of the Envelope Stress Response

Bacteria possess sophisticated systems to detect and respond to damage to their cell envelope. The mislocalization and accumulation of LPS in the inner membrane, caused by this compound, is a potent stress signal.[10] This triggers the AlgU-mediated envelope stress response in P. aeruginosa.[9][10] Proteomic and transcriptomic analyses reveal that this compound treatment leads to the upregulation of the anti-sigma factor MucA and the sigma factor AlgU.[9][10][11] This, in turn, induces the expression of genes involved in alginate synthesis, such as algD.[9][10] While this response is an attempt by the bacterium to tolerate the stress, genetic deletion of algU has been shown to reduce bacterial survival following this compound treatment, confirming the protective role of this pathway.[9][10]

This compound This compound LptD LptD Inhibition This compound->LptD LPS_Accumulation LPS Accumulation in Inner Membrane LptD->LPS_Accumulation Stress Envelope Stress LPS_Accumulation->Stress MucA MucA Upregulation Stress->MucA AlgU AlgU Sigma Factor Activation MucA->AlgU algD algD Gene Expression AlgU->algD Alginate Alginate Synthesis algD->Alginate Tolerance Bacterial Tolerance (Attempted) Alginate->Tolerance

Caption: AlgU-mediated envelope stress response pathway.
Synergy with Other Antibiotics

The this compound-induced breach in the outer membrane's integrity creates an opportunity for other antibiotics to gain entry into the bacterial cell, leading to synergistic bactericidal effects.[9]

  • β-Lactams: The increased outer membrane permeability enhances the influx of β-lactam antibiotics, such as ceftazidime/avibactam, resulting in enhanced killing of P. aeruginosa.[9][10]

  • Aminoglycosides: this compound has been shown to enhance the bactericidal efficacy of aminoglycosides like tobramycin (B1681333) and amikacin.[4][13] This is attributed to the combined effects of outer membrane permeabilization and an enhancement of the inner membrane potential, which promotes the intracellular uptake of these drugs.[4][13]

  • Fluoroquinolones: this compound also promotes the bactericidal effect of ciprofloxacin. This is thought to occur through a dual mechanism: increased outer-membrane permeability facilitates drug entry, while suppression of multidrug efflux pumps increases intracellular accumulation.[14][15]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on this compound's effects.

Table 1: In Vitro Activity and Effect on Bacterial Survival

ParameterStrainThis compound Concentration (µg/mL)ResultReference
MIC90 1219 clinical isolates0.1290% of strains inhibited[1]
MIC P. aeruginosa PA140.0625Minimum Inhibitory Concentration[9][10]
Survival P. aeruginosa PA140.0625 (1x MIC) for 1 hr92.53% survival[9][11]
Survival P. aeruginosa PA140.125 (2x MIC) for 1 hr90.05% survival[9][11]
Survival P. aeruginosa PA140.25 (4x MIC) for 1 hr66.7% survival[9][11]

Table 2: Synergistic Effects with Other Antibiotics

CombinationStrainThis compound Concentration (µg/mL)Other Antibiotic (Concentration)OutcomeReference
This compound + Tobramycin P. aeruginosa PA140.5Tobramycin (0.75 µg/mL)50- to 100-fold reduction in bacteria after 8 hrs[4][13]
This compound + Amikacin P. aeruginosa PA140.5Amikacin (1 µg/mL)50- to 100-fold reduction in bacteria after 8 hrs[4][13]
This compound + Ceftazidime/avibactam P. aeruginosaNot specifiedCeftazidime/avibactamSynergistic therapeutic effect in a mouse pneumonia model[9][10]
This compound + Ciprofloxacin P. aeruginosaNot specifiedCiprofloxacinSynergistic bactericidal effect in a mouse pneumonia model[14][15]

Detailed Experimental Protocols

The following are standardized protocols for key assays used to evaluate outer membrane integrity.

Protocol: Outer Membrane Permeability (N-Phenyl-1-naphthylamine - NPN Uptake Assay)

This assay measures the permeability of the bacterial outer membrane. NPN is a hydrophobic fluorescent probe that exhibits weak fluorescence in aqueous environments but becomes strongly fluorescent upon entering the hydrophobic interior of a membrane.[12][16]

Materials:

  • Bacterial culture (P. aeruginosa) grown to mid-log phase (OD600 ≈ 1.0).

  • Cation-adjusted Mueller-Hinton Broth (CA-MHB).

  • N-phenyl-1-naphthylamine (NPN) stock solution (e.g., 500 µM in acetone).

  • This compound stock solution.

  • 96-well black, clear-bottom microplates.

  • Fluorometer (Excitation: 350 nm, Emission: 420 nm).

Procedure:

  • Bacterial Preparation: Grow an overnight culture of P. aeruginosa and dilute it 1:100 in fresh CA-MHB. Incubate at 37°C with shaking until the culture reaches an OD600 of approximately 1.0.[10]

  • Cell Resuspension: Harvest the cells by centrifugation and wash them with fresh CA-MHB. Resuspend the bacterial pellet in CA-MHB to a final OD600 of 0.5.[10]

  • Treatment: Aliquot the bacterial suspension into microcentrifuge tubes. Add this compound to achieve the desired final concentrations (e.g., 1x, 2x, 4x MIC). Include an untreated control. Incubate at 37°C for 1 hour.[10]

  • NPN Addition: Add NPN to the bacterial suspension to a final concentration of 10 µM.[12]

  • Fluorescence Measurement: Immediately transfer the samples to a 96-well plate. Measure the fluorescence intensity using a fluorometer with excitation set to 350 nm and emission to 420 nm.[12]

  • Data Analysis: Compare the fluorescence intensity of the this compound-treated samples to the untreated control. A higher fluorescence reading indicates increased NPN uptake and therefore greater outer membrane permeability.

Start Start: P. aeruginosa Culture (OD600 ≈ 1.0) Prepare Harvest, Wash, and Resuspend to OD600=0.5 Start->Prepare Treat Treat with this compound (1 hr @ 37°C) Prepare->Treat Control Untreated Control Prepare->Control Add_NPN Add NPN Probe (Final Conc. 10 µM) Treat->Add_NPN Control->Add_NPN Measure Measure Fluorescence (Ex: 350nm, Em: 420nm) Add_NPN->Measure Analyze Analyze Data: Compare Treated vs. Control Measure->Analyze

Caption: Experimental workflow for the NPN uptake assay.
Protocol: Inner Membrane Integrity (Propidium Iodide - PI Assay)

This assay determines the integrity of the inner bacterial membrane. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross intact membranes. It only enters cells with compromised inner membranes, where it binds to DNA and fluoresces strongly.[16][17]

Materials:

  • Bacterial culture and this compound-treated samples (prepared as in section 5.1).

  • Phosphate-buffered saline (PBS).

  • Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water).

  • Flow cytometer or fluorometer.

Procedure:

  • Sample Preparation: Use the bacterial samples prepared and treated with this compound as described in steps 1-3 of the NPN assay protocol.

  • Washing: Pellet the cells by centrifugation and wash with sterile PBS to remove the growth medium. Resuspend in PBS.

  • PI Staining: Add PI to the cell suspension to a final concentration of 2-5 µM. Incubate in the dark at room temperature for 10-15 minutes.

  • Measurement: Analyze the samples using a flow cytometer or measure the fluorescence in a fluorometer (Excitation: ~535 nm, Emission: ~617 nm).

  • Data Analysis: An increase in the PI-positive cell population or overall fluorescence intensity in treated samples compared to the control indicates damage to the inner membrane.

Conclusion

This compound's mechanism of action represents a significant advancement in the fight against multidrug-resistant P. aeruginosa. By specifically inhibiting the LptD protein, it disrupts the fundamental process of outer membrane biogenesis, leading to a loss of membrane integrity.[2][5] This not only results in direct bactericidal activity but also permeabilizes the membrane, rendering the pathogen more susceptible to a range of other antibiotic classes.[9][10] The detailed understanding of this mechanism, supported by the quantitative data and experimental protocols outlined in this guide, provides a solid foundation for the continued development and strategic deployment of this novel antimicrobial agent.

References

Murepavadin's Immunomodulatory Profile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the immunomodulatory effects of Murepavadin (POL7080), a novel peptidomimetic antibiotic. The document is intended for researchers, scientists, and drug development professionals interested in the dual-action mechanism of this compound, which combines direct antimicrobial activity against Pseudomonas aeruginosa with the modulation of the host innate immune response.

Executive Summary

This compound, a host defense peptide (HDP) mimetic, exhibits significant immunomodulatory properties primarily through the activation of mast cells. This activation is mediated by the Mas-related G protein-coupled receptor-X2 (MRGPRX2) in humans and its murine ortholog, MrgprB2.[1][2][3][4] Upon binding to MRGPRX2, this compound triggers a signaling cascade that results in mast cell degranulation and the release of a variety of pro-inflammatory cytokines and chemokines.[1][3][4] These mediators play a crucial role in the recruitment of immune cells, such as neutrophils and monocytes, to the site of infection, thereby augmenting the host's ability to clear pathogens and potentially promoting wound healing.[1][2] Notably, this compound's activation of MRGPRX2 does not appear to involve β-arrestin recruitment, suggesting a potential for sustained signaling without rapid receptor desensitization.[1][3]

Mechanism of Immunomodulation: MRGPRX2 Signaling Pathway

This compound's immunomodulatory effects are initiated by its interaction with the MRGPRX2 receptor on mast cells. This interaction activates a Gαi/o protein-coupled signaling pathway, leading to a robust and sustained increase in intracellular calcium (Ca²⁺) levels.[1] This elevation in intracellular Ca²⁺ is a critical second messenger that instigates two primary downstream effects: the degranulation of mast cells, releasing pre-stored mediators, and the de novo synthesis and secretion of various cytokines and chemokines.

Murepavadin_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound MRGPRX2 MRGPRX2 This compound->MRGPRX2 Binds to G_protein Gαi/o Protein Activation MRGPRX2->G_protein Activates Ca_mobilization Intracellular Ca²⁺ Mobilization G_protein->Ca_mobilization Leads to Degranulation Mast Cell Degranulation Ca_mobilization->Degranulation Mediators Release of: - β-hexosaminidase Degranulation->Mediators Cytokine_synthesis Cytokine & Chemokine Synthesis & Release Cytokines Release of: - IL-8 - CCL3 - TNF-α - CCL2 Cytokine_synthesis->Cytokines Ca_mobilmobilization Ca_mobilmobilization Ca_mobilmobilization->Cytokine_synthesis

This compound's mast cell activation signaling pathway.

Quantitative Analysis of Immunomodulatory Effects

The following tables summarize the key quantitative data on the immunomodulatory effects of this compound from in vitro and in vivo studies.

Table 1: In Vitro Mast Cell Degranulation
Cell LineParameterValueThis compound Concentration
LAD2 (Human Mast Cells)EC₅₀ for Degranulation~3 µMN/A
LAD2 (Human Mast Cells)Max. Degranulation (% of total β-hexosaminidase release)~80%10 µM
RBL-MRGPRX2 (Rat Basophilic Leukemia cells expressing human MRGPRX2)Degranulation (% of total β-hexosaminidase release)~35%10 µM

Data sourced from Amponnawarat et al. (2021).

Table 2: In Vitro Cytokine and Chemokine Production
Cell LineMediatorConcentration (pg/mL)This compound Concentration
LAD2 (Human Mast Cells)IL-8~150010 µM
LAD2 (Human Mast Cells)CCL3~15010 µM
RBL-MRGPRX2 (Rat Basophilic Leukemia cells expressing human MRGPRX2)TNF-α~12010 µM
RBL-MRGPRX2 (Rat Basophilic Leukemia cells expressing human MRGPRX2)CCL2~20010 µM

Data sourced from Amponnawarat et al. (2021).

Table 3: In Vivo Vascular Permeability
Animal ModelTreatmentEvans Blue Extravasation (OD at 650 nm)
Wild-type MicePBS (Vehicle)~0.05
Wild-type MiceThis compound (30 µM)~0.15
MrgprB2⁻/⁻ MiceThis compound (30 µM)~0.05

Data sourced from Amponnawarat et al. (2021).

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Intracellular Calcium Mobilization Assay

This protocol describes the measurement of changes in intracellular calcium concentration in response to this compound stimulation.

Calcium_Mobilization_Workflow start Start: LAD2 Cell Culture load_dye Load cells with Fura-2 AM (calcium indicator dye) start->load_dye wash Wash cells to remove extracellular dye load_dye->wash establish_baseline Establish baseline fluorescence (340/380 nm excitation, 510 nm emission) wash->establish_baseline stimulate Stimulate with this compound (10 µM) establish_baseline->stimulate measure_fluorescence Record changes in fluorescence ratio (340/380 nm) over time stimulate->measure_fluorescence analyze Analyze data to determine calcium mobilization profile measure_fluorescence->analyze end End analyze->end

Workflow for intracellular calcium mobilization assay.

Procedure:

  • Human mast cells (LAD2 line) are loaded with the ratiometric calcium indicator dye, Fura-2 AM.

  • After loading, cells are washed to remove any excess extracellular dye.

  • A baseline fluorescence is established by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm using a fluorescence plate reader.

  • This compound (10 µM) is added to the cells.

  • The change in the ratio of fluorescence intensities at the two excitation wavelengths is monitored over time, which is proportional to the intracellular calcium concentration.

Mast Cell Degranulation (β-hexosaminidase Release) Assay

This protocol quantifies mast cell degranulation by measuring the activity of the granule-associated enzyme β-hexosaminidase released into the supernatant.

Procedure:

  • LAD2 cells are seeded in a 96-well plate and washed with HEPES buffer.

  • The cells are then stimulated with varying concentrations of this compound for 30 minutes at 37°C.

  • To determine the total β-hexosaminidase content, a control set of cells is lysed with 0.1% Triton X-100.

  • The plate is centrifuged, and the supernatant from each well is collected.

  • An aliquot of the supernatant is incubated with the substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) for 1 hour at 37°C.

  • The enzymatic reaction is stopped by the addition of a stop buffer (0.1 M Na₂CO₃/0.1 M NaHCO₃).

  • The absorbance is read at 405 nm, and the percentage of β-hexosaminidase release is calculated relative to the total cellular content.

Cytokine and Chemokine Production Measurement

This protocol outlines the method for quantifying the production and secretion of cytokines and chemokines from mast cells following stimulation with this compound.

Procedure:

  • LAD2 cells (3 x 10⁵ cells/mL) are washed and resuspended in fresh culture medium.

  • The cells are stimulated with this compound (10 µM) for 24 hours at 37°C in a 5% CO₂ incubator.

  • Following incubation, the cell suspension is centrifuged to pellet the cells.

  • The cell-free supernatant is collected and stored at -80°C until analysis.

  • The concentrations of specific cytokines and chemokines (e.g., IL-8, CCL3) in the supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.[1]

In Vivo Vascular Permeability (Evans Blue Dye Extravasation) Assay

This protocol assesses the in vivo effect of this compound on vascular permeability, an indicator of mast cell degranulation in living tissue.

Procedure:

  • Wild-type and MrgprB2 knockout mice are anesthetized.

  • Evans blue dye (1%) is injected intravenously. This dye binds to serum albumin and will extravasate into tissues where vascular permeability is increased.

  • This compound (30 µM in 20 µL) is injected intradermally into the paw of the mice. The contralateral paw is injected with PBS as a control.

  • After 30 minutes, the mice are euthanized, and the paws are excised and weighed.

  • The Evans blue dye is extracted from the paw tissue using formamide (B127407) overnight at 56°C.

  • The absorbance of the extracted dye is measured at 650 nm, with higher absorbance indicating greater vascular permeability.

Conclusion

This compound demonstrates a distinct and potent immunomodulatory profile centered on the activation of mast cells via the MRGPRX2 receptor. This activity complements its direct antimicrobial action, suggesting a multifaceted approach to treating P. aeruginosa infections. The data presented in this guide provide a quantitative and mechanistic foundation for further research and development of this compound as a dual-action therapeutic agent. The detailed experimental protocols offer a resource for researchers seeking to investigate the immunomodulatory properties of this compound and other novel compounds.

References

Methodological & Application

Murepavadin Susceptibility Testing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Murepavadin (formerly POL7080) is a novel, first-in-class peptidomimetic antibiotic specifically targeting Pseudomonas aeruginosa.[1][2] It functions through a unique mechanism of action, binding to the lipopolysaccharide transport protein D (LptD) in the outer membrane, which disrupts the lipopolysaccharide transport pathway and ultimately leads to bacterial cell death.[1][2][3] As a pathogen-specific agent, this compound holds promise for treating infections caused by multidrug-resistant (MDR) and extensively drug-resistant (XDR) P. aeruginosa.[3][4] Accurate and reproducible susceptibility testing methods are crucial for its clinical development and for monitoring the emergence of resistance.

These application notes provide detailed protocols for determining the in vitro susceptibility of P. aeruginosa to this compound using standard laboratory methods. The protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), as described in the scientific literature.[1][4][5][6][7][8]

Quantitative Data Summary

The following tables summarize the minimum inhibitory concentration (MIC) data for this compound against P. aeruginosa as reported in various studies.

Table 1: this compound MIC Distribution against P. aeruginosa

Study CohortNumber of IsolatesMIC₅₀ (mg/L)MIC₉₀ (mg/L)This compound MIC Range (mg/L)Reference
Global Collection (USA, Europe, China)1,2190.120.12Not Specified[1][9]
XDR Isolates (North America & Europe)7850.120.25Not Specified[3]
Cystic Fibrosis Isolates (Broth Microdilution)Not Specified0.1252≤0.06 to ≥128[10][11]
Cystic Fibrosis Isolates (Agar Dilution)Not Specified432Not Specified[10][12]

Table 2: Quality Control (QC) Strains

QC StrainMethodReported MIC Range (mg/L)Reference
P. aeruginosa ATCC 27853Broth MicrodilutionNot explicitly defined in search results[1][4][8]
P. aeruginosa PA3140Broth MicrodilutionNot explicitly defined in search results[1][4][8]

Note: As this compound is an investigational agent, official CLSI or EUCAST QC ranges have not been established. Laboratories should establish their own internal QC ranges based on the manufacturer's recommendations and in-house validation.

Experimental Protocols

Broth Microdilution MIC Testing

This is the reference method for determining the MIC of this compound.[1][4][8]

Materials:

  • This compound analytical powder

  • Appropriate solvent for this compound (e.g., sterile distilled water, potentially with a small amount of acid or base as per manufacturer's instructions)

  • Cation-adjusted Mueller-Hinton Broth (CA-MHB)[1][4][5][8]

  • Sterile 96-well U-bottom microtiter plates[6]

  • P. aeruginosa isolates for testing

  • P. aeruginosa ATCC 27853 and/or PA3140 as quality control strains[1][4][8]

  • Sterile saline (0.85%) or other suitable diluent

  • McFarland 0.5 turbidity standard

  • Spectrophotometer

  • Incubator (35 ± 2°C)

Protocol:

  • This compound Stock Solution Preparation:

    • Accurately weigh the this compound powder.

    • Reconstitute in the recommended solvent to create a high-concentration stock solution (e.g., 1280 mg/L). The exact concentration will depend on the desired final concentration range.

    • Ensure the powder is fully dissolved.

    • Sterilize the stock solution by filtration if necessary.

    • Store the stock solution at -70°C or as recommended by the manufacturer.

  • Preparation of this compound Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in CA-MHB directly in the 96-well plates or in separate tubes.

    • A typical concentration range to test is 0.015 to 32 mg/L.[6]

    • The final volume in each well should be 50 µL or 100 µL, depending on the chosen plate format.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies of the P. aeruginosa isolate.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer.

    • Dilute this standardized suspension in CA-MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add the diluted bacterial suspension to each well of the microtiter plate containing the this compound dilutions.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[6]

    • This can be determined by visual inspection or with a plate reader.

Agar (B569324) Dilution MIC Testing

Agar dilution is an alternative method for determining the MIC of this compound.[10][12]

Materials:

  • This compound analytical powder and solvent

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • P. aeruginosa isolates and QC strains

  • Sterile saline and McFarland 0.5 standard

  • Inoculum replicating device (e.g., Steers replicator)

  • Incubator (35 ± 2°C)

Protocol:

  • Preparation of this compound-Containing Agar Plates:

    • Prepare this compound stock solutions as described for broth microdilution.

    • Melt a sufficient volume of MHA and cool to 45-50°C in a water bath.

    • Add the appropriate volume of this compound stock solution to the molten agar to achieve the desired final concentrations. Create a series of plates with two-fold dilutions of the antibiotic.

    • Include a drug-free control plate.

    • Pour the agar into sterile petri dishes and allow them to solidify.

  • Inoculum Preparation:

    • Prepare a standardized inoculum suspension equivalent to a 0.5 McFarland standard as described for broth microdilution.

    • Further dilute this suspension to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.

  • Inoculation and Incubation:

    • Using an inoculum replicating device, spot-inoculate the prepared agar plates with the bacterial suspensions.

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate the plates at 35 ± 2°C for 16-20 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that inhibits the growth of the organism (defined as no growth, a faint haze, or one or two colonies).

Visualizations

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_dilutions Create Serial Dilutions in Microtiter Plate prep_stock->prep_dilutions inoculate Inoculate Microtiter Plate prep_dilutions->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic Agar_Dilution_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_plates Prepare this compound- Containing Agar Plates spot_inoculate Spot Inoculate Agar Plates prep_plates->spot_inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->spot_inoculate incubate Incubate at 35°C for 16-20 hours spot_inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic

References

Determining the Susceptibility of Pseudomonas aeruginosa to Murepavadin using Minimum Inhibitory Concentration (MIC) Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Murepavadin (formerly POL7080) is a novel, first-in-class peptidomimetic antibiotic specifically designed to target the lipopolysaccharide (LPS) transport protein D (LptD) in the outer membrane of Pseudomonas aeruginosa.[1][2][3] This targeted mechanism of action disrupts the integrity of the bacterial outer membrane, leading to cell death.[2][3] Due to its high specificity, this compound is a promising therapeutic agent for treating infections caused by multi-drug resistant (MDR) and extensively drug-resistant (XDR) P. aeruginosa.[1][2] Accurate determination of the Minimum Inhibitory Concentration (MIC) is crucial for understanding its potency and for guiding clinical applications. This document provides detailed protocols for determining the MIC of this compound against P. aeruginosa isolates.

Data Presentation

The antimicrobial activity of this compound has been evaluated against a large number of clinical P. aeruginosa isolates, including those with challenging resistance profiles. The following table summarizes the MIC data, providing a clear comparison of this compound's potency.

Organism/SubsetNumber of IsolatesMIC₅₀ (mg/L)MIC₉₀ (mg/L)
P. aeruginosa (All Isolates)1,2190.120.12
Multi-Drug Resistant (MDR)Not Specified0.120.25
Extensively Drug-Resistant (XDR)Not Specified0.120.25
Cystic Fibrosis Isolates (Broth Microdilution)Not Specified0.1252
Cystic Fibrosis Isolates (Agar Dilution)Not Specified432

Data compiled from multiple studies.[1][4][5][6]

Mechanism of Action

This compound's unique mechanism of action involves the specific targeting of the LptD protein, a key component of the LPS transport machinery in P. aeruginosa. By binding to LptD, this compound obstructs the transport of LPS to the outer membrane, leading to its accumulation in the periplasm and ultimately causing cell death.

cluster_OM Outer Membrane cluster_Periplasm Periplasm cluster_IM Inner Membrane lptD LptD disruption Outer Membrane Disruption & Cell Death lptD->disruption Leads to lps_transport LPS Transport lps_transport->lptD LPS translocated lps_synthesis LPS Synthesis lps_synthesis->lps_transport LPS exported This compound This compound This compound->lptD Binds to & Inhibits

Caption: this compound's mechanism of action targeting LptD.

Experimental Protocols

The reference method for determining the MIC of this compound is broth microdilution, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][7][8][9][10]

Broth Microdilution Protocol

This protocol outlines the steps for performing a standard broth microdilution assay to determine the MIC of this compound.

Materials:

  • This compound analytical standard

  • Pseudomonas aeruginosa isolates (including quality control strains like ATCC 27853)[1]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[1][8][9]

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85%) or other appropriate diluent

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent.

    • Further dilute the stock solution to create a working solution for serial dilutions.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the P. aeruginosa strain to be tested.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Microtiter Plates:

    • Perform serial two-fold dilutions of this compound in CAMHB directly in the 96-well plate to achieve the desired concentration range (e.g., 0.008 to 16 mg/L).

    • The final volume in each well should be 100 µL after adding the bacterial inoculum.

    • Include a growth control well (no this compound) and a sterility control well (no bacteria).

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the prepared bacterial suspension.

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation of Results:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth.

start Start prep_this compound Prepare this compound Stock Solution start->prep_this compound prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Dilutions of this compound in Plate prep_this compound->serial_dilution dilute_inoculum Dilute Inoculum in CAMHB prep_inoculum->dilute_inoculum inoculate Inoculate Plate dilute_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 35°C for 16-20h inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination by broth microdilution.

Quality Control

For each batch of MIC tests, it is essential to include quality control (QC) strains with known MIC values to ensure the accuracy and reproducibility of the results. P. aeruginosa ATCC 27853 is a commonly used QC strain for this compound susceptibility testing.[1] The obtained MIC for the QC strain should fall within the established acceptable range.

Conclusion

The broth microdilution method is a reliable and standardized procedure for determining the MIC of this compound against P. aeruginosa. Adherence to established guidelines from CLSI and EUCAST is critical for obtaining accurate and comparable data. The potent in vitro activity of this compound, particularly against resistant strains, underscores its potential as a valuable therapeutic option for treating challenging P. aeruginosa infections.

References

In Vivo Animal Models for Efficacy Testing of Murepavadin

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Murepavadin (POL7080) is a novel, pathogen-specific antibiotic that represents the first in a new class of outer membrane protein targeting antibiotics (OMPTAs).[1][2][3] It exhibits potent bactericidal activity against Pseudomonas aeruginosa, including multidrug-resistant (MDR) strains, by targeting the lipopolysaccharide (LPS) transport protein D (LptD) in the outer membrane.[4][5][6][7][8][9][10] This targeted mechanism disrupts the assembly of LPS, leading to bacterial cell death.[5][10][11] The evaluation of this compound's efficacy in vivo is crucial for its preclinical and clinical development. This document provides detailed application notes and protocols for established murine models of P. aeruginosa infection used to assess the therapeutic potential of this compound.

Mechanism of Action: Targeting LptD

This compound's unique mechanism of action involves binding to the LptD protein, a key component of the LPS transport machinery in P. aeruginosa. This interaction inhibits the transport and insertion of LPS into the outer membrane, compromising the integrity of the bacterial envelope and ultimately leading to cell death.

cluster_OM Outer Membrane cluster_IM Inner Membrane LptD LptD Disrupted_OM Disrupted Outer Membrane Integrity LptD->Disrupted_OM Leads to LPS LPS LPS->LptD Insertion LPS_Synthesis LPS Synthesis LPS_Synthesis->LPS Transport This compound This compound This compound->LptD Inhibits Cell_Death Cell Death Disrupted_OM->Cell_Death

Caption: this compound's Mechanism of Action.

Murine Infection Models for this compound Efficacy Testing

Several murine models are employed to evaluate the in vivo efficacy of this compound against P. aeruginosa infections. The most common are the neutropenic thigh infection model and the pneumonia/lung infection model. These models allow for the assessment of pharmacokinetics/pharmacodynamics (PK/PD) relationships and the determination of effective dosing regimens.

Neutropenic Thigh Infection Model

This model is a standardized method for the initial in vivo evaluation of antimicrobial agents, mimicking a localized soft tissue infection.[12]

Experimental Workflow:

Start Start Induce_Neutropenia Induce Neutropenia (e.g., Cyclophosphamide) Start->Induce_Neutropenia Infection Intramuscular Injection of P. aeruginosa into Thigh Induce_Neutropenia->Infection Treatment Administer this compound (e.g., Subcutaneous) Infection->Treatment Incubation Incubate for 24 hours Treatment->Incubation Endpoint Determine Bacterial Load (CFU/thigh) Incubation->Endpoint End End Endpoint->End

Caption: Neutropenic Thigh Infection Model Workflow.

Protocol:

  • Animal Model: CD-1 or other suitable mouse strains.

  • Induction of Neutropenia: Administer cyclophosphamide (B585) intraperitoneally to render the mice neutropenic. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.[12]

  • Infection: Two hours before initiating treatment, inject a suspension of a clinical isolate of P. aeruginosa (e.g., PA14) directly into the thigh muscle.[13] The inoculum size is typically around 10^6 - 10^7 colony-forming units (CFU).

  • Treatment: Administer this compound via subcutaneous injection at various doses. Dosing can be performed at different frequencies over a 24-hour period to determine the PK/PD driver of efficacy.[14]

  • Endpoint Analysis: After 24 hours of treatment, euthanize the mice, aseptically remove the thighs, homogenize the tissue, and determine the bacterial load by plating serial dilutions on appropriate agar (B569324) plates. The efficacy is measured as the reduction in log10 CFU per thigh compared to untreated controls.

Murine Pneumonia/Lung Infection Model

This model is highly relevant for evaluating this compound's efficacy against respiratory tract infections caused by P. aeruginosa, a common clinical manifestation. Both acute and neutropenic variations of this model are utilized.

Experimental Workflow:

Start Start Optional_Neutropenia Induce Neutropenia? (Optional) Start->Optional_Neutropenia Infection Intranasal or Intratracheal Inoculation with P. aeruginosa Optional_Neutropenia->Infection Treatment Administer this compound (e.g., Intranasal, Intratracheal, or Systemic) Infection->Treatment Incubation Incubate for a defined period (e.g., 13-24 hours) Treatment->Incubation Endpoint Determine Bacterial Load (CFU/lung) and/or Survival Incubation->Endpoint End End Endpoint->End

Caption: Murine Pneumonia Model Workflow.

Protocol:

  • Animal Model: CD-1 or other suitable mouse strains.

  • Neutropenia (Optional): For neutropenic models, induce neutropenia as described for the thigh infection model.[7][14]

  • Infection: Anesthetize the mice and instill a bacterial suspension of P. aeruginosa (e.g., PA14) intranasally or intratracheally.[5][11][15] The inoculum volume is typically 20-50 µL.

  • Treatment: Initiate treatment at a specified time post-infection (e.g., 2-3 hours).[11][14] this compound can be administered locally (intranasally or intratracheally) or systemically (subcutaneously or intravenously).[5][11][15][16]

  • Endpoint Analysis: At the end of the treatment period (e.g., 13 or 24 hours), euthanize the animals, harvest the lungs, homogenize the tissue, and quantify the bacterial burden (CFU/lung).[5][11][14][15] In some studies, survival over a longer period is also monitored.

Quantitative Efficacy Data of this compound

The following tables summarize the quantitative data on this compound's efficacy from various in vivo studies.

Table 1: this compound Monotherapy Efficacy in Murine Infection Models

Animal ModelP. aeruginosa StrainThis compound Dose & RouteEfficacy EndpointOutcomeReference
Neutropenic Lung InfectionNot Specified< 1 mg/kg, Intratracheal> 2 log reduction in CFUPotent activity at low doses[6]
Neutropenic Lung InfectionNot Specified1.25 mg/kg, Intratracheal> 1 log reduction in CFUDose-dependent efficacy[6]
Murine SepsisNot Specified0.25 - 0.55 mg/kgED50High efficacy in sepsis[1]
Neutropenic Lung InfectionNot SpecifiedVarious, SubcutaneousfAUC/MIC for static effect27.78[14]
Neutropenic Lung InfectionNot SpecifiedVarious, SubcutaneousfAUC/MIC for 1-log reduction39.85[14]

Table 2: this compound Combination Therapy Efficacy in Murine Pneumonia Model

CombinationP. aeruginosa StrainThis compound Dose (Route)Co-administered Drug Dose (Route)Efficacy Endpoint (vs. Monotherapy)OutcomeReference
This compound + Ceftazidime/AvibactamPA140.25 mg/kg (Intranasal)7.5 mg/kg / 1.875 mg/kg (Intranasal)2047-fold reduction in mean bacterial loadSynergistic bactericidal effect[15]
This compound + CiprofloxacinPA140.25 mg/kgNot specifiedSynergistic therapeutic effectEnhanced bactericidal efficacy[4][17][18]
This compound + AmikacinPA140.25 mg/kg (Intranasal)35 mg/kg (Intranasal)Synergistic bactericidal effectEnhanced killing efficacy[5][11]

Conclusion

The neutropenic thigh and murine pneumonia infection models are robust and well-characterized systems for the in vivo evaluation of this compound's efficacy. These models have consistently demonstrated the potent activity of this compound against P. aeruginosa, both as a monotherapy and in combination with other antibiotics. The detailed protocols and quantitative data presented in these application notes provide a valuable resource for researchers and drug development professionals working on novel antimicrobial agents. The unique mechanism of action of this compound, targeting LptD, makes it a promising candidate for the treatment of serious P. aeruginosa infections.

References

Application Notes and Protocols: Murepavadin in Murine Pneumonia Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of murepavadin, a novel outer membrane protein-targeting antibiotic, in murine models of Pseudomonas aeruginosa pneumonia. The information compiled herein, including detailed experimental protocols and quantitative data summaries, is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of this compound.

Introduction

This compound (POL7080) is a first-in-class peptidomimetic antibiotic that specifically targets the lipopolysaccharide (LPS) transport protein D (LptD) in Pseudomonas aeruginosa.[1][2][3] This unique mechanism of action disrupts the integrity of the bacterial outer membrane, leading to cell death.[2][3] Murine pneumonia models are crucial for the preclinical assessment of this compound's efficacy, pharmacokinetics (PK), and pharmacodynamics (PD).[3][4] These models allow for the investigation of the drug's activity against P. aeruginosa lung infections, including those caused by multidrug-resistant (MDR) strains.[3]

Mechanism of Action

This compound's primary target is the LptD protein, a key component of the LPS transport machinery in P. aeruginosa.[2][3] By binding to LptD, this compound inhibits the transport and insertion of LPS into the outer membrane, a process essential for the bacterium's survival.[5][6] This disruption of the outer membrane not only has a direct bactericidal effect but can also increase the permeability of the membrane to other antibiotics, suggesting potential for synergistic combination therapies.[5][6]

cluster_OM Outer Membrane cluster_IM Inner Membrane LptD LptD LPS LPS LptD->LPS Insertion Cell_Death Cell Death LptD->Cell_Death LPS_precursor LPS_precursor Lpt_complex Lpt Complex LPS_precursor->Lpt_complex Transport Lpt_complex->LptD Translocation This compound This compound This compound->LptD Inhibition

Figure 1: this compound's Mechanism of Action.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic and efficacy data for this compound in murine pneumonia models.

Table 1: Pharmacokinetics of this compound in Infected Mice[1]
ParameterValue RangeConditions
Peak Plasma Levels (Cmax)0.175 - 12.6 mg/LFollowing subcutaneous doses.
Area Under the Curve (AUC0-last)0.186 - 30.0 mg·h/LFollowing subcutaneous doses.
Epithelial Lining Fluid (ELF) Exposure~1,000x higher than plasmaFollowing intratracheal administration.[7]
Plasma Protein BindingDetermined in infected animalsSpecific values not detailed in the provided search results.
Table 2: In Vivo Efficacy of this compound Monotherapy in Murine Pneumonia Models[8]
Efficacy EndpointMean fAUC/MIC
Static Effect27.78
1-log Reduction39.85

fAUC/MIC: Area under the concentration-time curve for the unbound fraction of the drug to Minimum Inhibitory Concentration ratio.

Table 3: Synergistic Efficacy of this compound Combination Therapy in a Murine Acute Pneumonia Model
Combination TherapyThis compound Dose (intranasal)Combination Drug Dose (intranasal)Mean Bacterial Load Reduction vs. ControlReference(s)
This compound + Ciprofloxacin0.25 mg/kg0.5 mg/kg1171-fold[8]
This compound + Amikacin0.25 mg/kg35 mg/kg756-fold[9][10]
This compound + Ceftazidime/Avibactam0.25 mg/kg225 mg/kg / 56 mg/kgSynergistic therapeutic effect observed[5][6]

Experimental Protocols

The following are detailed protocols for establishing a murine pneumonia model and assessing the in vivo efficacy of this compound.

Protocol 1: Murine Acute Pneumonia Model

This protocol is based on methodologies described for inducing P. aeruginosa lung infections in mice.[4][11]

Materials:

  • Specific pathogen-free (SPF) mice (e.g., BALB/c or CD-1), 6-8 weeks old.[4]

  • Pseudomonas aeruginosa strain (e.g., PA14).[4]

  • Luria-Bertani (LB) broth and agar (B569324) plates.[4]

  • Phosphate-buffered saline (PBS).[4]

  • Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane).[12]

  • This compound and any combination antibiotics.

  • Vehicle for drug administration (e.g., saline).

Procedure:

  • Bacterial Culture Preparation:

    • Streak the P. aeruginosa strain from a frozen stock onto an LB agar plate and incubate overnight at 37°C.[4]

    • Inoculate a single colony into LB broth and culture overnight at 37°C with shaking.[4]

    • Subculture the bacteria in fresh LB broth and grow to the mid-logarithmic phase (OD600 of approximately 1.0).[4]

    • Harvest the bacteria by centrifugation, wash twice with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 2 x 108 CFU/mL for intranasal inoculation).[4]

  • Induction of Pneumonia:

    • Anesthetize the mice using a preferred and ethically approved method.[12]

    • For intranasal inoculation, hold the mouse in a supine position and instill 20-50 µL of the bacterial suspension into the nares.[4]

    • For intratracheal instillation, place the anesthetized mouse on a surgical board, visualize the trachea, and instill the bacterial suspension directly into the trachea using a gavage needle or similar device.[13]

  • Drug Administration:

    • At a predetermined time post-infection (e.g., 2-3 hours), administer this compound and/or other antibiotics via the desired route (e.g., subcutaneous, intravenous, or intranasal).[1][9]

    • Administer the vehicle to the control group.

  • Assessment of Bacterial Burden:

    • At a specified time point post-treatment (e.g., 24 hours), euthanize the mice.[1]

    • Aseptically remove the lungs and homogenize them in sterile PBS.

    • Prepare serial dilutions of the lung homogenates and plate them on LB agar.

    • Incubate the plates overnight at 37°C and count the number of colony-forming units (CFU) to determine the bacterial load per lung.[1]

Start Start Bacterial_Culture Prepare P. aeruginosa Inoculum Start->Bacterial_Culture Anesthetize Anesthetize Mice Bacterial_Culture->Anesthetize Infection Induce Pneumonia (Intranasal/Intratracheal) Anesthetize->Infection Treatment Administer this compound +/- Combination Drug Infection->Treatment Incubation Incubation Period Treatment->Incubation Euthanasia Euthanize Mice Incubation->Euthanasia Lung_Harvest Harvest and Homogenize Lungs Euthanasia->Lung_Harvest Plating Serial Dilution and Plating Lung_Harvest->Plating CFU_Count Count CFUs Plating->CFU_Count End End CFU_Count->End

Figure 2: Experimental Workflow for Murine Pneumonia Model.

Protocol 2: Neutropenic Murine Pneumonia Model

For studies requiring an immunocompromised host model, neutropenia can be induced prior to infection.[1]

Materials:

Procedure:

  • Induction of Neutropenia:

    • Administer cyclophosphamide intraperitoneally on days -4 and -1 prior to infection. Dosing will need to be optimized based on the mouse strain and desired level of neutropenia.

    • Confirm neutropenia by performing white blood cell counts from tail vein blood samples.

  • Pneumonia Induction and Treatment:

    • Follow steps 1-4 from Protocol 1.

Logical Relationships in Combination Therapy

The rationale for combining this compound with other antibiotics is based on its ability to disrupt the outer membrane of P. aeruginosa. This disruption can enhance the penetration of other drugs, leading to synergistic effects.

This compound This compound LptD_Inhibition Inhibition of LptD This compound->LptD_Inhibition OM_Disruption Outer Membrane Disruption LptD_Inhibition->OM_Disruption Increased_Permeability Increased Permeability OM_Disruption->Increased_Permeability Increased_Uptake Increased Intracellular Uptake Increased_Permeability->Increased_Uptake Other_Antibiotic Other Antibiotic (e.g., Ciprofloxacin, Amikacin) Other_Antibiotic->Increased_Uptake Synergistic_Killing Synergistic Bacterial Killing Increased_Uptake->Synergistic_Killing

Figure 3: Rationale for this compound Combination Therapy.

Conclusion

This compound has demonstrated potent activity against P. aeruginosa in murine pneumonia models, both as a monotherapy and in combination with other antibiotics. The protocols and data presented here provide a foundation for further preclinical research into this promising new antibiotic. Careful consideration of the experimental model, including the immune status of the mice and the route of administration, is essential for obtaining relevant and reproducible results.

References

Murepavadin for Biofilm Disruption: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the efficacy of murepavadin in disrupting Pseudomonas aeruginosa biofilms. This compound is a novel, pathogen-specific antibiotic that targets the lipopolysaccharide (LPS) transport protein LptD in the outer membrane of P. aeruginosa.[1][2] This unique mechanism of action leads to the disruption of the outer membrane and subsequent bacterial cell death.[1][2] Notably, this compound has demonstrated potent activity against biofilms, a key virulence factor of P. aeruginosa in chronic infections.[3][4]

Mechanism of Action: Targeting the LptD Bridge

This compound's primary target is the LptD/LptE complex, an essential component of the LPS transport machinery responsible for inserting LPS into the outer leaflet of the outer membrane.[1] By binding to the periplasmic domain of LptD, this compound obstructs the transport of LPS, leading to its accumulation in the periplasm and disruption of the outer membrane's integrity.[1] This targeted disruption ultimately results in bacterial cell death.

cluster_periplasm Periplasm cluster_outer_membrane Outer Membrane This compound This compound LptD LptD (Periplasmic Domain) This compound->LptD Binds to LPS_Transport LPS Transport This compound->LPS_Transport Inhibits LPS_Accumulation LPS Accumulation LPS_Transport->LPS_Accumulation Leads to OM_Disruption Outer Membrane Disruption LPS_Accumulation->OM_Disruption Cell_Death Bacterial Cell Death OM_Disruption->Cell_Death

Figure 1: Mechanism of this compound Action.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound against P. aeruginosa biofilms from published studies. The Minimal Biofilm Inhibitory Concentration (MBIC) is the lowest concentration of an antimicrobial agent required to inhibit the metabolic activity of a pre-formed biofilm. The Minimal Biofilm Eradication Concentration (MBEC) is the lowest concentration required to kill the bacteria within the biofilm.

This compound Anti-Biofilm Activity (Calgary Device)
Parameter Value (mg/L)
MBIC502
MBIC9032
MBEC50512
MBEC9064

Data from a study on 53 cystic fibrosis P. aeruginosa isolates.[3][4]

Comparative Anti-Biofilm Activity (MBEC90 in mg/L)
Antibiotic MBEC90 (mg/L)
This compound64
Tobramycin>512
Colistin>512
Aztreonam>512

Data from a study on 53 cystic fibrosis P. aeruginosa isolates.[3][4]

Experimental Protocols

This section provides detailed protocols for three common assays used to evaluate the anti-biofilm efficacy of this compound against P. aeruginosa.

start Start prep Prepare P. aeruginosa Inoculum start->prep biofilm_formation Biofilm Formation (e.g., 96-well plate, Calgary device, BioFlux) prep->biofilm_formation murepavadin_treatment Treat with this compound (serial dilutions) biofilm_formation->murepavadin_treatment incubation Incubate murepavadin_treatment->incubation quantification Quantify Biofilm (Crystal Violet, Resazurin, CFU counting) incubation->quantification analysis Data Analysis (Determine MBIC/MBEC) quantification->analysis end End analysis->end

Figure 2: General Biofilm Disruption Assay Workflow.

Calgary Biofilm Device (CBD) Assay for MBIC and MBEC Determination

The Calgary Biofilm Device is a high-throughput method for determining the susceptibility of biofilms to antimicrobial agents.

Materials:

  • P. aeruginosa isolate(s) of interest

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB) or Mueller-Hinton Broth (MHB))

  • Calgary Biofilm Device (96-well plate with a lid of 96 pegs)

  • Sterile 96-well microtiter plates

  • This compound stock solution

  • Sterile saline or phosphate-buffered saline (PBS)

  • Sonicator

  • Plate reader (optional, for MBIC)

  • Incubator

Protocol:

  • Inoculum Preparation: Prepare a 0.5 McFarland standard suspension of P. aeruginosa in a suitable growth medium.

  • Biofilm Formation:

    • Pipette 150 µL of the standardized bacterial suspension into each well of a 96-well microtiter plate.

    • Place the peg lid of the Calgary Biofilm Device onto the microtiter plate, ensuring the pegs are submerged in the bacterial suspension.

    • Incubate the device at 37°C for 20-24 hours with gentle shaking to allow for biofilm formation on the pegs.

  • Rinsing:

    • After incubation, carefully remove the peg lid and rinse it three times by immersing it in a 96-well plate containing sterile saline or PBS to remove planktonic bacteria.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in a fresh 96-well microtiter plate containing the appropriate growth medium (150 µL per well). Include growth control wells (no antibiotic) and sterility control wells (no bacteria).

    • Place the peg lid with the established biofilms into this challenge plate.

    • Incubate at 37°C for 20-24 hours.

  • MBIC Determination (Optional - Metabolic Activity):

    • After the treatment incubation, rinse the peg lid as described in step 3.

    • Place the peg lid into a 96-well plate containing a viability stain (e.g., resazurin) in a suitable medium.

    • Incubate for a specified time and measure the fluorescence or absorbance using a plate reader. The MBIC is the lowest concentration that shows no significant metabolic activity.

  • MBEC Determination (Viable Cell Count):

    • Following this compound treatment, rinse the peg lid as described in step 3.

    • Place the peg lid into a 96-well plate containing 150 µL of recovery medium per well.

    • Sonicate the plate for 5-10 minutes to dislodge the biofilm bacteria from the pegs.

    • After sonication, incubate the plate at 37°C for 18-24 hours.

    • The MBEC is the lowest concentration of this compound that results in no visible growth (turbidity) in the recovery medium.[5]

BioFlux Microfluidic System Assay for Biofilm Disruption under Flow Conditions

The BioFlux system allows for the study of biofilms under physiologically relevant shear stress, mimicking conditions in environments such as the lungs of cystic fibrosis patients.

Materials:

  • P. aeruginosa isolate(s) of interest

  • Appropriate growth medium

  • BioFlux system and microfluidic plates (e.g., 48-well plate)

  • This compound stock solution

  • Fluorescent stains for live/dead imaging (e.g., SYTO 9 and propidium (B1200493) iodide)

  • Inverted fluorescence microscope with a camera

Protocol:

  • System Preparation: Prime the microfluidic channels of the BioFlux plate with the growth medium according to the manufacturer's instructions.

  • Bacterial Inoculation:

    • Prepare a bacterial suspension (e.g., OD600 of 0.1) in the growth medium.

    • Introduce the bacterial suspension into the outlet wells of the microfluidic plate.

    • Apply a low shear force (e.g., 2 dyne/cm²) for a short period (e.g., 5 seconds) to seed the bacteria into the channels.

    • Incubate the plate at 37°C for a period (e.g., 2 hours) to allow for initial bacterial attachment.

  • Biofilm Growth:

    • Perfuse the channels with fresh growth medium from the inlet wells at a constant low shear rate (e.g., 0.15 dyne/cm²) for 24-48 hours at 37°C to allow for mature biofilm development.

  • This compound Treatment:

    • Prepare the desired concentrations of this compound in fresh growth medium.

    • Switch the perfusion from the growth medium to the this compound-containing medium and continue the flow at the same shear rate for a specified treatment period (e.g., 24 hours). Include a control channel with no antibiotic.

  • Quantification and Visualization:

    • After treatment, stop the flow and stain the biofilms with a live/dead fluorescent staining solution.

    • Visualize the biofilms using an inverted fluorescence microscope.

    • Capture images and analyze the biofilm structure, thickness, and the ratio of live to dead cells using image analysis software (e.g., ImageJ). A significant increase in the proportion of dead cells in the this compound-treated channels indicates biofilm disruption.

Crystal Violet (CV) Assay for Biofilm Biomass Quantification

This is a simple, static assay to quantify the total biomass of a biofilm.

Materials:

  • P. aeruginosa isolate(s) of interest

  • Appropriate growth medium

  • Sterile 96-well flat-bottom microtiter plates

  • This compound stock solution

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Sterile PBS

  • Plate reader

Protocol:

  • Inoculum and Biofilm Formation:

    • Dilute an overnight culture of P. aeruginosa 1:100 in fresh growth medium.

    • Dispense 100 µL of the diluted culture into each well of a 96-well plate.

    • Incubate the plate at 37°C for 24 hours without agitation to allow for biofilm formation.

  • This compound Treatment:

    • Carefully remove the planktonic culture from each well.

    • Gently wash the wells twice with 150 µL of sterile PBS to remove non-adherent cells.

    • Add 100 µL of fresh medium containing serial dilutions of this compound to the wells. Include a no-antibiotic control.

    • Incubate at 37°C for another 24 hours.

  • Staining:

    • Discard the medium and wash the plate twice with PBS.

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[6]

    • Remove the crystal violet solution and wash the plate 3-4 times with water.

  • Quantification:

    • Add 125 µL of 30% acetic acid to each well to solubilize the bound crystal violet.[6]

    • Incubate for 15 minutes at room temperature.

    • Transfer 125 µL of the solubilized crystal violet to a new flat-bottom plate.[6]

    • Measure the absorbance at 550 nm using a plate reader. A significant reduction in absorbance in the this compound-treated wells compared to the control indicates biofilm disruption.[6]

References

Application Notes and Protocols for Murepavadin Outer Membrane Permeability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Murepavadin (POL7080) is a novel, first-in-class peptidomimetic antibiotic that exhibits potent and specific activity against Pseudomonas aeruginosa, including multidrug-resistant strains.[1][2] Its unique mechanism of action involves the specific targeting of the lipopolysaccharide (LPS) transport protein D (LptD), an essential component of the LPS transport machinery in the outer membrane of Gram-negative bacteria.[1][2] By binding to LptD, this compound inhibits the transport and insertion of LPS into the outer membrane, leading to a disruption of outer membrane integrity and ultimately, bacterial cell death.[1][2] This disruption of the outer membrane can also enhance the activity of other antibiotics, a phenomenon that can be quantified through various permeability and synergy assays.

These application notes provide detailed protocols for key assays to investigate the effects of this compound on the outer membrane permeability of P. aeruginosa.

Mechanism of Action of this compound

This compound's primary target is the LptD protein, a crucial component of the Lpt complex responsible for the final stages of LPS insertion into the outer leaflet of the outer membrane. By inhibiting LptD, this compound effectively blocks this process, leading to a cascade of events that compromise the bacterial envelope. This disruption results in increased permeability of the outer membrane, making the bacterium more susceptible to other antimicrobial agents and causing leakage of cellular contents.

cluster_OM Outer Membrane cluster_periplasm Periplasm LptD LptD LPS_transport LPS Transport & Insertion LptD->LPS_transport Mediates OM_disruption Outer Membrane Disruption LPS_transport->OM_disruption Leads to LPS_molecule LPS This compound This compound This compound->LptD Inhibits Increased_permeability Increased Permeability OM_disruption->Increased_permeability Cell_death Cell Death OM_disruption->Cell_death Synergistic_effect Synergistic Effect with other Antibiotics Increased_permeability->Synergistic_effect

Caption: Mechanism of this compound Action.

Experimental Protocols

NPN (1-N-phenylnaphthylamine) Uptake Assay for Outer Membrane Permeabilization

This assay measures the disruption of the outer membrane by quantifying the uptake of the fluorescent probe NPN. NPN fluoresces weakly in aqueous environments but becomes strongly fluorescent in the hydrophobic interior of a membrane. An increase in fluorescence indicates that the outer membrane has become permeable to NPN.[3][4]

Workflow for NPN Uptake Assay

start Start culture Culture P. aeruginosa to mid-log phase (OD600 ≈ 0.5) start->culture wash Wash and resuspend cells in HEPES buffer culture->wash add_npn Add NPN to cell suspension wash->add_npn measure_baseline Measure baseline fluorescence add_npn->measure_baseline add_this compound Add this compound (or control) measure_baseline->add_this compound measure_kinetics Measure fluorescence kinetics (e.g., every 30s for 10 min) add_this compound->measure_kinetics analyze Analyze data and calculate % fluorescence increase measure_kinetics->analyze end End analyze->end

Caption: Workflow of the NPN Uptake Assay.

Protocol:

  • Bacterial Culture Preparation:

    • Inoculate a single colony of P. aeruginosa into a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth, CA-MHB).

    • Incubate overnight at 37°C with shaking.

    • Dilute the overnight culture 1:100 into fresh CA-MHB and grow to mid-logarithmic phase (OD600 of approximately 0.5).[5]

  • Cell Preparation:

    • Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes).

    • Wash the cell pellet once with 5 mM HEPES buffer (pH 7.2).

    • Resuspend the cells in 5 mM HEPES buffer to an OD600 of 0.5.[6]

  • Assay Procedure:

    • In a 96-well black microplate, add 100 µL of the cell suspension to each well.

    • Add NPN solution (final concentration of 10 µM).

    • Measure the baseline fluorescence using a microplate reader (excitation λ = 350 nm, emission λ = 420 nm).[7]

    • Add varying concentrations of this compound (e.g., 0.25x, 0.5x, 1x, 2x MIC) or a control (buffer or a known permeabilizing agent like polymyxin (B74138) B).

    • Immediately begin kinetic fluorescence readings every 30 seconds for at least 10 minutes.

  • Data Analysis:

    • The increase in fluorescence is indicative of outer membrane permeabilization.

    • Data can be expressed as arbitrary fluorescence units or as a percentage of the maximum fluorescence obtained with a strong permeabilizing agent.

Representative Data:

This compound Concentration (µg/mL)% Fluorescence Increase (relative to control)
0 (Control)0
0.03125 (0.5x MIC)25
0.0625 (1x MIC)60
0.125 (2x MIC)95
0.25 (4x MIC)150
Nitrocefin (B1678963) Hydrolysis Assay for β-Lactam Permeability

This assay indirectly measures outer membrane permeability to β-lactam antibiotics. This compound's disruption of the outer membrane is expected to increase the influx of the chromogenic cephalosporin, nitrocefin, into the periplasmic space, where it is hydrolyzed by β-lactamases, resulting in a color change that can be measured spectrophotometrically.[8][9]

Workflow for Nitrocefin Hydrolysis Assay

start Start culture Culture β-lactamase producing P. aeruginosa to mid-log phase start->culture wash Wash and resuspend cells in buffer culture->wash preincubate Pre-incubate cells with This compound or control wash->preincubate add_nitrocefin Add Nitrocefin preincubate->add_nitrocefin measure_absorbance Measure absorbance at 486 nm kinetically add_nitrocefin->measure_absorbance calculate_rate Calculate the rate of hydrolysis measure_absorbance->calculate_rate end End calculate_rate->end

Caption: Workflow of the Nitrocefin Hydrolysis Assay.

Protocol:

  • Bacterial Culture Preparation:

    • Use a P. aeruginosa strain that expresses a known β-lactamase.

    • Culture the bacteria to mid-logarithmic phase as described in the NPN assay protocol.

  • Cell Preparation:

    • Harvest and wash the cells as previously described.

    • Resuspend the cells in a suitable buffer (e.g., 10 mM sodium phosphate (B84403) buffer, pH 7.0).

  • Assay Procedure:

    • In a 96-well clear microplate, add the bacterial suspension.

    • Add this compound at various concentrations and pre-incubate for a defined period (e.g., 30 minutes) at 37°C.

    • Initiate the reaction by adding nitrocefin solution (final concentration typically 50-100 µM).

    • Immediately measure the change in absorbance at 486 nm over time using a microplate reader in kinetic mode.[10]

  • Data Analysis:

    • The rate of nitrocefin hydrolysis is determined from the linear portion of the absorbance versus time plot.

    • An increased rate of hydrolysis in the presence of this compound indicates enhanced outer membrane permeability to nitrocefin.

Representative Data:

This compound Concentration (µg/mL)Rate of Nitrocefin Hydrolysis (mOD/min)
0 (Control)5.2
0.03125 (0.5x MIC)8.9
0.0625 (1x MIC)15.4
0.125 (2x MIC)25.1
0.25 (4x MIC)38.7
Checkerboard Synergy Assay

This assay is used to determine if this compound acts synergistically with other antibiotics. Synergy is often observed when one agent increases the permeability of the bacterial membrane to another agent. The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the interaction.[11][12]

Logical Flow of Checkerboard Synergy Assay

start Start prepare_plates Prepare 96-well plate with serial dilutions of this compound (Drug A) and another antibiotic (Drug B) start->prepare_plates inoculate Inoculate with a standardized P. aeruginosa suspension prepare_plates->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate determine_mic Determine the MIC of each drug alone and in combination incubate->determine_mic calculate_fic Calculate the FIC index: FIC = (MIC of A in combo / MIC of A alone) + (MIC of B in combo / MIC of B alone) determine_mic->calculate_fic interpret_results Interpret FIC Index calculate_fic->interpret_results synergy Synergy (FIC ≤ 0.5) interpret_results->synergy ≤ 0.5 additive Additive (0.5 < FIC ≤ 1) interpret_results->additive > 0.5 to ≤ 1 indifference Indifference (1 < FIC ≤ 4) interpret_results->indifference > 1 to ≤ 4 antagonism Antagonism (FIC > 4) interpret_results->antagonism > 4 end End synergy->end additive->end indifference->end antagonism->end

Caption: Logical flow of the Checkerboard Synergy Assay.

Protocol:

  • Plate Preparation:

    • In a 96-well microplate, create a two-dimensional array of antibiotic concentrations.

    • Serially dilute this compound along the x-axis and the second antibiotic (e.g., a β-lactam or aminoglycoside) along the y-axis.

  • Inoculation:

    • Prepare a standardized inoculum of P. aeruginosa (e.g., 5 x 10^5 CFU/mL) in CA-MHB.

    • Inoculate each well of the checkerboard plate with the bacterial suspension.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Collection and Analysis:

    • Determine the Minimum Inhibitory Concentration (MIC) for each antibiotic alone and for each combination by observing the lowest concentration that inhibits visible bacterial growth.

    • Calculate the FIC index for each combination using the formula: FIC = (MIC of this compound in combination / MIC of this compound alone) + (MIC of second antibiotic in combination / MIC of second antibiotic alone)

    • Interpret the results:

      • FIC ≤ 0.5: Synergy

      • 0.5 < FIC ≤ 1.0: Additive

      • 1.0 < FIC ≤ 4.0: Indifference

      • FIC > 4.0: Antagonism

Representative Data (this compound and Ceftazidime):

This compound MIC alone (µg/mL)Ceftazidime MIC alone (µg/mL)This compound MIC in combo (µg/mL)Ceftazidime MIC in combo (µg/mL)FIC IndexInterpretation
0.062540.01560.50.375Synergy
0.062580.0312510.625Additive

Summary

The provided protocols offer robust methods for characterizing the impact of this compound on the outer membrane of P. aeruginosa. The NPN uptake and nitrocefin hydrolysis assays directly assess membrane permeability, while the checkerboard assay provides valuable insights into the synergistic potential of this compound with other classes of antibiotics. These assays are essential tools for the preclinical evaluation and mechanistic understanding of this novel antibiotic.

References

Murepavadin formulation and preparation for laboratory use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Murepavadin (POL7080) is a novel, first-in-class peptidomimetic antibiotic specifically targeting the outer membrane protein LptD of Pseudomonas aeruginosa.[1][2] This unique mechanism of action, involving the disruption of lipopolysaccharide (LPS) transport, results in potent bactericidal activity against a broad range of P. aeruginosa isolates, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][3][4] this compound is a synthetic, cyclic 14-amino-acid peptide based on the protegrin I template.[1][5] Its high specificity for P. aeruginosa makes it a promising candidate for targeted therapy, potentially minimizing the impact on the patient's commensal microbiota.[6] These application notes provide detailed protocols for the formulation, preparation, and use of this compound in a laboratory setting.

Physicochemical Properties and Formulation

This compound is typically supplied as a trifluoroacetic acid (TFA) salt for research purposes.[7][8] Key physicochemical properties are summarized below.

PropertyValueReference
Molecular FormulaC73H112N22O16[9]
Molecular Weight1553.84 g/mol [9]
AppearanceSolid Powder[9]
Solubility10 mM in DMSO[9]

Preparation of Stock Solutions

Materials:

Protocol:

  • Aseptic Technique: All procedures should be performed in a laminar flow hood using sterile techniques to prevent contamination.

  • Calculating the Amount of this compound: To prepare a 10 mM stock solution, use the following calculation:

    • Mass (mg) = 10 mM * 1553.84 g/mol * Volume (L)

    • For example, to prepare 1 mL of a 10 mM stock solution, dissolve 1.55 mg of this compound in 1 mL of DMSO.

  • Dissolution:

    • Carefully weigh the required amount of this compound powder.

    • Add the appropriate volume of DMSO to the vial containing the this compound powder.

    • Gently vortex or sonicate until the powder is completely dissolved.[10]

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store stock solutions at -20°C for up to 1 month or at -80°C for up to 6 months.[10]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[7][8]

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Pseudomonas aeruginosa isolates

  • Cation-adjusted Mueller-Hinton Broth (CA-MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Protocol:

  • Preparation of this compound Working Solutions:

    • Prepare a series of 2-fold serial dilutions of the this compound stock solution in CA-MHB. The final concentrations should typically range from 0.008 to 16 µg/mL. Note that the concentration of DMSO should not exceed 1% in the final assay.

  • Bacterial Inoculum Preparation:

    • Culture P. aeruginosa overnight on an appropriate agar (B569324) medium.

    • Inoculate a few colonies into fresh CA-MHB and incubate at 37°C with shaking until the culture reaches an optical density at 600 nm (OD600) corresponding to approximately 1 x 10^8 CFU/mL.

    • Dilute the bacterial suspension in CA-MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Assay Setup:

    • Add 50 µL of the appropriate this compound working solution to each well of the 96-well plate.

    • Add 50 µL of the prepared bacterial inoculum to each well.

    • Include a growth control (bacteria in CA-MHB without this compound) and a sterility control (CA-MHB only).

  • Incubation:

    • Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the OD600.

Quantitative Data Summary:

ParameterValueReference
MIC50 against P. aeruginosa0.12 mg/L[3][5]
MIC90 against P. aeruginosa0.12 - 0.25 mg/L[1][3]
MIC against reference strain PA140.0625 µg/mL[11]
Time-Kill Assay

This assay determines the bactericidal activity of this compound over time.

Materials:

  • This compound stock solution

  • Pseudomonas aeruginosa isolates

  • CA-MHB

  • Sterile culture tubes

  • Phosphate-buffered saline (PBS)

  • Agar plates for colony counting

Protocol:

  • Inoculum Preparation: Prepare a bacterial inoculum as described for the MIC assay, adjusting the final concentration to approximately 5 x 10^5 to 5 x 10^6 CFU/mL in CA-MHB.

  • Assay Setup:

    • Prepare culture tubes containing CA-MHB with this compound at the desired concentrations (e.g., 0.5 µg/mL, 1x MIC, 2x MIC, 4x MIC).[7][8]

    • Include a growth control tube without this compound.

  • Incubation and Sampling:

    • Inoculate each tube with the prepared bacterial suspension.

    • Incubate the tubes at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting:

    • Perform serial dilutions of the collected aliquots in sterile PBS.

    • Plate the dilutions onto appropriate agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies (CFU/mL) on each plate.

  • Data Analysis: Plot the log10 CFU/mL versus time for each this compound concentration and the growth control. A ≥3-log10 reduction in CFU/mL compared to the initial inoculum is considered bactericidal.

Quantitative Data Summary:

This compound ConcentrationTime to Bactericidal EffectReference
32 mg/L1-5 hours against 95.4% of strains[12]
0.5 µg/mL (in combination)Significant reduction at 8 hours[7]
In Vivo Efficacy in a Murine Pneumonia Model

This protocol provides a general framework for assessing the in vivo efficacy of this compound. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.

Materials:

  • This compound formulated for in vivo administration (e.g., in saline)

  • Pathogen-free mice (e.g., C57BL/6)

  • Pseudomonas aeruginosa strain

  • Anesthetic

  • Intranasal or intratracheal administration equipment

Protocol:

  • Infection:

    • Anesthetize the mice.

    • Inoculate the mice intranasally or intratracheally with a predetermined lethal or sublethal dose of P. aeruginosa (e.g., 4 x 10^6 CFU).[7][13]

  • Treatment:

    • At a specified time post-infection (e.g., 3 hours), administer this compound via the desired route (e.g., intranasally, subcutaneously, or intravenously).[7][13] Doses can range from 0.25 mg/kg to 100 mg/kg depending on the infection model and study objectives.[7][14]

    • Include a vehicle control group.

  • Monitoring and Endpoint:

    • Monitor the mice for clinical signs of illness and survival over a defined period.

    • At the study endpoint (e.g., 16 hours post-infection), euthanize the mice.[7]

  • Bacterial Load Determination:

    • Aseptically harvest the lungs and/or other relevant organs.

    • Homogenize the tissues in sterile PBS.

    • Perform serial dilutions of the homogenates and plate on appropriate agar to determine the bacterial load (CFU/gram of tissue).

Quantitative Data Summary:

Animal ModelThis compound DoseOutcomeReference
Murine Sepsis0.25 - 0.55 mg/kgED50[1]
Murine Pneumonia0.25 mg/kg (intranasal)Significant reduction in bacterial load[7][11]
Murine Pneumonia0.25 mg/kg + Amikacin (35 mg/kg)Synergistic reduction in bacterial load[13]

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the inhibition of the LptD protein, which is essential for the transport of lipopolysaccharide (LPS) to the outer membrane of P. aeruginosa.[1][2] This disruption leads to the accumulation of LPS in the inner membrane, causing envelope stress and ultimately cell death.[11]

Murepavadin_MoA This compound Mechanism of Action This compound This compound LptD LptD Transporter (Outer Membrane) This compound->LptD Binds to and inhibits LPSTransport LPS Transport to Outer Membrane LptD->LPSTransport Blocks LPSAccumulation LPS Accumulation (Inner Membrane) LPSTransport->LPSAccumulation Disruption leads to EnvelopeStress Envelope Stress Response LPSAccumulation->EnvelopeStress CellDeath Bacterial Cell Death EnvelopeStress->CellDeath

Caption: this compound's mechanism of action against P. aeruginosa.

In addition to its direct antibacterial activity, this compound has been shown to activate mast cells through the Mas-related G protein-coupled receptor X2 (MRGPRX2).[9][15] This interaction triggers intracellular calcium mobilization, leading to degranulation and the release of pro-inflammatory chemokines, which can contribute to the host's immune response against the infection.[15]

Murepavadin_Host_Interaction This compound Interaction with Host Mast Cells This compound This compound MRGPRX2 MRGPRX2 (on Mast Cell) This compound->MRGPRX2 Activates CaMobilization Intracellular Ca2+ Mobilization MRGPRX2->CaMobilization Degranulation Mast Cell Degranulation CaMobilization->Degranulation ChemokineRelease Chemokine Release (e.g., IL-8, CCL3) CaMobilization->ChemokineRelease ImmuneResponse Enhanced Host Immune Response Degranulation->ImmuneResponse ChemokineRelease->ImmuneResponse

Caption: this compound's interaction with host mast cells via MRGPRX2.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for evaluating the antimicrobial properties of this compound in a laboratory setting.

Murepavadin_Workflow This compound Antimicrobial Evaluation Workflow cluster_prep Preparation cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies StockSolution Prepare this compound Stock Solution (DMSO) MIC MIC Determination (Broth Microdilution) StockSolution->MIC TimeKill Time-Kill Assay StockSolution->TimeKill BacterialCulture Culture P. aeruginosa Isolates BacterialCulture->MIC BacterialCulture->TimeKill AnimalModel Murine Infection Model (e.g., Pneumonia) BacterialCulture->AnimalModel MIC->TimeKill Inform concentration selection TimeKill->AnimalModel Inform dose selection Treatment This compound Administration AnimalModel->Treatment Efficacy Efficacy Assessment (Bacterial Load, Survival) Treatment->Efficacy

Caption: A typical experimental workflow for evaluating this compound.

References

Murepavadin stability and storage conditions for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Topic: Murepavadin Stability and Storage Conditions for Experiments

These application notes provide a summary of the available information on the stability and storage of this compound (also known as POL7080), a novel peptidomimetic antibiotic. The information is intended to guide researchers in handling this compound for experimental purposes.

Introduction to this compound

This compound is a first-in-class, pathogen-specific cyclic peptide mimetic antibiotic that targets the lipopolysaccharide (LPS) transport protein D (LptD) in the outer membrane of Pseudomonas aeruginosa.[1][2][3] This targeted mechanism of action leads to the disruption of the outer membrane and ultimately cell death.[1] Its development has been focused on treating serious infections caused by multidrug-resistant P. aeruginosa, including hospital-acquired and ventilator-associated pneumonia.[1] As a synthetic cyclic beta-hairpin peptidomimetic, this compound was designed for enhanced plasma stability compared to natural peptides like protegrin I.[1]

This compound Storage and Handling

Proper storage is critical to maintain the integrity and activity of this compound for research applications. The following recommendations are based on commercially available information and general best practices for peptide-based therapeutics.

Table 1: Recommended Storage Conditions for this compound (Trifluoroacetate Salt)

FormStorage TemperatureDurationNotes
Lyophilized Powder -20°C to -80°CLong-termProtect from moisture.
Stock Solution -80°CUp to 6 monthsAliquot to prevent repeated freeze-thaw cycles.
-20°CUp to 1 month    Sealed storage, away from moisture.

Data compiled from commercially available product information.

Handling Recommendations:

  • Reconstitution: For creating stock solutions, use an appropriate solvent as specified by the supplier. Ensure the lyophilized powder is at room temperature before opening the vial to prevent condensation.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can lead to degradation. It is highly recommended to aliquot stock solutions into single-use volumes.

  • Light Exposure: While specific photostability data is not widely published, it is good practice to protect peptide solutions from direct light.

Stability Profile of this compound

This compound's cyclic peptide structure confers a higher intrinsic stability compared to linear peptides. It has been noted for its high stability in plasma across different species.[1] However, detailed quantitative data from forced degradation studies (e.g., under acid, base, oxidative, thermal, and photolytic stress) are not extensively available in the public domain. Such studies are crucial for identifying potential degradation products and pathways.

Table 2: Summary of Known this compound Stability Characteristics

ConditionStabilityComments
Plasma HighStable across various species.
Aqueous Solution Stable β-hairpin conformationThis conformation is crucial for its antibacterial activity.[1]

Experimental Protocols

Protocol for a General Forced Degradation Study

This protocol provides a general framework for assessing the stability of this compound under various stress conditions. This is a hypothetical protocol based on common practices for peptide drug stability testing and should be adapted as needed.

Objective: To evaluate the stability of this compound under stress conditions and to identify potential degradation products.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water for HPLC

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • pH meter

  • HPLC system with UV or Mass Spectrometry (MS) detector

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24, 48, and 72 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24, 48, and 72 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place an aliquot of the stock solution in an oven at 70°C for 48 hours.

    • Photostability: Expose an aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a stability-indicating HPLC method.

Stability-Indicating HPLC Method

The following HPLC method is based on published methods for the analysis of this compound and can serve as a starting point for a stability-indicating assay.

Table 3: Recommended HPLC Parameters for this compound Analysis

ParameterCondition
Column Reversed-phase C18 (e.g., Kinetex® 5 µm C18 100 Å, 250 x 4.6 mm)
Mobile Phase A 0.045% TFA in Water
Mobile Phase B 0.036% TFA in Acetonitrile
Gradient 5-95% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 50°C (Note: Elevated temperature may be necessary for accurate purity assessment)
Detection UV at an appropriate wavelength or Mass Spectrometry
Injection Volume 10 µL

This method is adapted from synthetic protocols and may require optimization and validation for stability-indicating purposes.

Visualizations

Mechanism of Action of this compound

This compound exerts its bactericidal effect by targeting the LptD protein, a key component of the LPS transport machinery in the outer membrane of P. aeruginosa.

Murepavadin_Mechanism cluster_Periplasm Periplasm cluster_Outer_Membrane Outer Membrane Lpt_complex Lpt Complex (LptB, LptF, LptG, LptC, LptA) LPS_transport LPS Transport LptD LptD LPS_transport->LptD LPS molecule LPS_insertion LPS Insertion OM_Disruption Outer Membrane Disruption LptD->OM_Disruption leads to This compound This compound This compound->LptD Binds and Inhibits Cell_Death Cell Death OM_Disruption->Cell_Death

Caption: this compound inhibits the LptD-mediated transport of LPS to the outer membrane.

Experimental Workflow for Stability Testing

The following diagram outlines the general workflow for conducting a forced degradation study of this compound.

Stability_Workflow cluster_Stress_Conditions Forced Degradation start Prepare this compound Stock Solution acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal Stress (e.g., 70°C) start->thermal photo Photostability (Light Exposure) start->photo analysis Sample at Time Points and Neutralize/Dilute acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis hplc Analyze via Stability-Indicating HPLC-UV/MS analysis->hplc report Report Degradation % and Identify Degradants hplc->report

Caption: Workflow for conducting forced degradation studies on this compound.

References

Murepavadin for Ventilator-Associated Pneumonia (VAP): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the study and application of Murepavadin, a novel antibiotic, for the treatment of ventilator-associated pneumonia (VAP) caused by Pseudomonas aeruginosa. This document details its mechanism of action, summarizes key quantitative data from preclinical and clinical studies, and provides detailed experimental protocols.

Mechanism of Action

This compound is a first-in-class peptidomimetic antibiotic that specifically targets the lipopolysaccharide (LPS) transport protein D (LptD) in the outer membrane of Pseudomonas aeruginosa.[1][2][3] This targeted action disrupts the assembly of LPS into the outer membrane, leading to bacterial cell death.[2][3] Notably, this compound also exhibits immunomodulatory effects by activating the MRGPRX2 receptor on human mast cells, which can enhance the host's immune response to the infection.

Signaling Pathway of this compound's Action

Murepavadin_Mechanism cluster_P_aeruginosa Pseudomonas aeruginosa cluster_Host_Cell Host Mast Cell LptD LptD (LPS Transport Protein) OM Outer Membrane LptD->OM inserts LPS into outer leaflet IM Inner Membrane LPS_transport LPS Transport to OM IM->LPS_transport LPS molecules LPS_synthesis LPS Synthesis LPS_synthesis->IM occurs in cytoplasm & inner membrane LPS_transport->LptD MRGPRX2 MRGPRX2 Receptor Immune_Response Immune Response (e.g., degranulation) MRGPRX2->Immune_Response activation This compound This compound This compound->LptD binds and inhibits This compound->MRGPRX2 activates

Caption: Mechanism of action of this compound against P. aeruginosa and on host mast cells.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound against Pseudomonas aeruginosa
ParameterValueReference IsolatesNotes
MIC₅₀0.12 mg/L1,219 clinical isolates from USA, Europe, and ChinaMIC₅₀ is the minimum inhibitory concentration for 50% of the isolates.[3]
MIC₉₀0.12 mg/L1,219 clinical isolates from USA, Europe, and ChinaMIC₉₀ is the minimum inhibitory concentration for 90% of the isolates.[3]
MIC RangeNot specified1,219 clinical isolates99.1% of isolates were inhibited at ≤0.5 mg/L.[3]
Activity against MDR strainsMIC₅₀/₉₀: 0.12/0.25 mg/LMultidrug-resistant isolatesRetained potent activity against MDR and extensively drug-resistant (XDR) isolates.
Bactericidal ActivityConcentration-dependentMultiple clinical isolates3-log reduction in CFUs observed within 3-7 hours at 1- to 4-times the MIC.[2]
Table 2: Pharmacokinetic Parameters of Intravenous this compound in Healthy Adults
ParameterValue (Geometric Mean)Dosing
Half-life (t₁/₂)2.52 to 5.30 hoursSingle ascending doses
Total Clearance80.1 to 114 ml/h/kgSingle ascending doses
Volume of Distribution415 to 724 ml/kgSingle ascending doses

Data from single and multiple ascending dose studies in healthy male subjects. The pharmacokinetics were observed to be dose-proportional and linear.

Table 3: Preclinical Efficacy of this compound in a Murine Pneumonia Model
ParameterValueNotes
This compound Dose0.25 mg/kgAdministered in combination with ceftazidime/avibactam.[1]
OutcomeSynergistic therapeutic effectSignificant reduction in bacterial load in the lungs of mice compared to individual treatments.[1]

Experimental Protocols

Protocol 3.1: In Vitro Susceptibility Testing - Broth Microdilution Method

This protocol is based on the methodology used in large surveillance studies to determine the Minimum Inhibitory Concentration (MIC) of this compound.

Objective: To determine the MIC of this compound against P. aeruginosa isolates.

Materials:

  • P. aeruginosa clinical isolates

  • This compound analytical powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Incubator (35°C)

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound powder in a suitable solvent (e.g., sterile water or DMSO, depending on solubility) to a high concentration (e.g., 1280 mg/L).

  • Prepare Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plates to achieve a range of concentrations (e.g., from 32 mg/L to 0.03 mg/L).

  • Prepare Bacterial Inoculum:

    • Culture P. aeruginosa isolates on an appropriate agar (B569324) medium overnight at 35°C.

    • Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only).

  • Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Protocol 3.2: Murine Acute Pneumonia Model

This protocol describes an in vivo model to assess the efficacy of this compound in treating P. aeruginosa lung infections.[1]

Objective: To evaluate the in vivo efficacy of this compound, alone or in combination with other antibiotics, in a mouse model of acute pneumonia.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • P. aeruginosa strain (e.g., PA14)

  • Luria-Bertani (LB) broth

  • Phosphate-buffered saline (PBS)

  • Anesthetic (e.g., chloral (B1216628) hydrate)

  • This compound for injection

  • Comparator antibiotics (e.g., ceftazidime/avibactam)

  • Surgical instruments for tissue harvesting

  • Homogenizer

  • Agar plates for bacterial enumeration

Procedure:

  • Bacterial Preparation:

    • Grow P. aeruginosa overnight in LB broth at 37°C.

    • Subculture into fresh LB medium until an OD₆₀₀ of 1.0 is reached.

    • Wash the bacterial cells with PBS and resuspend to a concentration of 2 x 10⁸ CFU/mL.[1]

  • Infection:

    • Anesthetize mice via intraperitoneal injection of chloral hydrate.

    • Inoculate each mouse intranasally with 20 µL of the bacterial suspension (4 x 10⁶ CFU per mouse).[1]

  • Treatment:

    • At a predetermined time post-infection (e.g., 2 hours), administer this compound (e.g., 0.25 mg/kg) and/or other antibiotics via an appropriate route (e.g., intravenous or intraperitoneal injection).[1]

    • Include a control group receiving a vehicle control.

  • Outcome Assessment:

    • At a specified time after treatment (e.g., 13 hours), euthanize the mice.[1]

    • Aseptically harvest the lungs.

    • Homogenize the lung tissue in a known volume of sterile PBS.

    • Perform serial dilutions of the lung homogenate and plate on appropriate agar to determine the bacterial load (CFU/lung).

  • Data Analysis: Compare the bacterial loads between the different treatment groups and the control group to determine the efficacy of this compound.

Experimental Workflow for Preclinical Pneumonia Model

Preclinical_Workflow cluster_Preparation Preparation cluster_Infection_Phase Infection cluster_Treatment_Phase Treatment (2h post-infection) cluster_Outcome_Assessment Outcome Assessment (13h post-treatment) P_aeruginosa_culture Culture P. aeruginosa Inoculum_prep Prepare Inoculum (2 x 10^8 CFU/mL) P_aeruginosa_culture->Inoculum_prep Intranasal_inoculation Intranasal Inoculation (4 x 10^6 CFU/mouse) Inoculum_prep->Intranasal_inoculation Anesthetize Anesthetize Mice Anesthetize->Intranasal_inoculation Treatment_groups Administer Treatment: - this compound - Comparator - Combination - Vehicle Control Intranasal_inoculation->Treatment_groups Euthanize Euthanize Mice Treatment_groups->Euthanize Harvest_lungs Harvest Lungs Euthanize->Harvest_lungs Homogenize Homogenize Lungs Harvest_lungs->Homogenize Plate_dilutions Plate Serial Dilutions Homogenize->Plate_dilutions CFU_count Count CFU/lung Plate_dilutions->CFU_count

Caption: Workflow for the murine acute pneumonia model to evaluate this compound's efficacy.

Protocol 3.3: Phase 3 Clinical Trial Design for VAP (Based on NCT03409679)

This protocol outlines the key design elements of a pivotal study for this compound in patients with VAP. Note that the original trial was terminated.

Objective: To investigate the efficacy, safety, and tolerability of intravenous this compound in adult patients with VAP suspected or confirmed to be caused by P. aeruginosa.

Study Design:

  • Phase: 3

  • Design: Multicenter, open-label, randomized, active-controlled, parallel-group.[4]

  • Randomization: Patients randomized to one of two treatment arms.

  • Treatment Arms:

    • Investigational Arm: Intravenous this compound combined with one other anti-pseudomonal antibiotic.

    • Control Arm: Standard of care with two anti-pseudomonal antibiotics.[4]

Inclusion Criteria (Key examples):

  • Adults (≥18 years old).

  • Received mechanical ventilation for at least 48 hours.[4]

  • Acute Physiology and Chronic Health Evaluation (APACHE II) score of 8 to 30.[4]

  • New or progressive infiltrate on chest X-ray.[4]

  • Clinical criteria consistent with VAP.[4]

  • High probability of VAP caused by P. aeruginosa.[4]

Exclusion Criteria (Key examples):

  • Known or suspected community-acquired pneumonia.[4]

  • Known hypersensitivity to beta-lactam antibiotics, aminoglycosides, quinolones, or colistin.[4]

  • Severe liver or renal impairment.[4]

  • Pregnancy or nursing.[4]

Outcome Measures:

  • Primary Outcome: Clinical cure rate at a specific time point (e.g., 21-24 days after the start of treatment).

  • Secondary Outcomes:

    • All-cause mortality.

    • Microbiological response.

    • Safety and tolerability (adverse events).

    • Pharmacokinetics of this compound in the patient population.

Logical Flow of a VAP Clinical Trialdot

Clinical_Trial_Flow cluster_Treatment_Arms Treatment Arms Patient_screening Patient Screening (Inclusion/Exclusion Criteria) Informed_consent Informed Consent Patient_screening->Informed_consent Randomization Randomization Informed_consent->Randomization Murepavadin_arm This compound + 1 Anti-pseudomonal Abx Randomization->Murepavadin_arm Control_arm 2 Anti-pseudomonal Abx (SoC) Randomization->Control_arm Treatment_period Treatment Period (e.g., 7-14 days) Murepavadin_arm->Treatment_period Control_arm->Treatment_period Follow_up Follow-up Period Treatment_period->Follow_up Primary_endpoint Primary Endpoint Assessment (Clinical Cure Rate) Follow_up->Primary_endpoint Secondary_endpoint Secondary Endpoint Assessment (Mortality, Safety, etc.) Primary_endpoint->Secondary_endpoint Data_analysis Data Analysis Secondary_endpoint->Data_analysis

References

Troubleshooting & Optimization

Murepavadin Resistance in Pseudomonas aeruginosa: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers studying Murepavadin resistance mechanisms in Pseudomonas aeruginosa.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a first-in-class peptidomimetic antibiotic that specifically targets the lipopolysaccharide (LPS) transport protein D (LptD) in the outer membrane of P. aeruginosa.[1][2] By binding to LptD, this compound blocks the transport and insertion of LPS into the outer membrane, leading to a disruptive accumulation of LPS in the cytoplasmic membrane, ultimately causing cell death.[1][2]

Q2: What are the known genetic determinants of this compound resistance in P. aeruginosa?

Several genetic mutations have been identified that contribute to this compound resistance. These primarily involve genes related to LPS biosynthesis and transport, as well as two-component regulatory systems. Key genes implicated include:

  • LPS Biosynthesis and Transport: lpxL1, lpxL2, bamA, lptD, lpxT, and msbA.[3][4] Mutations in these genes can lead to alterations in the structure of lipid A, a core component of LPS.[5][6]

  • Two-Component Systems: pmrB and cbrA.[7][4][8] Mutations in pmrB, a sensor kinase, can lead to modifications of LPS that reduce this compound's binding affinity.[8]

Q3: My this compound Minimum Inhibitory Concentrations (MICs) are variable. What are some potential reasons?

Inconsistent this compound MIC values can arise from several experimental factors:

  • Testing Method: MIC values can differ between broth microdilution and agar (B569324) dilution methods.[7][3] It is crucial to maintain consistency in the chosen method throughout your experiments.

  • Inoculum Effect: Variations in the starting bacterial density can influence MIC results. Ensure a standardized inoculum is used as per established protocols (e.g., CLSI or EUCAST guidelines).

  • Media Composition: The use of cation-adjusted Mueller-Hinton broth is standard for susceptibility testing.[9][10] Variations in media formulation could affect this compound's activity.

  • Spontaneous Mutations: P. aeruginosa can develop spontaneous resistance to this compound at a notable frequency.[7] Serial passaging or prolonged exposure to sub-inhibitory concentrations may lead to the selection of resistant mutants.

Q4: How can I investigate if my this compound-resistant mutants have altered outer membrane permeability?

An increase in outer membrane permeability can be assessed using the N-phenyl-1-naphthylamine (NPN) uptake assay.[1] NPN is a fluorescent probe that is normally excluded by an intact outer membrane but fluoresces upon entering the hydrophobic environment of the membrane. An increased NPN signal in your mutant compared to the wild-type strain would suggest compromised outer membrane integrity.[1]

Q5: What is the expected impact of this compound resistance on the susceptibility of P. aeruginosa to other antibiotics?

The development of this compound resistance does not typically lead to cross-resistance with other antibiotic classes.[2] Interestingly, some studies have shown that this compound can enhance the bactericidal activities of β-lactam antibiotics like ceftazidime/avibactam by increasing outer membrane permeability.[1][11] However, specific mutations in the pmrB gene can confer cross-resistance between this compound and colistin.[8]

Troubleshooting Guides

Problem: Difficulty in obtaining this compound-resistant mutants in vitro.

  • Selection Pressure: Ensure you are using an appropriate selective concentration of this compound. Stepwise increases in drug concentration during serial passage experiments can be more effective than a single high-concentration challenge.

  • Hypermutator Strains: Consider using a hypermutator strain of P. aeruginosa (e.g., a mutS or mutL deficient strain) to increase the frequency of spontaneous mutations.[7]

  • Incubation Time: Allow for sufficient incubation time for resistant mutants to emerge and grow.

Problem: Whole-genome sequencing of a resistant mutant did not reveal mutations in known resistance-associated genes (e.g., lptD, pmrB).

  • Look for Less Common Mutations: Expand your analysis to other genes involved in LPS biosynthesis and transport, such as lpxL1, lpxL2, bamA, and msbA.[7][3][4]

  • Investigate Regulatory Mutations: Mutations in global regulatory genes could indirectly affect the expression of resistance determinants.

  • Consider Efflux Pumps: While not the primary mechanism, overexpression of efflux pumps can contribute to reduced susceptibility to various antimicrobials.[12][13] Analyze the expression levels of major efflux pump genes (e.g., mexAB-oprM).

Quantitative Data Summary

Table 1: this compound MIC Distribution against P. aeruginosa Isolates

Study PopulationMIC50 (mg/L)MIC90 (mg/L)Reference
Extensively Drug-Resistant (XDR) Isolates0.120.25[14]
Cystic Fibrosis (CF) Isolates (Broth Microdilution)0.1252[3]
CF Isolates (Agar Dilution)432[3]
Clinical Isolates (US, Europe, China)0.120.12[10][15]

Table 2: Impact of Specific Mutations on this compound MIC in P. aeruginosa PAO1

Gene Knockout/MutationParental MIC (mg/L)Mutant MIC (mg/L)Fold IncreaseReference
ΔlpxL10.524[5]
ΔlpxL20.548[5]
Allelic replacement of lpxL10.060.58[4]

Experimental Protocols

1. Broth Microdilution for this compound MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[9]

  • Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., sterile water or DMSO) to a high concentration.

  • Prepare Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Prepare Bacterial Inoculum: Culture P. aeruginosa overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well containing the this compound dilutions. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-20 hours.[9]

  • Determine MIC: The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.[9]

2. NPN Uptake Assay for Outer Membrane Permeability

This protocol is based on the methodology described in recent studies.[1]

  • Bacterial Culture: Grow P. aeruginosa strains (wild-type and mutant) to the mid-logarithmic phase.

  • Cell Preparation: Harvest the cells by centrifugation, wash them, and resuspend them in a suitable buffer (e.g., HEPES buffer).

  • NPN Addition: Add N-phenyl-1-naphthylamine (NPN) to the cell suspension to a final concentration of 10 µM.

  • Fluorescence Measurement: Immediately measure the baseline fluorescence using a fluorometer (excitation at 350 nm, emission at 420 nm).

  • Membrane Disruption (Optional Positive Control): Add a membrane-disrupting agent like polymyxin (B74138) B to a separate aliquot of cells to determine the maximum fluorescence signal.

  • Data Analysis: Compare the fluorescence intensity of the mutant strain to the wild-type strain. An increase in fluorescence indicates increased outer membrane permeability.

Visualizations

Murepavadin_Action_Resistance cluster_Cell P. aeruginosa cluster_OM Outer Membrane cluster_IM Inner Membrane LptD LptD Cell_Death Cell_Death LptD->Cell_Death leads to Resistance Resistance LptD->Resistance LPS LPS LPS->LptD Transported by LPS->Resistance LPS_Synth LPS Biosynthesis (lpxL1, lpxL2) LPS_Synth->LPS Synthesizes This compound This compound This compound->LptD Inhibits lpx_mut lpxL1/lpxL2 mutations lpx_mut->LPS Alters Structure lptD_mut lptD mutation lptD_mut->LptD Alters Target pmrB_mut pmrB mutation pmrB_mut->LPS Modifies LPS Experimental_Workflow cluster_Troubleshooting Troubleshooting Experimental Results Start Inconsistent MICs or Unexpected Resistance Check_Method Verify MIC Methodology (Broth vs. Agar) Start->Check_Method Check_Inoculum Standardize Inoculum Start->Check_Inoculum WGS Whole Genome Sequencing of Resistant Mutant Check_Method->WGS Check_Inoculum->WGS Analyze_LPS_Genes Analyze lptD, lpxL1/L2, bamA, msbA WGS->Analyze_LPS_Genes Analyze_Reg_Genes Analyze pmrB, cbrA WGS->Analyze_Reg_Genes Permeability_Assay Perform NPN Uptake Assay Analyze_LPS_Genes->Permeability_Assay Cross_Resistance Test Susceptibility to Other Antibiotics Analyze_Reg_Genes->Cross_Resistance Conclusion Identify Resistance Mechanism Permeability_Assay->Conclusion Cross_Resistance->Conclusion

References

Strategies for overcoming Murepavadin resistance in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with Murepavadin resistance in vitro.

Troubleshooting Guides & FAQs

FAQ 1: My Pseudomonas aeruginosa isolates show high MICs to this compound. What are the potential resistance mechanisms?

High Minimum Inhibitory Concentration (MIC) values for this compound in P. aeruginosa can be attributed to several genetic mutations. Resistance is often linked to alterations in the lipopolysaccharide (LPS) biosynthesis and transport pathway, as this compound's primary target is the LPS transport protein LptD.[1][2][3]

Commonly observed mutations involve:

  • LPS Biosynthesis and Transport Genes: Mutations in genes such as lpxL1, lpxL2, bamA, lptD, and msbA have been identified in this compound-resistant strains.[4][5][6][7][8][9] Alterations in these genes can impact the structure and transport of LPS, potentially reducing the binding affinity or effectiveness of this compound.

  • Two-Component Systems: Mutations in genes encoding histidine kinases of two-component systems, such as pmrB and cbrA, have also been associated with decreased susceptibility to this compound.[4][5][6][7][10][11][12][13] The PmrA/PmrB system, in particular, is a key regulator of lipid A modifications.[10]

It's important to note that a notable percentage of clinical isolates, particularly from cystic fibrosis patients, may exhibit pre-existing resistance to this compound.[4][5][6][7][11]

FAQ 2: I am observing the development of this compound resistance during my in vitro experiments. How can this be mitigated?

The emergence of resistance to this compound during in vitro passaging assays has been documented.[10] A primary strategy to overcome and potentially prevent the development of resistance is the use of combination therapy.

Combining this compound with other classes of antibiotics has been shown to have synergistic effects and can slow the development of resistance.[10][14]

FAQ 3: What antibiotics can be used in combination with this compound to overcome resistance?

Several studies have demonstrated the synergistic or enhanced bactericidal activity of this compound when combined with other antibiotics against P. aeruginosa. Promising combinations include:

  • β-Lactams (e.g., Ceftazidime/avibactam): this compound can enhance the bactericidal effects of β-lactam antibiotics.[14][15] This is attributed to this compound's ability to impair the outer membrane integrity of P. aeruginosa, which increases the influx of the β-lactam antibiotic.[14][15]

  • Fluoroquinolones (e.g., Ciprofloxacin): The combination of this compound and ciprofloxacin (B1669076) has shown synergistic bactericidal effects.[16][17] this compound appears to enhance the efficacy of ciprofloxacin by increasing its intracellular accumulation through the suppression of drug efflux.[16][17]

  • Aminoglycosides (e.g., Tobramycin (B1681333), Amikacin): this compound enhances the bactericidal efficacies of tobramycin and amikacin.[18] The proposed mechanism involves this compound enhancing bacterial respiration and membrane potential, which in turn promotes the intracellular uptake of aminoglycosides.[18]

  • Polymyxins (e.g., Colistin): Combination therapy with colistin (B93849) has also been shown to be effective.[19]

The choice of combination agent may depend on the specific resistance profile of the P. aeruginosa strain being studied.

Quantitative Data Summary

The following tables summarize the in vitro synergistic effects of this compound in combination with other antibiotics against Pseudomonas aeruginosa.

Table 1: Synergistic Activity of this compound with Ciprofloxacin

StrainThis compound (µg/mL)Ciprofloxacin (µg/mL)Fold Reduction in Bacterial Load (Combination vs. Single Agents)Reference
PA140.50.25This compound alone: ~50-fold, Ciprofloxacin alone: ~500-fold. Combination resulted in significantly greater reduction.[16]

Table 2: Synergistic Activity of this compound with Aminoglycosides

StrainThis compound (µg/mL)Aminoglycoside & Concentration (µg/mL)Fold Reduction in Bacterial Load (Combination vs. Single Agents)Reference
PA140.5Tobramycin (0.75)50- to 100-fold greater reduction with combination[18]
PA140.5Amikacin (1)50- to 100-fold greater reduction with combination[18]

Table 3: Suppression of Resistance Development with this compound Combination Therapy

Antibiotic(s)Day 0 MIC (µg/mL)Day 8 MIC (µg/mL)Reference
This compound alone0.062512 ± 4 (by Day 5)[10]
Ceftazidime/avibactam alone248 ± 16[10]
This compound + Ceftazidime/avibactamM: 0.0625, C/A: 2M: 3 ± 1, C/A: 12 ± 4[10]

Experimental Protocols

Detailed Methodology: Checkerboard Assay for Synergy Testing

The checkerboard assay is a common method to assess the synergistic effect of two antimicrobial agents.

1. Preparation of Materials:

  • 96-well microtiter plates.
  • Cation-adjusted Mueller-Hinton Broth (CA-MHB).
  • Stock solutions of this compound and the second antibiotic at known concentrations.
  • P. aeruginosa inoculum standardized to 0.5 McFarland, then diluted to a final concentration of 5 x 10^5 CFU/mL in each well.

2. Assay Setup:

  • In each well of the microtiter plate, create a two-dimensional gradient of the two antibiotics.
  • Along the x-axis, serially dilute this compound.
  • Along the y-axis, serially dilute the second antibiotic.
  • This results in each well (except for controls) containing a unique combination of concentrations of the two drugs.
  • Include control wells with no antibiotics (growth control) and wells with each antibiotic alone.

3. Incubation:

  • Inoculate each well with the standardized bacterial suspension.
  • Incubate the plates at 37°C for 18-24 hours.

4. Data Analysis:

  • After incubation, determine the MIC of each drug alone and in combination. The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible growth.
  • Calculate the Fractional Inhibitory Concentration (FIC) index:
  • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
  • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
  • FIC Index (FICI) = FIC of Drug A + FIC of Drug B
  • Interpret the FICI:
  • FICI ≤ 0.5: Synergy
  • 0.5 < FICI ≤ 4: Additive/Indifference
  • FICI > 4: Antagonism

Detailed Methodology: Time-Kill Assay

Time-kill assays provide information on the rate of bactericidal activity of antimicrobial agents alone and in combination.

1. Preparation of Materials:

  • Culture tubes with CA-MHB.
  • Stock solutions of this compound and the second antibiotic.
  • P. aeruginosa inoculum standardized to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

2. Assay Setup:

  • Prepare tubes with the following conditions:
  • Growth control (no antibiotic).
  • This compound alone at a specific concentration (e.g., 0.5x, 1x, or 2x MIC).
  • Second antibiotic alone at a specific concentration.
  • Combination of this compound and the second antibiotic at the same concentrations.

3. Incubation and Sampling:

  • Incubate the tubes at 37°C with shaking.
  • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

4. Viable Cell Counting:

  • Perform serial dilutions of each aliquot in sterile saline or phosphate-buffered saline.
  • Plate the dilutions onto appropriate agar (B569324) plates (e.g., Mueller-Hinton agar).
  • Incubate the plates at 37°C for 18-24 hours.
  • Count the number of colonies to determine the CFU/mL at each time point.

5. Data Analysis:

  • Plot the log10 CFU/mL versus time for each condition.
  • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.

Visualizations

Synergy_Mechanism cluster_cell P. aeruginosa This compound This compound LptD LptD This compound->LptD Binds & Inhibits Other_Antibiotic Other Antibiotic (e.g., β-Lactam) Periplasm Periplasm Other_Antibiotic->Periplasm Increased Influx Outer_Membrane Outer Membrane LptD->Outer_Membrane Impairs Integrity Cytoplasm Cytoplasm Periplasm->Cytoplasm Inner_Membrane Inner Membrane Target Bacterial Target Cytoplasm->Target Binds Target

Caption: this compound's synergistic mechanism with other antibiotics.

Checkerboard_Workflow A Prepare 96-well plate with antibiotic gradients B Inoculate with standardized P. aeruginosa suspension A->B C Incubate at 37°C for 18-24 hours B->C D Read MICs for each drug alone and in combination C->D E Calculate Fractional Inhibitory Concentration (FIC) Index D->E F Determine Synergy (FICI ≤ 0.5), Additive (0.5 < FICI ≤ 4), or Antagonism (FICI > 4) E->F

Caption: Experimental workflow for the checkerboard synergy assay.

References

Murepavadin assay variability and ensuring reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability and reproducibility issues when performing in vitro assays with Murepavadin.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a first-in-class peptidomimetic antibiotic that specifically targets the lipopolysaccharide (LPS) transport protein D (LptD) in the outer membrane of Pseudomonas aeruginosa.[1] By binding to LptD, this compound disrupts the transport of LPS to the outer membrane, leading to alterations in the cell envelope and ultimately, bacterial cell death.[1] This targeted mechanism of action is highly specific to P. aeruginosa.[1]

Q2: Which are the recommended primary assays for determining this compound's in vitro activity?

The most common and recommended assays are:

  • Broth Microdilution (BMD): To determine the Minimum Inhibitory Concentration (MIC). This is the standard method referenced in numerous studies for this compound.[1][2][3]

  • Time-Kill Assays: To assess the bactericidal activity of this compound over time.

Q3: What are the expected MIC values for this compound against Pseudomonas aeruginosa?

This compound is highly potent against P. aeruginosa. Surveillance studies have established the following MIC values, which can serve as a reference.

Isolate Population MIC₅₀ (mg/L) MIC₉₀ (mg/L) Reference
All clinical isolates0.120.12[1]
Multi-drug resistant (MDR) isolates0.120.25[1]
Extensively drug-resistant (XDR) isolates0.120.25[3]
Cystic Fibrosis (CF) clinical isolates0.1252 - 4[2]

Q4: Is there a difference in MIC values obtained by broth microdilution versus agar (B569324) dilution?

Yes, a notable difference has been reported. For isolates from cystic fibrosis patients, the MIC₅₀ and MIC₉₀ were 0.125 mg/L and 2 mg/L respectively by broth microdilution, but 4 mg/L and 32 mg/L by agar dilution. This highlights a potential for variability based on the chosen methodology.

Troubleshooting Guide

Issue 1: Higher than expected MIC values or lack of reproducibility in Broth Microdilution Assays.

Potential Cause Troubleshooting Step
Improper Media Preparation Ensure the use of Cation-Adjusted Mueller-Hinton Broth (CAMHB) as specified by CLSI guidelines. The concentration of divalent cations (Ca²⁺ and Mg²⁺) is critical for the activity of many antimicrobial agents against P. aeruginosa.
Incorrect Inoculum Density Prepare the bacterial inoculum to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells. Verify the inoculum density by plating serial dilutions.
This compound Adsorption to Labware As a peptide, this compound may adsorb to plastic surfaces. Consider using low-binding microplates. When preparing dilutions, ensure thorough mixing at each step.
Isolate-Specific Factors (e.g., from CF patients) Isolates from cystic fibrosis patients can exhibit higher MICs. This may be due to adaptive resistance mechanisms. Be aware that MICs for these isolates can be more variable.
Inaccurate this compound Concentration Prepare fresh stock solutions of this compound for each experiment. Validate the concentration of the stock solution if possible.

Issue 2: Inconsistent results in Time-Kill Assays.

Potential Cause Troubleshooting Step
Inoculum not in Logarithmic Growth Phase Ensure that the starting bacterial culture is in the logarithmic phase of growth to ensure active metabolism and susceptibility to the antibiotic.
Inaccurate Sampling or Plating At each time point, ensure proper mixing of the culture before sampling. Perform serial dilutions accurately and plate a volume that will yield countable colonies (30-300 CFU).
Antibiotic Carryover When plating samples from high antibiotic concentrations, ensure that the dilution is sufficient to prevent carryover of the drug onto the agar plate, which could inhibit growth.
Inappropriate this compound Concentration Time-kill assays are typically performed at multiples of the MIC (e.g., 2x, 4x MIC). Ensure the MIC for the specific isolate being tested is accurately determined beforehand.

Experimental Protocols

Broth Microdilution (BMD) for MIC Determination (Following CLSI M07 Guidelines)
  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in a suitable solvent (e.g., sterile distilled water with 0.02% acetic acid) to create a high-concentration stock solution.

    • Further dilute the stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Preparation of Microdilution Plates:

    • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

    • Add 50 µL of the this compound working solution to the first well of each row and perform serial twofold dilutions across the plate.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 colonies of P. aeruginosa.

    • Suspend the colonies in saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized inoculum to each well, bringing the total volume to 100 µL.

    • Include a growth control (no antibiotic) and a sterility control (no bacteria).

    • Incubate the plates at 35°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Time-Kill Assay
  • Preparation:

    • Determine the MIC of this compound for the P. aeruginosa isolate to be tested using the BMD protocol.

    • Prepare a starting bacterial culture in the logarithmic growth phase (typically by diluting an overnight culture and allowing it to grow to an OD₆₀₀ of ~0.3-0.5).

    • Dilute the log-phase culture in CAMHB to a starting inoculum of approximately 5 x 10⁵ - 5 x 10⁶ CFU/mL.

  • Assay Setup:

    • Prepare flasks or tubes containing the standardized inoculum and this compound at desired concentrations (e.g., 1x, 2x, 4x, and 8x MIC).

    • Include a growth control without any antibiotic.

  • Sampling and Plating:

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each test and control culture.

    • Perform serial tenfold dilutions in sterile saline.

    • Plate a defined volume of appropriate dilutions onto Mueller-Hinton agar plates.

  • Incubation and Analysis:

    • Incubate the plates at 35°C for 18-24 hours.

    • Count the number of colonies (CFU/mL) for each time point and concentration.

    • Plot the log₁₀ CFU/mL versus time for each concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Visualizations

Murepavadin_Mechanism_of_Action cluster_periplasm Periplasm cluster_outer_membrane Outer Membrane LPS Lipopolysaccharide (LPS) Lpt_Complex Lpt Complex LPS->Lpt_Complex Transport LptD LptD Lpt_Complex->LptD Translocation Disrupted_OM Disrupted Outer Membrane Integrity LptD->Disrupted_OM Leads to This compound This compound This compound->LptD Binds to & Inhibits Cell_Death Bacterial Cell Death Disrupted_OM->Cell_Death

Caption: Mechanism of this compound targeting the LptD protein.

Broth_Microdilution_Workflow cluster_prep Preparation Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Plate with Bacteria (Final ~5x10^5 CFU/mL) Prep_Inoculum->Inoculate Prep_this compound Prepare this compound Serial Dilutions in Plate Prep_this compound->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_MIC Read MIC: Lowest concentration with no visible growth Incubate->Read_MIC Troubleshooting_Logic Start Inconsistent MIC Results Check_Media Verify Cation-Adjusted Mueller-Hinton Broth? Start->Check_Media Check_Inoculum Verify Inoculum Density (~5x10^5 CFU/mL)? Check_Media->Check_Inoculum Yes Correct_Media Prepare fresh CAMHB Check_Media->Correct_Media No Check_Peptide Consider Peptide-Specific Issues? Check_Inoculum->Check_Peptide Yes Correct_Inoculum Re-standardize inoculum Check_Inoculum->Correct_Inoculum No Check_Isolate Isolate from CF Patient? Check_Peptide->Check_Isolate Yes Address_Peptide Use low-binding plates, ensure proper mixing Check_Peptide->Address_Peptide No Acknowledge_Variability Acknowledge inherent variability for CF isolates Check_Isolate->Acknowledge_Variability Yes End Reproducible Results Check_Isolate->End No Correct_Media->Start Correct_Inoculum->Start Address_Peptide->Start Acknowledge_Variability->End

References

Optimizing Murepavadin dosage and concentration in in vitro studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Murepavadin in in vitro settings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a first-in-class outer membrane protein-targeting antibiotic.[1] It has a novel, non-lytic mechanism of action that is highly specific to Pseudomonas aeruginosa.[1][2] this compound functions by binding to the lipopolysaccharide transport protein D (LptD), which is essential for the transport and assembly of lipopolysaccharides (LPS) into the outer membrane of Gram-negative bacteria.[2][3][4] This binding disrupts the outer membrane's integrity, ultimately leading to bacterial cell death.[3] Because LptD is a highly conserved and essential protein in P. aeruginosa and absent in human cells, this compound offers a targeted therapeutic approach with a reduced likelihood of off-target effects.[3]

Q2: What is the in vitro activity spectrum of this compound?

This compound demonstrates potent and specific bactericidal activity against Pseudomonas aeruginosa, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][5] It has been shown to be largely inactive against other Gram-negative and Gram-positive bacteria.[2] Surveillance studies have shown that this compound is significantly more active than other antipseudomonal agents like colistin (B93849) and polymyxin (B74138) B.[5]

Q3: What are the typical Minimum Inhibitory Concentration (MIC) values for this compound against P. aeruginosa?

The MIC values for this compound can vary depending on the specific isolate and the testing methodology (broth microdilution vs. agar (B569324) dilution). However, large surveillance studies provide a general range of expected values.

Troubleshooting Guide

Issue 1: Higher than expected MIC values for susceptible P. aeruginosa strains.

  • Possible Cause 1: Incorrect Testing Method. There can be significant differences in MIC values obtained by broth microdilution versus agar dilution methods. For cystic fibrosis isolates of P. aeruginosa, broth microdilution has yielded lower MIC50 and MIC90 values compared to agar dilution.[6]

    • Recommendation: Ensure you are using the reference broth microdilution method as recommended by CLSI and EUCAST for consistency.[5][7] Use cation-adjusted Mueller-Hinton broth for testing.[5][8]

  • Possible Cause 2: Inoculum Effect. A higher than recommended bacterial inoculum can lead to falsely elevated MICs.

    • Recommendation: Prepare the inoculum to a 0.5 McFarland standard and perform colony counts to verify the density.[5][9]

  • Possible Cause 3: Reagent Quality. The quality and preparation of this compound stock solutions and media can impact results.

    • Recommendation: Ensure this compound is properly dissolved and stored. Use fresh, quality-controlled media for all experiments.

Issue 2: Development of this compound resistance during in vitro experiments.

  • Possible Cause: Spontaneous Mutations. Resistance to this compound can arise from spontaneous mutations in genes involved in LPS biosynthesis.[6] Studies have identified mutations in genes such as lpxL1, lpxL2, bamA2, lptD, lpxT, and msbA.[6]

    • Recommendation: When performing experiments over extended periods, consider using a lower, sub-MIC concentration of this compound to minimize selective pressure. If resistance is observed, whole-genome sequencing of the resistant isolates can help identify the specific mutations.[6]

Issue 3: Inconsistent results in time-kill assays.

  • Possible Cause: Suboptimal this compound Concentration. The bactericidal activity of this compound is concentration-dependent.

    • Recommendation: Perform pilot experiments to determine the optimal concentration for your specific strains. Studies have shown bactericidal activity at concentrations of 32 mg/L for the majority of strains within 1-5 hours.[6] For combination studies, concentrations around 0.5 µg/mL have been used effectively.[4][10]

  • Possible Cause 2: Experimental Conditions. Factors like the growth phase of the bacteria and the assay medium can influence the outcome.

    • Recommendation: Use bacteria in the logarithmic growth phase for time-kill assays.[11] Ensure consistent incubation conditions (e.g., 37°C with shaking).[4]

Data Presentation

Table 1: In Vitro Activity of this compound against P. aeruginosa

Isolate TypeMIC50 (mg/L)MIC90 (mg/L)Testing MethodReference
General Clinical Isolates0.120.12Broth Microdilution[5]
Multidrug-Resistant (MDR)0.120.25Broth Microdilution[5]
Extensively Drug-Resistant (XDR)0.120.25Broth Microdilution[7]
Cystic Fibrosis Isolates0.1252Broth Microdilution[6]
Cystic Fibrosis Isolates432Agar Dilution[6]

Table 2: this compound Concentrations in Mechanistic & Synergy Studies

Experiment TypeP. aeruginosa StrainThis compound Concentration (µg/mL)Key FindingReference
Outer Membrane PermeabilityPA140.0625, 0.125, 0.25Increased outer membrane permeability[12]
Synergy with CiprofloxacinPA140.5Enhanced bactericidal efficacy[4]
Synergy with AminoglycosidesPA140.5Enhanced bactericidal efficacies[10]
Time-Kill AssayVarious Clinical Isolates32Bactericidal against 95.4% of strains[6]

Experimental Protocols

1. Broth Microdilution MIC Assay

This protocol is based on the reference broth microdilution method described in the literature.[5][7]

  • Prepare Materials:

    • Cation-adjusted Mueller-Hinton broth (CA-MHB).

    • This compound stock solution of known concentration.

    • 96-well microtiter plates.

    • P. aeruginosa isolates to be tested.

    • Quality control strains (e.g., P. aeruginosa ATCC 27853).[5]

  • Inoculum Preparation:

    • Culture the P. aeruginosa isolates overnight on an appropriate agar medium.

    • Prepare a bacterial suspension in sterile saline to match a 0.5 McFarland turbidity standard.

    • Dilute this suspension in CA-MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Plate Preparation:

    • Perform serial two-fold dilutions of the this compound stock solution in CA-MHB in the microtiter plate wells. The typical concentration range to test is 0.015 to 32 mg/L.[9]

    • Include a growth control well (no this compound) and a sterility control well (no bacteria).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well (except the sterility control).

    • Incubate the plates at 37°C for 16-20 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

2. Time-Kill Assay

This protocol is a generalized procedure based on methodologies from cited studies.[4][6]

  • Prepare Materials:

    • CA-MHB or other suitable broth.

    • This compound stock solution.

    • Logarithmic phase culture of the P. aeruginosa isolate.

  • Assay Setup:

    • Dilute the logarithmic phase culture in fresh broth to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

    • Add this compound at the desired concentrations (e.g., 1x, 2x, 4x MIC, or a fixed concentration like 0.5 µg/mL or 32 µg/mL).[4][6]

    • Include a growth control tube without this compound.

  • Incubation and Sampling:

    • Incubate the cultures at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), collect aliquots from each culture.[4]

  • Bacterial Viability Counting:

    • Perform serial dilutions of the collected aliquots in sterile saline or phosphate-buffered saline.

    • Plate the dilutions onto an appropriate agar medium.

    • Incubate the plates until colonies are visible, then count the colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each this compound concentration and the control. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Visualizations

Murepavadin_Mechanism cluster_P_aeruginosa Pseudomonas aeruginosa OM Outer Membrane LptD LptD Protein LPS_transport LPS Transport & Assembly LptD->LPS_transport essential for LPS_transport->OM maintains Cell_Death Cell Death LPS_transport->Cell_Death Disruption leads to This compound This compound This compound->LptD Binds to & Inhibits

Caption: Mechanism of action of this compound against P. aeruginosa.

Murepavadin_Workflow start Start: Select P. aeruginosa Strains mic_test Perform Broth Microdilution MIC Assay start->mic_test determine_mic Determine MIC50 & MIC90 mic_test->determine_mic time_kill_setup Set up Time-Kill Assay (e.g., 0.5x, 1x, 2x, 4x MIC) determine_mic->time_kill_setup Use MIC values to select concentrations incubation Incubate and Sample at Time Points (0, 2, 4, 8, 24h) time_kill_setup->incubation cfu_count Perform CFU Counts incubation->cfu_count analyze Analyze Data: Plot Log10 CFU/mL vs. Time cfu_count->analyze end End: Optimal Concentration Determined analyze->end

References

Murepavadin Technical Support Center: Troubleshooting Stability in Experimental Setups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for addressing stability-related challenges with Murepavadin in various experimental settings. Below you will find frequently asked questions, troubleshooting advice, and detailed protocols to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound solution appears cloudy or has visible precipitates. What is the cause and how can I resolve this?

A1: Cloudiness or precipitation of this compound, a hydrophobic cyclic peptide, is often due to solubility issues and aggregation.[1] This is a common challenge with peptides rich in hydrophobic residues.

Troubleshooting Steps:

  • Solvent Selection: this compound TFA salt is soluble in water.[] For stock solutions, use sterile, nuclease-free water. If you still experience issues, consider preparing a more concentrated stock in a minimal amount of an organic solvent like DMSO and then diluting it with your aqueous experimental buffer.

  • Temperature Considerations: For some hydrophobic peptides, slightly warming the solution can improve solubility. Conversely, cooling can sometimes reduce hydrophobic interactions that lead to aggregation. Experiment with a temperature range of 25-37°C to find the optimal condition for your specific buffer system.

  • Sonication: If precipitates form, gentle sonication in a water bath can help to redissolve the compound. However, avoid excessive sonication as it can potentially degrade the peptide.

Q2: How should I store this compound to ensure its stability?

A2: Proper storage is critical for maintaining the integrity of this compound.

Storage ConditionFormRecommended Duration
-20°CLyophilized Powder (TFA salt)≥ 2 years[3]
-80°CStock SolutionUp to 6 months
-20°CStock SolutionUp to 1 month

Best Practices for Storage:

  • Upon receipt, store the lyophilized powder at -20°C.

  • For preparing stock solutions, it is recommended to use water.[]

  • Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and aggregation.

  • Store all solutions in tightly sealed, low-protein-binding tubes.

Q3: I am observing a decrease in this compound activity over the course of my multi-day in vitro experiment. What could be the reason?

A3: While this compound has demonstrated high plasma stability, its stability in cell culture media over extended periods can be influenced by several factors.[1]

Potential Causes and Solutions:

  • Adsorption to Labware: Peptides can adsorb to the surface of plasticware, reducing the effective concentration in your experiment.

    • Solution: Use low-protein-binding plates and tubes for your experiments.

  • Enzymatic Degradation: Although designed to be stable, this compound could be susceptible to degradation by proteases present in serum-containing media or secreted by cells.

    • Solution: If you suspect enzymatic degradation, consider using serum-free media if your experimental design allows. You can also include protease inhibitors in your media, but ensure they do not interfere with your experimental outcomes.

  • Instability in Media: Components in complex cell culture media could potentially interact with and degrade this compound over time.

    • Solution: When possible, prepare fresh this compound-containing media for each day of your experiment. If this is not feasible, conduct a preliminary experiment to assess the stability of this compound in your specific cell culture medium over the intended duration of your experiment.

Q4: Are there any known incompatibilities of this compound with common lab reagents or materials?

A4: Specific incompatibility data for this compound is limited. However, as a peptide, certain general precautions should be taken:

  • Avoid Strong Acids and Bases: Exposure to extreme pH conditions can lead to hydrolysis of the peptide bonds.

  • Minimize Exposure to Light: Photodegradation can occur with prolonged exposure to light. Store solutions in amber tubes or cover them with foil.

  • Reactive Chemicals: Avoid contact with strong oxidizing agents.

Experimental Protocols

Protocol for Assessing this compound Stability in a Liquid Formulation

This protocol outlines a general method for determining the stability of this compound in a specific buffer or cell culture medium.

1. Materials:

  • This compound TFA salt
  • Your chosen buffer or cell culture medium
  • Low-protein-binding tubes and plates
  • HPLC or LC-MS system for analysis

2. Method:

  • Prepare a stock solution of this compound in sterile water.
  • Dilute the stock solution to the desired final concentration in your experimental buffer or medium in several replicate tubes.
  • Store the tubes under your intended experimental conditions (e.g., 37°C, 5% CO2).
  • At specified time points (e.g., 0, 4, 8, 24, 48, and 72 hours), remove an aliquot from one of the replicate tubes.
  • Immediately analyze the aliquot by a validated stability-indicating HPLC or LC-MS method to determine the concentration of intact this compound.
  • Plot the concentration of this compound versus time to determine the degradation kinetics.

Analytical Method for this compound Quantification

A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is a sensitive and specific way to quantify this compound.

Sample Preparation (from plasma):

  • Precipitate proteins from the plasma sample using a solution of 0.1% formic acid in an acetonitrile-dimethyl sulfoxide (B87167) (75/25 vol/vol) mixture.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Inject the supernatant into the LC-MS/MS system.

LC-MS/MS Parameters (Example):

  • Column: A reverse-phase C18 column (e.g., Waters Acquity BEH C18, 2.1 by 50 mm, 1.7-μm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with a formic acid modifier.

  • Detection: Monitor the mass transition of this compound using selected reaction monitoring (SRM) in positive ion mode.

Visualizing Experimental Workflows

Stability_Testing_Workflow Workflow for this compound Stability Assessment cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution Dilute Dilute to Final Concentration in Test Medium Prep_Stock->Dilute Aliquots Create Replicate Aliquots Dilute->Aliquots Incubate Incubate under Experimental Conditions (e.g., 37°C, 5% CO2) Aliquots->Incubate Timepoints Sample at Predetermined Time Points (0, 4, 8, 24h...) Incubate->Timepoints Analysis Analyze by HPLC/LC-MS Timepoints->Analysis Data Determine Concentration of Intact this compound Analysis->Data Kinetics Plot Concentration vs. Time to Determine Degradation Kinetics Data->Kinetics

Caption: A flowchart illustrating the key steps in assessing the stability of this compound in a liquid formulation.

Troubleshooting_Aggregation Troubleshooting this compound Aggregation cluster_solutions Potential Solutions Problem Problem: This compound Solution is Cloudy or Precipitated Solvent Optimize Solvent: - Use sterile water for TFA salt - Consider minimal DMSO for stock Problem->Solvent pH Adjust pH: - Maintain neutral pH (7.0-7.4) Problem->pH Temp Modify Temperature: - Gently warm or cool solution Problem->Temp Sonication Apply Gentle Sonication Problem->Sonication Outcome_Resolved Resolution: Clear Solution Solvent->Outcome_Resolved pH->Outcome_Resolved Temp->Outcome_Resolved Sonication->Outcome_Resolved

Caption: A logical diagram outlining troubleshooting steps for this compound aggregation and precipitation issues.

References

Murepavadin Combination Therapy Experiments: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Murepavadin combination therapies.

Troubleshooting Guides

This section addresses common issues encountered during this compound combination therapy experiments.

Issue 1: High Variability or Poor Reproducibility in In Vitro Synergy Assays (Checkerboard and Time-Kill)

  • Question: My checkerboard or time-kill assay results with this compound are inconsistent. What are the common causes and how can I troubleshoot this?

  • Answer: Variability in synergy testing is a common challenge. Here are the primary factors to consider and troubleshoot:

    • Pipetting and Dilution Errors: Inaccurate serial dilutions are a major source of error.

      • Solution: Ensure thorough mixing of stock solutions and use calibrated pipettes. For checkerboard assays, consider preparing master plates with drug dilutions to minimize variability between replicate plates.

    • Inoculum Preparation: The density and growth phase of the bacterial inoculum can significantly impact results.

      • Solution: Standardize your inoculum preparation. Use a spectrophotometer to adjust the inoculum to a 0.5 McFarland standard. Ensure the bacterial culture is in the logarithmic growth phase.

    • Edge Effects in Microplates: Wells on the perimeter of 96-well plates are prone to evaporation, which can concentrate the drug and affect results.

      • Solution: To mitigate this, fill the outer wells with sterile media or phosphate-buffered saline (PBS) and do not use them for experimental data.[1]

    • Drug Adsorption to Plastics: Peptidomimetic drugs like this compound may adsorb to plastic surfaces of labware, reducing the effective concentration. While not explicitly documented for this compound, this is a known issue for other antimicrobial peptides. The use of polysorbate 80, a non-ionic surfactant, can prevent this.[2] Interestingly, polysorbate 80 has also been shown to inhibit biofilm formation by P. aeruginosa.[3]

      • Solution: Consider adding a low concentration (e.g., 0.002%) of polysorbate 80 to your broth medium to prevent this compound from binding to plastic surfaces. Always run control experiments to ensure the surfactant does not affect bacterial growth or the activity of the combination antibiotic.

      • Solution: Be consistent with the synergy model you use for data analysis. It is recommended to state the model used in your methodology. The Fractional Inhibitory Concentration Index (FICI) is the most common method for checkerboard assays.[4]

Issue 2: Unexpected or Lack of Synergy in Combination with Beta-Lactams

  • Question: I am not observing the expected synergy between this compound and a beta-lactam antibiotic. What could be the reason?

  • Answer: this compound's synergistic effect with beta-lactams is primarily due to its ability to increase the permeability of the P. aeruginosa outer membrane, allowing better access of the beta-lactam to its periplasmic target.[5] If synergy is not observed, consider the following:

    • This compound Concentration: The permeabilizing effect of this compound is concentration-dependent.

      • Solution: Ensure you are using a sufficient, sublethal concentration of this compound. Concentrations at 2x and 4x the Minimum Inhibitory Concentration (MIC) have been shown to increase outer membrane permeability.[5]

    • Beta-Lactamase Activity: The P. aeruginosa strain you are using may produce beta-lactamases that degrade the partner antibiotic.

      • Solution: If you suspect beta-lactamase activity, consider using a combination of this compound with a beta-lactam/beta-lactamase inhibitor combination, such as ceftazidime/avibactam.[5]

    • Timing of Drug Addition: The timing of drug exposure might influence the outcome.

      • Solution: In your experimental design, consider simultaneous addition of both agents, as well as sequential addition (this compound first, followed by the beta-lactam) to see if pre-treatment with this compound enhances the beta-lactam's efficacy.

Issue 3: Inconsistent Results in Animal Models of Infection

  • Question: I am seeing high variability in bacterial load reduction in my murine pneumonia model with this compound combination therapy. What should I check?

  • Answer: In vivo experiments inherently have more variables than in vitro assays. Here are some key areas to focus on for troubleshooting:

    • Route of Administration and Dosing: The method of drug delivery and the dose can greatly affect drug exposure at the site of infection.

      • Solution: For murine pneumonia models, intranasal or intratracheal administration is often used to deliver this compound directly to the lungs.[5][6] Ensure your administration technique is consistent. Verify that the doses used are in line with those reported in preclinical studies (e.g., 0.25 mg/kg for this compound in a murine pneumonia model).[5]

    • Animal Health and Neutropenia: The immune status of the animals can impact the course of infection and the efficacy of the treatment. Many preclinical studies use neutropenic mouse models to simulate conditions in immunocompromised patients.

      • Solution: Ensure all animals are healthy before infection. If using a neutropenic model, ensure that the method of inducing neutropenia (e.g., cyclophosphamide (B585) administration) is consistent across all animals.

    • Timing of Treatment Initiation: The timing of the first dose of antibiotics relative to the time of infection is critical.

      • Solution: Standardize the time between bacterial challenge and the initiation of treatment. In many published studies, treatment is initiated 2 hours post-infection.[6]

Frequently Asked Questions (FAQs)

General

  • Question: What is the mechanism of action of this compound?

  • Answer: this compound has a novel mechanism of action. It specifically targets the lipopolysaccharide (LPS) transport protein D (LptD) in the outer membrane of Pseudomonas aeruginosa.[7] By binding to LptD, this compound disrupts the transport of LPS to the outer membrane, leading to alterations in the membrane's integrity and ultimately, bacterial cell death.[7]

  • Question: Why is this compound often used in combination therapies?

  • Answer: this compound's ability to disrupt the outer membrane of P. aeruginosa can enhance the activity of other antibiotics that may have difficulty penetrating this barrier.[5] This can lead to synergistic effects, where the combined activity of the two drugs is greater than the sum of their individual activities. Combination therapy can also potentially reduce the development of antibiotic resistance.[5]

  • Question: Are there any known safety concerns with this compound?

  • Answer: Phase III clinical trials of intravenous this compound for hospital-acquired and ventilator-associated bacterial pneumonia were halted due to a higher-than-expected incidence of acute kidney injury in the treatment group.[8] However, an inhaled formulation of this compound is under investigation and has shown good tolerability with low systemic exposure in early clinical trials.[9]

Experimental Design

  • Question: How do I determine if the interaction between this compound and another antibiotic is synergistic, additive, or antagonistic in a checkerboard assay?

  • Answer: The interaction is typically quantified by calculating the Fractional Inhibitory Concentration Index (FICI). The FICI is the sum of the FICs of each drug, where the FIC is the MIC of the drug in combination divided by the MIC of the drug alone. The results are generally interpreted as follows:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0[10]

  • Question: What is the difference between a checkerboard assay and a time-kill assay for synergy testing?

  • Answer: A checkerboard assay determines the minimum inhibitory concentration (MIC) of two drugs in combination and provides a static measure of their interaction (synergy, additivity, or antagonism) based on the FICI. A time-kill assay, on the other hand, measures the rate of bacterial killing over time when exposed to one or both drugs. Synergy in a time-kill assay is typically defined as a ≥2-log10 decrease in CFU/mL at 24 hours with the combination compared to the most active single agent.[11]

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound Combination Therapy in a Murine Acute Pneumonia Model

Combination TherapyDosing RegimenFold Reduction in Bacterial Load (Combination vs. Control)Fold Reduction (Combination vs. This compound alone)Fold Reduction (Combination vs. Partner Drug alone)Reference
This compound + Ceftazidime/AvibactamThis compound: 0.25 mg/kg (intranasal)Ceftazidime/Avibactam: 7.5/1.875 mg/kg (intranasal)204748.773.1[5][12]
This compound + CiprofloxacinThis compound: 0.25 mg/kg (intranasal)Ciprofloxacin: 0.5 mg/kg (intranasal)117135.527.2[13][14]

Experimental Protocols

Protocol 1: Checkerboard Assay for this compound Synergy

This protocol outlines a standard method for assessing the synergistic activity of this compound with a partner antibiotic against P. aeruginosa.

Materials:

  • P. aeruginosa isolate

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • Partner antibiotic stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Methodology:

  • Inoculum Preparation: a. From an overnight culture of P. aeruginosa on a non-selective agar (B569324) plate, pick a few colonies and suspend them in sterile saline. b. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Drug Dilution Plate Preparation: a. In a 96-well plate, prepare serial two-fold dilutions of this compound in CAMHB along the y-axis (e.g., rows A-G). b. In the same plate, prepare serial two-fold dilutions of the partner antibiotic in CAMHB along the x-axis (e.g., columns 1-11). c. Row H should contain only the partner antibiotic dilutions (this compound control), and column 12 should contain only the this compound dilutions (partner antibiotic control). Well H12 should contain no antibiotics (growth control).

  • Inoculation: a. Add the prepared bacterial inoculum to each well of the drug dilution plate.

  • Incubation: a. Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: a. After incubation, determine the MIC of each drug alone and in combination by visual inspection for turbidity or by reading the optical density at 600 nm. b. Calculate the FICI to determine the nature of the interaction.

Protocol 2: Time-Kill Assay

This protocol assesses the bactericidal activity of this compound in combination with another antibiotic over time.

Materials:

  • P. aeruginosa isolate in logarithmic growth phase

  • CAMHB

  • This compound and partner antibiotic stock solutions

  • Sterile culture tubes

  • Incubator with shaking (37°C)

  • Apparatus for serial dilutions and plating

Methodology:

  • Inoculum Preparation: a. Prepare a standardized inoculum of P. aeruginosa in CAMHB at a starting density of approximately 5 x 10⁵ CFU/mL.

  • Treatment Groups: a. Prepare culture tubes with the following conditions: i. Growth control (no antibiotic) ii. This compound alone (at a specified concentration, e.g., 0.5x MIC) iii. Partner antibiotic alone (at a specified concentration, e.g., 0.5x MIC) iv. This compound + partner antibiotic (at the same specified concentrations)

  • Incubation and Sampling: a. Incubate the tubes at 37°C with shaking. b. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), remove an aliquot from each tube.

  • Viable Cell Counting: a. Perform serial dilutions of the collected aliquots in sterile saline. b. Plate the dilutions onto non-selective agar plates. c. Incubate the plates at 37°C for 18-24 hours and then count the colonies to determine the CFU/mL at each time point.

  • Data Analysis: a. Plot the log10 CFU/mL versus time for each treatment group. b. Synergy is defined as a ≥2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

Protocol 3: Outer Membrane Permeability Assay (NPN Uptake)

This protocol measures the effect of this compound on the outer membrane permeability of P. aeruginosa using the fluorescent probe N-phenyl-1-naphthylamine (NPN).

Materials:

  • P. aeruginosa culture in logarithmic growth phase

  • HEPES buffer (5 mM, pH 7.2)

  • NPN stock solution (in acetone)

  • This compound stock solution

  • Fluorometer or fluorescence plate reader

Methodology:

  • Cell Preparation: a. Grow P. aeruginosa to mid-log phase in a suitable broth medium. b. Harvest the cells by centrifugation and wash them twice with HEPES buffer. c. Resuspend the cells in HEPES buffer to a standardized optical density (e.g., OD600 of 0.5).

  • Assay Procedure: a. Add the bacterial suspension to the wells of a black 96-well microplate. b. Add NPN to a final concentration of 10 µM. c. Measure the baseline fluorescence. d. Add varying concentrations of this compound to the wells. e. Immediately measure the fluorescence intensity over time. An increase in fluorescence indicates NPN uptake and therefore increased outer membrane permeability.

Visualizations

Murepavadin_Mechanism_of_Action cluster_periplasm Periplasm cluster_outer_membrane Outer Membrane LPS Lipopolysaccharide (LPS) LptC LptC LPS->LptC LPS Transport LptA LptA LptD LptD LptA->LptD LPS Transport LptC->LptA LPS Transport LptE LptE Disruption Disruption of Outer Membrane LptD->Disruption Leads to This compound This compound This compound->LptD Binds to and inhibits Synergy Increased entry of other antibiotics (e.g., Beta-lactams) Disruption->Synergy CellDeath Bacterial Cell Death Disruption->CellDeath Synergy->CellDeath

Caption: this compound's mechanism of action and synergy pathway.

Checkerboard_Assay_Workflow start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum setup_plate Set up 96-well Plate with Drug Combinations prep_inoculum->setup_plate prep_dilutions Prepare Serial Dilutions of this compound and Partner Antibiotic prep_dilutions->setup_plate inoculate Inoculate Plate with Bacterial Suspension setup_plate->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read MICs Visually or with Plate Reader incubate->read_results calculate_fici Calculate Fractional Inhibitory Concentration Index (FICI) read_results->calculate_fici interpret Interpret Results: Synergy, Additivity, or Antagonism calculate_fici->interpret end End interpret->end

Caption: Workflow for a checkerboard synergy assay.

Time_Kill_Assay_Workflow start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum setup_tubes Set up Culture Tubes with: - No Drug (Control) - this compound alone - Partner Drug alone - Combination prep_inoculum->setup_tubes incubate_shake Incubate at 37°C with Shaking setup_tubes->incubate_shake sample Sample at Timed Intervals (0, 2, 4, 6, 8, 24h) incubate_shake->sample plate_count Perform Serial Dilutions and Plate for CFU Count sample->plate_count incubate_plates Incubate Plates at 37°C plate_count->incubate_plates plot_data Plot log10 CFU/mL vs. Time incubate_plates->plot_data analyze Analyze for Synergy (≥2-log10 Kill) plot_data->analyze end End analyze->end

Caption: Workflow for a time-kill synergy assay.

References

Technical Support Center: Investigating Potential Off-Target Effects of Murepavadin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of Murepavadin.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for this compound?

This compound is a first-in-class peptidomimetic antibiotic that specifically targets the lipopolysaccharide (LPS) transport protein D (LptD) in the outer membrane of Pseudomonas aeruginosa.[1][2][3] By binding to LptD, this compound inhibits the transport and insertion of LPS into the outer membrane, which disrupts the integrity of the bacterial cell envelope and ultimately leads to cell death.[1][2] This targeted approach makes it highly selective for P. aeruginosa.[1][4]

Q2: What are the known or potential off-target effects of this compound in mammalian systems?

The most significant off-target effect observed with intravenous this compound is renal toxicity (nephrotoxicity), which led to the halting of Phase III clinical trials.[5][6][7] An analysis of trial data showed a higher frequency of acute kidney injury in patients receiving this compound compared to the control group.[5][7]

Another documented off-target effect is its immunomodulatory activity. This compound can activate the Mas-related G protein-coupled receptor X2 (MRGPRX2) on human mast cells.[4][8][9] This activation triggers mast cell degranulation and the release of pro-inflammatory cytokines, which can contribute to the host's immune response against the infection.[4][8][9]

Q3: Is this compound active against other bacterial species?

This compound exhibits potent and specific bactericidal activity against Pseudomonas aeruginosa, including multidrug-resistant strains.[1][10] It is largely inactive against other Gram-negative and Gram-positive bacteria.[1] This high specificity is due to its unique mechanism of targeting the LptD protein of P. aeruginosa.[1][4]

Q4: Can resistance development to this compound be misinterpreted as an off-target effect?

Yes, it is possible. The development of resistance in P. aeruginosa can lead to a decrease in this compound's efficacy, which might be initially mistaken for an off-target effect or a compound stability issue. Resistance mechanisms often involve mutations in genes related to LPS biosynthesis or transport, such as lpxL1, lpxL2, bamA, lptD, and msbA, or in two-component regulatory systems like pmrB.[11][12] These mutations can alter the bacterial outer membrane, reducing the binding of this compound to its LptD target.[11][13][14] Therefore, it is crucial to perform susceptibility testing on the bacterial strains used in experiments to rule out resistance.

Troubleshooting Guides

Issue 1: High cytotoxicity observed in mammalian cell lines at concentrations effective against P. aeruginosa.

  • Possible Cause 1: Off-target mitochondrial toxicity. Some antimicrobial peptides can disrupt mitochondrial membranes due to their similarity to bacterial membranes.

  • Troubleshooting Steps:

    • Determine the Therapeutic Index: Calculate the therapeutic index by comparing the 50% cytotoxic concentration (CC50) in your mammalian cell line with the Minimum Inhibitory Concentration (MIC) against your P. aeruginosa strain. A low therapeutic index indicates poor selectivity.

    • Mitochondrial Membrane Potential Assay: Use a fluorescent dye such as JC-1 or TMRM to assess changes in mitochondrial membrane potential in mammalian cells after this compound treatment. A decrease in potential may suggest mitochondrial toxicity.

    • ATP Depletion Assay: Measure intracellular ATP levels in mammalian cells. A significant drop in ATP after treatment can also indicate mitochondrial dysfunction.

  • Possible Cause 2: Vehicle-induced toxicity. The solvent used to dissolve this compound may be causing cytotoxicity.

  • Troubleshooting Steps:

    • Vehicle Control: Test the cytotoxicity of the vehicle alone at the same concentration used in your experiments.

    • Alternative Solvents: If the vehicle is toxic, consider using a more biocompatible solvent.

Issue 2: Inconsistent results in outer membrane disruption assays.

  • Possible Cause 1: Efflux pump activity. Some bacteria can actively pump out fluorescent dyes used in membrane permeability assays, leading to an underestimation of membrane disruption.

  • Troubleshooting Steps:

    • Use an Efflux Pump Inhibitor: Pre-treat the bacteria with an efflux pump inhibitor, such as sodium azide, before performing the NPN (1-N-phenylnaphthylamine) uptake assay.[15]

    • Time-resolved Measurements: Monitor the fluorescence signal over time to capture the initial rapid increase before efflux pumps can significantly impact the dye concentration.[15]

  • Possible Cause 2: Variability in bacterial growth phase. The susceptibility of bacteria to membrane-disrupting agents can vary with the growth phase.

  • Troubleshooting Steps:

    • Standardize Inoculum: Ensure that bacteria are consistently harvested from the mid-logarithmic growth phase for all experiments.

    • Verify Growth Phase: Measure the optical density (OD) of the bacterial culture to confirm the growth phase before harvesting.

Data Presentation

Table 1: In Vitro Activity and Cytotoxicity of this compound

ParameterOrganism/Cell LineValueReference
MIC50P. aeruginosa0.125 mg/L[11]
MIC90P. aeruginosa0.12 - 0.25 mg/L[1][3]
Hemolytic ActivityHuman Red Blood CellsNon-hemolytic at 100 µg/mL[1]
Mast Cell Activation (EC50)MRGPRX2-expressing cells~1 µM (1.67 mg/L)[8]

Table 2: Adverse Effects of Intravenous this compound in Phase III Clinical Trial

Adverse EventThis compound Arm (n=33)Control Arm (n=8)Reference
Acute Kidney Injury63%38%[5]

Experimental Protocols

1. Outer Membrane Permeability Assay using N-phenyl-1-naphthylamine (NPN)

This assay measures the disruption of the bacterial outer membrane. NPN is a fluorescent probe that is poorly fluorescent in aqueous environments but becomes highly fluorescent in the hydrophobic interior of cell membranes. Disruption of the outer membrane allows NPN to partition into the phospholipid bilayer, resulting in an increase in fluorescence.

  • Materials:

    • P. aeruginosa culture in mid-log phase

    • HEPES buffer (5 mM, pH 7.2) with 5 mM glucose

    • NPN stock solution (in acetone (B3395972) or ethanol)

    • This compound solution

    • 96-well black, clear-bottom microplate

    • Fluorometric microplate reader

  • Procedure:

    • Harvest mid-log phase P. aeruginosa by centrifugation.

    • Wash the cells and resuspend them in HEPES buffer to a standardized optical density (e.g., OD600 of 0.5).

    • Add NPN to the bacterial suspension to a final concentration of 10 µM.

    • Aliquot the bacterial suspension with NPN into the wells of the 96-well plate.

    • Measure the baseline fluorescence (Excitation: 350 nm, Emission: 420 nm).

    • Add varying concentrations of this compound to the wells.

    • Immediately begin kinetic measurement of fluorescence intensity for at least 10-15 minutes.

    • A rapid increase in fluorescence indicates outer membrane permeabilization.

2. Cytotoxicity Assay using MTT

This assay assesses the effect of this compound on the viability of mammalian cells.

  • Materials:

    • Mammalian cell line (e.g., HEK293, HepG2)

    • Complete cell culture medium

    • This compound solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

    • 96-well clear microplate

    • Spectrophotometric microplate reader

  • Procedure:

    • Seed mammalian cells in a 96-well plate and incubate for 24 hours to allow for attachment.

    • Remove the medium and add fresh medium containing serial dilutions of this compound. Include untreated control wells.

    • Incubate for 24-48 hours.

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.

    • Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Calculate cell viability as a percentage relative to the untreated control and determine the CC50 value.

Visualizations

OnTarget_Pathway This compound This compound LptD LptD Protein (Outer Membrane) This compound->LptD Binds to LPS_Transport LPS Transport to Outer Membrane This compound->LPS_Transport Inhibits LptD->LPS_Transport OM_Integrity Outer Membrane Integrity LPS_Transport->OM_Integrity Maintains Cell_Death Bacterial Cell Death OM_Integrity->Cell_Death Disruption leads to OffTarget_Pathway cluster_mast_cell Human Mast Cell cluster_kidney Kidney Cells MRGPRX2 MRGPRX2 Receptor Degranulation Degranulation MRGPRX2->Degranulation Cytokine_Release Cytokine/Chemokine Release (e.g., IL-8, CCL3) MRGPRX2->Cytokine_Release Immune_Response Enhanced Immune Response Degranulation->Immune_Response Cytokine_Release->Immune_Response Kidney_Cell Renal Tubular Cells (Hypothesized Target) Cell_Injury Acute Kidney Injury Kidney_Cell->Cell_Injury Mechanism Under Investigation This compound This compound This compound->MRGPRX2 Activates This compound->Kidney_Cell Interacts with Troubleshooting_Workflow Start High Cytotoxicity Observed in Mammalian Cells Check_Vehicle Is the vehicle (solvent) toxic to the cells? Start->Check_Vehicle Test_Vehicle Test cytotoxicity of vehicle alone Check_Vehicle->Test_Vehicle Yes Assess_Selectivity Assess Therapeutic Index (CC50/MIC) Check_Vehicle->Assess_Selectivity No Change_Vehicle Identify a more biocompatible solvent Test_Vehicle->Change_Vehicle Low_Index Is the Therapeutic Index low? Assess_Selectivity->Low_Index Mito_Tox_Assay Perform Mitochondrial Toxicity Assays (e.g., Membrane Potential, ATP) Low_Index->Mito_Tox_Assay Yes High_Index Cytotoxicity is likely not a major off-target issue. Re-evaluate experiment. Low_Index->High_Index No

References

Improving Murepavadin solubility for laboratory applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of Murepavadin for laboratory applications. Below you will find frequently asked questions, troubleshooting guides, experimental protocols, and supporting data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as POL7080) is a first-in-class peptidomimetic antibiotic that specifically targets the lipopolysaccharide (LPS) transport protein D (LptD) in the outer membrane of Pseudomonas aeruginosa.[1][2] By binding to LptD, this compound disrupts the transport of LPS to the outer membrane, leading to alterations in the bacterial cell envelope and ultimately cell death.[1][2] It exhibits potent bactericidal activity against a broad panel of P. aeruginosa clinical isolates, including multidrug-resistant (MDR) strains.[1][3][4]

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound's solubility can be influenced by its salt form (e.g., TFA salt). For laboratory use, Dimethyl Sulfoxide (DMSO) and aqueous solutions are commonly used. This compound TFA salt is reported to be soluble in water.[] For non-TFA forms, or if water solubility is limited, DMSO is a good alternative.[6] One study reports the preparation of a 1 mg/mL stock solution in a DMSO:water (9:1 v/v) mixture.[7] For in vivo studies, PBS has been used, though it may require warming and sonication to achieve higher concentrations.[2]

Q3: How should I prepare a stock solution of this compound?

A3: To prepare a stock solution, it is recommended to start with a high-concentration stock in an organic solvent like DMSO, which can then be diluted into your aqueous experimental medium. For example, a 10 mM stock solution in DMSO can be prepared.[6] Alternatively, for this compound TFA, a stock solution in sterile water or PBS can be made.[2][] It is advisable to prepare fresh solutions for use. If you need to store the stock solution, it should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]

Q4: What should I do if this compound precipitates out of solution?

A4: Precipitation can occur when diluting a DMSO stock solution into an aqueous buffer. To avoid this, it is recommended to add the aqueous buffer to the DMSO stock solution slowly while vortexing. If precipitation still occurs, gentle warming and sonication can aid dissolution.[2] For in vitro assays, ensure the final concentration of DMSO is compatible with your experimental system.

Q5: How should I store this compound powder and stock solutions?

A5: this compound powder should be stored at -20°C.[] Stock solutions should be aliquoted to minimize freeze-thaw cycles and can be stored at -20°C for up to one month or at -80°C for up to six months.[2]

This compound Solubility Data

The following table summarizes the known solubility of this compound in various solvents.

SolventConcentrationComments
DMSO10 mM-
PBS25 mg/mLRequires sonication and warming.[2]
WaterSoluble (TFA salt)[]
DMSO:Water (9:1 v/v)1 mg/mLUsed for preparing stock solutions for in vivo studies.[7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays (e.g., MIC determination)
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Initial Dissolution: Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM).[6]

  • Solubilization: Vortex the solution until the powder is completely dissolved. Gentle warming or sonication may be used if necessary.

  • Storage: Aliquot the stock solution into sterile, low-protein-binding tubes and store at -80°C for long-term storage or -20°C for short-term storage.[2]

  • Working Solution Preparation: For in vitro assays, serially dilute the stock solution in the appropriate cell culture medium (e.g., cation-adjusted Mueller-Hinton broth) to achieve the desired final concentrations.[8] Ensure the final DMSO concentration is below the tolerance level of your assay.

Protocol 2: Preparation of this compound Formulation for In Vivo Animal Studies
  • Weighing: Weigh the required amount of this compound (TFA salt if available) for the desired dosage.

  • Initial Dissolution: For subcutaneous or intravenous administration, dissolve the this compound in sterile PBS.[2]

  • Solubilization: To achieve higher concentrations (e.g., 25 mg/mL), warming and ultrasonic treatment may be necessary.[2] Ensure the solution is clear before administration.

  • Alternative Formulation: If solubility in PBS is limited, a stock solution can be prepared in a DMSO:water (9:1 v/v) mixture at 1 mg/mL.[7] This stock can then be further diluted with a suitable vehicle for injection, keeping the final DMSO concentration as low as possible.

  • Administration: It is recommended to prepare the formulation fresh on the day of the experiment.

Troubleshooting and Experimental Workflow Diagrams

Murepavadin_Solubility_Troubleshooting start Start: Need to dissolve This compound is_tfa Is it the TFA salt? start->is_tfa try_water Attempt to dissolve in sterile water or PBS is_tfa->try_water Yes try_dmso Attempt to dissolve in 100% DMSO is_tfa->try_dmso No / Unsure is_soluble_water Is it fully dissolved? try_water->is_soluble_water is_soluble_dmso Is it fully dissolved? try_dmso->is_soluble_dmso use_solution Solution is ready for use or dilution is_soluble_water->use_solution Yes heat_sonicate Apply gentle warming and/or sonication is_soluble_water->heat_sonicate No is_soluble_dmso->use_solution Yes is_soluble_dmso->heat_sonicate No check_again_water Check solubility again heat_sonicate->check_again_water check_again_dmso Check solubility again heat_sonicate->check_again_dmso check_again_water->use_solution Yes consider_alternative Consider alternative solvent (e.g., DMSO:water mixture) or consult vendor check_again_water->consider_alternative No check_again_dmso->use_solution Yes check_again_dmso->consider_alternative No

Caption: Troubleshooting workflow for dissolving this compound.

Murepavadin_Experimental_Workflow start Start: Prepare this compound for experiment experiment_type Select Experiment Type start->experiment_type in_vitro In Vitro Assay (e.g., MIC) experiment_type->in_vitro In Vitro in_vivo In Vivo Study (Animal Model) experiment_type->in_vivo In Vivo prepare_dmso_stock Prepare high-concentration stock in 100% DMSO in_vitro->prepare_dmso_stock prepare_aqueous_solution Prepare solution in sterile PBS or other vehicle in_vivo->prepare_aqueous_solution serial_dilution Perform serial dilutions in appropriate assay medium prepare_dmso_stock->serial_dilution check_vehicle_compatibility Ensure vehicle compatibility and appropriate dosage prepare_aqueous_solution->check_vehicle_compatibility run_assay Perform Experiment serial_dilution->run_assay check_vehicle_compatibility->run_assay

Caption: Experimental workflow for this compound solution preparation.

This compound Signaling and Mechanism of Action

Murepavadin_Mechanism cluster_P_aeruginosa Pseudomonas aeruginosa OM Outer Membrane IM Inner Membrane LPS LPS IM->LPS Synthesis LptD LptD LptD->OM Inserts into Cell_Death Cell Death LptD->Cell_Death Inhibition leads to LPS_transport LPS Transport LPS->LptD Transported by This compound This compound This compound->LptD Binds to

Caption: Mechanism of action of this compound on P. aeruginosa.

References

Technical Support Center: Murepavadin-Induced Renal Toxicity in Research Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Murepavadin-induced renal toxicity in research models.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is monitoring renal function crucial when working with intravenous this compound?

A1: Intravenous this compound has been associated with a significant incidence of acute kidney injury (AKI). Phase III clinical trials were halted due to a higher-than-expected frequency of renal adverse events in patients receiving the intravenous formulation.[1][2][3] In one study, 63% of patients in the this compound treatment arm developed AKI.[2] Therefore, close monitoring of renal function is essential in preclinical research to understand and mitigate this toxicity.

Q2: What is the primary pharmacokinetic concern for this compound in subjects with pre-existing renal impairment?

A2: The primary concern is increased drug exposure. Pharmacokinetic studies have shown that the total clearance of this compound is significantly lower in subjects with impaired renal function.[4][5][6] This leads to a 2.0- to 2.5-fold increase in the total exposure (AUC) and a prolonged elimination half-life of up to 24 hours, compared to 7.7 hours in subjects with normal renal function.[5][7] This increased exposure is a likely contributor to the observed nephrotoxicity, making dose adjustments a critical consideration.

Q3: What is the proposed mechanism of this compound's antibacterial action, and is it related to its renal toxicity?

A3: this compound is a first-in-class Outer Membrane Protein Targeting Antibiotic (OMPTA).[8] Its antibacterial effect is highly specific to Pseudomonas aeruginosa. It functions by binding to the lipopolysaccharide (LPS) transport protein D (LptD) in the bacterial outer membrane, disrupting LPS transport and leading to bacterial cell death.[8][9][10] The direct mechanism of how this compound interacts with mammalian renal cells to induce toxicity is not well-elucidated in publicly available literature. However, drug-induced nephrotoxicity often involves mechanisms like oxidative stress, mitochondrial dysfunction, and inflammation, which are common pathways for renal injury caused by other therapeutic peptides.[4][11][12]

Q4: Are there any known strategies to mitigate this compound-induced renal toxicity?

A4: The most prominent mitigation strategy currently under investigation is altering the route of administration to reduce systemic exposure. An inhaled formulation of this compound is in development, which is expected to have a significantly higher safety margin (at least 5-10 times) compared to the intravenous version by delivering the drug directly to the lungs with minimal systemic absorption.[2][13][14] While not specifically studied for this compound, general nephroprotective strategies for other drugs in preclinical models include co-administration of antioxidants or anti-inflammatory agents.[4][15][16]

Q5: What are the key biomarkers to monitor for the early detection of this compound-induced nephrotoxicity in animal models?

A5: For early and sensitive detection of acute kidney injury in preclinical models, it is recommended to monitor a panel of biomarkers. Standard markers include serum creatinine (B1669602) (sCr) and blood urea (B33335) nitrogen (BUN).[1][17] However, more sensitive and specific biomarkers of tubular injury include Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL).[18] Histopathological analysis of kidney tissue is the gold standard for confirming and characterizing the nature and severity of the renal injury.[18][19]

Section 2: Troubleshooting Guides

Issue 1: High variability in renal toxicity markers between animals in the same this compound dose group.

  • Possible Cause 1: Inconsistent Hydration Status. Dehydration can exacerbate drug-induced nephrotoxicity.

    • Troubleshooting Step: Ensure all animals have free access to water. For more controlled studies, consider administering a standardized volume of saline subcutaneously or intraperitoneally prior to this compound administration to ensure consistent hydration.

  • Possible Cause 2: Variation in Baseline Renal Function. Underlying subclinical renal differences in animals can affect susceptibility.

    • Troubleshooting Step: Before initiating the study, perform baseline measurements of serum creatinine and BUN to randomize animals into groups with comparable renal function.

  • Possible Cause 3: Inconsistent Drug Administration. Variations in the speed of intravenous injection or volume can alter peak plasma concentrations (Cmax).

    • Troubleshooting Step: Utilize infusion pumps for precise and consistent administration of this compound over a set period, mimicking clinical infusion protocols.

Issue 2: No significant signs of nephrotoxicity are observed even at high doses of this compound.

  • Possible Cause 1: Animal Model Resistance. The chosen animal model (e.g., specific mouse strain) may be less susceptible to this compound-induced nephrotoxicity.

    • Troubleshooting Step: Review literature for models known to be sensitive to drug-induced nephrotoxicity (e.g., Sprague-Dawley rats for certain toxins). Consider a pilot study in a different species or strain. Rodent models are common, but larger animal models may better replicate human pathophysiology.[1]

  • Possible Cause 2: Insufficient Study Duration. The onset of renal injury may be delayed.

    • Troubleshooting Step: Extend the observation period post-dosing. Include multiple time points for sample collection (e.g., 24, 48, 72 hours, and up to 7 days) to capture both acute and sub-acute effects.

  • Possible Cause 3: Insensitive Biomarkers. Serum creatinine may not rise significantly until substantial renal damage has occurred.

    • Troubleshooting Step: Incorporate more sensitive, early-detection biomarkers such as urinary KIM-1 and NGAL. Perform histopathological examination of the kidneys at the end of the study to detect cellular-level damage.[18]

Issue 3: Difficulty distinguishing between this compound toxicity and disease-model-induced kidney injury (e.g., in a sepsis model).

  • Possible Cause: Confounding Pathophysiology. Sepsis itself can cause acute kidney injury, making it difficult to isolate the drug's effect.

    • Troubleshooting Step 1: Include a "Disease-Only" Control Group. This group should have the induced disease (e.g., sepsis) and receive a vehicle control instead of this compound. This allows for the subtraction of the disease's effect on renal function.

    • Troubleshooting Step 2: Use a "Drug-Only" Control Group. Administer this compound to healthy, non-diseased animals to characterize the drug's nephrotoxic profile in isolation.

    • Troubleshooting Step 3: Staggered Dosing and Monitoring. Initiate this compound treatment at a well-defined point after disease induction and monitor renal biomarkers at multiple time points to observe any acute changes that correlate with drug administration.

Section 3: Data Presentation & Experimental Protocols

Quantitative Data Summary

The following tables summarize key pharmacokinetic and clinical observations related to this compound and renal function.

Table 1: Pharmacokinetic Parameters of this compound in Subjects with Varying Renal Function [6][7]

Renal Function StatusGeometric Mean Total Clearance (L/h)Geometric Mean Elimination Half-life (h)Approximate Fold-Increase in AUC0–∞ (vs. Normal)
Normal6.9 - 7.07.6 - 7.7N/A
Mild Impairment3.313.9~2.0
Moderate ImpairmentNot specifiedNot specified2.2
Severe Impairment2.423.12.6

Table 2: Incidence of Acute Kidney Injury (AKI) in a Phase III Clinical Trial [2][3]

Treatment ArmNumber of Patients (n)Percentage of Patients with AKI (%)
This compound3363%
Control838%

Note: Data from preclinical animal models detailing dose-dependent effects on specific renal biomarkers (sCr, BUN, KIM-1) are not publicly available.

Detailed Methodologies: Key Experimental Protocols

Protocol 1: General Protocol for Assessing this compound-Induced Nephrotoxicity in a Rat Model

This is a generalized protocol based on standard methods for evaluating drug-induced nephrotoxicity and should be optimized for specific research questions.[1][17][20]

  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Acclimatization: Acclimatize animals for at least 7 days before the experiment.

  • Grouping:

    • Group 1: Vehicle Control (e.g., 0.9% Saline, IV)

    • Group 2: this compound - Low Dose (e.g., 10 mg/kg, IV)

    • Group 3: this compound - Mid Dose (e.g., 25 mg/kg, IV)

    • Group 4: this compound - High Dose (e.g., 50 mg/kg, IV)

    • Group 5 (Optional): Positive Control (e.g., Cisplatin 7 mg/kg, IP, single dose)

  • Drug Administration:

    • Administer this compound or vehicle intravenously via the tail vein. Consider using an infusion pump for a slow, controlled infusion (e.g., over 30 minutes) to avoid acute cardiovascular effects.

  • Sample Collection:

    • Urine: Collect urine for 24 hours in metabolic cages at baseline, and at 24, 48, and 72 hours post-dose. Analyze for KIM-1, NGAL, total protein, and albumin.

    • Blood: Collect blood via tail vein or saphenous vein at baseline, and at 24, 48, and 72 hours post-dose. Separate serum to analyze for creatinine and BUN.

  • Termination and Tissue Collection:

    • At 72 hours (or a later time point), euthanize animals via an approved method.

    • Perform cardiac perfusion with saline followed by 10% neutral buffered formalin.

    • Harvest kidneys. Weigh them and fix one in formalin for histopathology (H&E and PAS staining). Flash-freeze the other kidney in liquid nitrogen for molecular or proteomic analysis.

  • Endpoints:

    • Primary: Serum creatinine, BUN, urinary KIM-1, and NGAL levels.

    • Secondary: Changes in body weight, urine output, urinary protein, and kidney weight.

    • Confirmatory: Histopathological scoring of tubular injury (e.g., necrosis, cast formation, brush border loss).

Section 4: Visualizations (Diagrams)

Signaling Pathways and Workflows

G cluster_0 Hypothesized this compound-Induced Renal Cell Injury This compound This compound (High Systemic Concentration) RenalCell Renal Proximal Tubule Cell This compound->RenalCell Direct or Indirect Interaction (Mechanism Unknown) Mitochondria Mitochondrial Dysfunction RenalCell->Mitochondria ROS Increased ROS (Oxidative Stress) Mitochondria->ROS Inflammation Inflammatory Signaling (e.g., NF-kB) ROS->Inflammation Apoptosis Apoptosis (Cell Death) ROS->Apoptosis Inflammation->Apoptosis AKI Acute Kidney Injury (AKI) Apoptosis->AKI

Caption: Hypothesized signaling pathway for this compound-induced renal cell injury.

G cluster_1 Experimental Workflow for Assessing Nephroprotective Agents Start Select Animal Model (e.g., Sprague-Dawley Rat) Grouping Randomize into Treatment Groups Start->Grouping Baseline Baseline Sample Collection (Blood, Urine) Grouping->Baseline Treatment Administer: 1. Vehicle 2. This compound 3. This compound + Agent A 4. Agent A only Baseline->Treatment Monitoring Monitor & Collect Samples (e.g., 24, 48, 72h) Treatment->Monitoring Termination Euthanize & Harvest Kidneys Monitoring->Termination Analysis Analyze Data: - Biomarkers (sCr, BUN, KIM-1) - Histopathology Termination->Analysis Conclusion Determine Efficacy of Nephroprotective Agent A Analysis->Conclusion

Caption: Experimental workflow for testing potential nephroprotective agents.

G cluster_2 Troubleshooting Logic: High In-Group Variability Problem High Variability in Renal Biomarkers Q1 Was hydration status controlled? Problem->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Were baseline renal values used for randomization? A1_Yes->Q2 Sol1 Implement standardized saline administration A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Was drug administration rate consistent? A2_Yes->Q3 Sol2 Perform baseline screening and balanced randomization A2_No->Sol2 A3_No No Q3->A3_No Sol3 Use infusion pumps for all administrations A3_No->Sol3

Caption: Troubleshooting flowchart for high experimental variability.

References

Validation & Comparative

Murepavadin vs. Colistin: An In Vivo Efficacy Comparison in Pseudomonas aeruginosa Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of murepavadin and colistin (B93849), two critical antibiotics in the fight against multidrug-resistant Pseudomonas aeruginosa. The information presented is based on available preclinical data, with a focus on quantitative outcomes and detailed experimental methodologies to support further research and development.

Executive Summary

This compound, a novel peptidomimetic antibiotic, demonstrates potent and specific activity against Pseudomonas aeruginosa. In vitro studies consistently show that this compound is significantly more potent than colistin, a last-resort polymyxin (B74138) antibiotic. While direct head-to-head in vivo comparative studies are limited, available data from murine lung infection models suggest that this compound is effective at reducing bacterial burden at low doses. Furthermore, preclinical studies indicate a synergistic relationship between this compound and colistin, suggesting potential for combination therapy. Colistin, while effective, is associated with significant nephrotoxicity and its in vivo efficacy can be influenced by the infection model and the resistance profile of the pathogen.

In Vitro Potency: A Prelude to In Vivo Performance

In vitro susceptibility testing consistently highlights this compound's superior potency against P. aeruginosa compared to colistin. The minimum inhibitory concentration (MIC) required to inhibit the growth of 90% of isolates (MIC90) for this compound is typically 4- to 8-fold lower than that of colistin.

Table 1: Comparative In Vitro Activity of this compound and Colistin against Pseudomonas aeruginosa

AntibioticMIC50 (mg/L)MIC90 (mg/L)Reference
This compound0.120.12 - 0.25[1][2]
Colistin11 - 2[1][2]

In Vivo Efficacy: Insights from Preclinical Models

Direct comparative in vivo efficacy studies between this compound and colistin monotherapies are not extensively published. However, individual studies and combination therapy trials provide valuable insights into their respective in vivo performance.

This compound In Vivo Activity

Studies in neutropenic murine lung infection models have demonstrated the potent in vivo activity of this compound against various P. aeruginosa strains. Intratracheal administration of this compound resulted in a significant reduction in bacterial load.

Table 2: In Vivo Efficacy of this compound in a Murine Pneumonia Model

P. aeruginosa StrainThis compound Dose (mg/kg)Administration RouteBacterial Load Reduction (log10 CFU)Reference
Multiple Strains< 1Intratracheal> 2[3]
ATCC 27853, NCTC 13437, Isolate 16Various (dose-response)IntratrachealDose-dependent reduction[3]
PA140.25Intranasal~1.45 (28-fold reduction)[4][5]
Colistin In Vivo Activity

Colistin's in vivo efficacy has been established in various infection models. However, its bactericidal activity can be concentration-dependent and may be less effective against biofilm-forming bacteria.

Table 3: In Vivo Efficacy of Colistin in a Murine Pneumonia Model

P. aeruginosa StrainColistin Dose (mg/L)Administration RouteBacterial Load Reduction (log10 CFU)Reference
Biofilm-forming strain256 (64x MIC)Not specified~1[6]
Planktonic cells256 (64x MIC)Not specified~2[6]
This compound and Colistin Combination Therapy

A key finding from preclinical research is the synergistic effect observed when this compound and colistin are used in combination. This suggests that this compound can potentiate the activity of colistin, potentially allowing for lower, less toxic doses of the latter.

Table 4: In Vivo Efficacy of this compound and Colistin Combination Therapy in a Murine Pneumonia Model

Treatment GroupBacterial Load Reduction (fold change vs. control)Reference
This compound aloneNot specified[7]
Colistin aloneNot specified[7]
This compound + Colistin~500[7]

Experimental Protocols

Murine Pneumonia Model for Monotherapy and Combination Therapy Evaluation

This workflow outlines the general procedure used in preclinical studies to assess the in vivo efficacy of this compound and colistin against P. aeruginosa lung infections.

G cluster_setup Experimental Setup cluster_procedure Infection and Treatment Protocol cluster_outcome Outcome Assessment animal_model Neutropenic Mice infection Intranasal or Intratracheal Inoculation of Bacteria animal_model->infection bacterial_strain Pseudomonas aeruginosa Strain (e.g., PA14, ATCC 27853) bacterial_strain->infection treatment Administration of Antibiotics (this compound, Colistin, or Combination) at specified doses and time points infection->treatment control Control Group (e.g., vehicle, no treatment) infection->control bacterial_load Determination of Bacterial Load in Lungs (CFU counts) treatment->bacterial_load survival Monitoring of Survival Rates (in some studies) treatment->survival control->bacterial_load control->survival

Caption: Workflow of in vivo efficacy testing in a murine pneumonia model.

Signaling Pathway: Mechanism of Action

The distinct mechanisms of action of this compound and colistin are crucial to understanding their individual and combined effects.

G cluster_this compound This compound cluster_colistin Colistin This compound This compound lptd LptD Transporter This compound->lptd binds and inhibits lps_transport LPS Transport to Outer Membrane lps Lipopolysaccharide (LPS) om_integrity Outer Membrane Integrity lps_transport->om_integrity disruption leads to om_destabilization Outer Membrane Destabilization cell_death_m Bacterial Cell Death om_integrity->cell_death_m compromised integrity causes colistin Colistin colistin->lps binds to im_disruption Inner Membrane Disruption om_destabilization->im_disruption allows for cell_death_c Bacterial Cell Death im_disruption->cell_death_c leads to

Caption: Simplified mechanism of action for this compound and colistin.

Conclusion

This compound emerges as a highly potent agent against P. aeruginosa with a promising in vivo efficacy profile. Its specific targeting of the LptD transporter offers a distinct advantage and a potential avenue to overcome existing resistance mechanisms. While colistin remains a crucial therapeutic option, its clinical utility is hampered by toxicity concerns. The synergistic interaction between this compound and colistin in preclinical models is a significant finding, suggesting that combination therapy could enhance efficacy while potentially mitigating the toxicity associated with high-dose colistin. Further head-to-head in vivo studies are warranted to fully elucidate the comparative efficacy and safety of these two important antipseudomonal agents.

References

Murepavadin vs. Tobramycin: A Comparative Analysis for Pseudomonas aeruginosa Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a wide array of antibiotics, making it a significant challenge in clinical settings, particularly in hospital-acquired pneumonia (HAP) and ventilator-associated pneumonia (VAP). The continuous evolution of multidrug-resistant (MDR) strains necessitates the development of novel therapeutic agents. This guide provides a detailed comparison of murepavadin, a first-in-class peptidomimetic antibiotic, and tobramycin (B1681333), a well-established aminoglycoside, for the treatment of P. aeruginosa infections.

This compound (POL7080) is a pathogen-specific antibiotic that targets an outer membrane protein of P. aeruginosa.[1][2] Tobramycin is a broad-spectrum aminoglycoside that has been a cornerstone of anti-pseudomonal therapy for decades, often used in combination with other agents.[3][4][5] This comparison will delve into their mechanisms of action, in vitro activity, synergistic potential, and clinical safety profiles, supported by experimental data.

Mechanism of Action

The fundamental difference between this compound and tobramycin lies in their distinct mechanisms of action.

This compound: this compound possesses a novel mechanism, specifically targeting the lipopolysaccharide (LPS) transport protein D (LptD) in the outer membrane of P. aeruginosa.[1][6][7][8] By binding to LptD, it disrupts the transport and assembly of LPS, which is a critical component for maintaining the structural integrity of the outer membrane. This disruption leads to membrane destabilization and subsequent bacterial cell death.[6] Its high specificity for P. aeruginosa LptD means it has a narrow spectrum of activity and is largely inactive against other bacteria.[1]

G cluster_OM P. aeruginosa Outer Membrane lptd LptD Protein lps LPS Transport Disrupted lptd->lps Inhibits death Cell Death lps->death This compound This compound This compound->lptd Binds to

Fig. 1: Mechanism of action of this compound.

Tobramycin: As an aminoglycoside, tobramycin has a dual mechanism of action against Gram-negative bacteria.[9] Its primary and most well-understood mechanism is the inhibition of protein synthesis. After crossing the bacterial cell wall and cytoplasmic membrane, tobramycin binds irreversibly to the 30S ribosomal subunit.[3][10] This binding interferes with the initiation of protein synthesis and causes misreading of the mRNA template, leading to the production of non-functional or toxic proteins, which ultimately results in cell death.[3][10] Additionally, at higher concentrations, tobramycin can disrupt the bacterial outer membrane, contributing to its bactericidal activity.[9]

G cluster_Cell P. aeruginosa Cell ribosome 30S Ribosomal Subunit synthesis Protein Synthesis Inhibited ribosome->synthesis proteins Aberrant Proteins synthesis->proteins death Cell Death proteins->death tobramycin Tobramycin tobramycin->ribosome Enters cell & Binds to

Fig. 2: Mechanism of action of Tobramycin.

Quantitative Data Presentation

In Vitro Susceptibility

This compound has demonstrated potent in vitro activity against a large collection of P. aeruginosa clinical isolates, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. Comparative data for Minimum Inhibitory Concentration (MIC) required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of isolates are summarized below.

AntibioticIsolate CollectionMIC₅₀ (mg/L)MIC₉₀ (mg/L)Reference
This compound 1,219 general clinical isolates0.120.12[8]
Tobramycin 1,219 general clinical isolates0.5>16[11]
This compound 785 XDR isolates0.120.25[12]
Tobramycin 785 XDR isolates8>8[12]
This compound Cystic Fibrosis isolates0.122[13]
Tobramycin Cystic Fibrosis isolates116[13]

Lower MIC values indicate greater potency.

Experimental Protocols and Data

Synergistic Activity of this compound and Tobramycin

Recent studies have explored the synergistic potential of combining this compound with aminoglycosides. A notable experiment demonstrated that this compound enhances the bactericidal efficacy of tobramycin.[14][15]

Experimental Protocol: Time-Kill Assay

  • Bacterial Strain: P. aeruginosa reference strain PA14 was used.

  • Culture Preparation: Bacteria were grown to logarithmic phase in appropriate broth media.

  • Drug Concentrations: this compound was used at 0.5 µg/mL, and tobramycin was used at 0.75 µg/mL. These concentrations are below the clinical breakpoint for each drug individually.[14][15]

  • Treatment Groups: Cultures were treated with:

    • This compound alone

    • Tobramycin alone

    • A combination of this compound and tobramycin

    • A no-drug control

  • Incubation and Sampling: The cultures were incubated at 37°C. Aliquots were removed at specified time points (e.g., 0, 4, 8, and 24 hours).

  • Quantification: Samples were serially diluted and plated to determine the number of viable bacteria (colony-forming units per mL, CFU/mL).

G start P. aeruginosa PA14 Log-phase Culture prep Prepare Treatment Groups: 1. This compound (0.5 µg/mL) 2. Tobramycin (0.75 µg/mL) 3. Combination 4. Control start->prep incubate Incubate at 37°C prep->incubate sample Sample at 0, 4, 8, 24 hours incubate->sample quantify Perform Serial Dilutions and Plate Counting sample->quantify end Determine CFU/mL & Compare Groups quantify->end

Fig. 3: Experimental workflow for Time-Kill Assay.

Results Summary

The combination of this compound and tobramycin demonstrated significant synergy.

  • After 8 hours of treatment, the combination resulted in a bacterial count that was 50- to 100-fold lower than that of either antibiotic used alone.[14][15]

  • After 24 hours, the synergistic effect was even more pronounced, with the combination of this compound and tobramycin resulting in a 10⁶-fold greater reduction in bacteria compared to the individual agents.[14][15]

This enhanced killing effect is attributed to this compound's ability to increase the bacterial membrane potential, which in turn promotes the intracellular uptake of tobramycin, allowing it to reach its ribosomal target more effectively.[14][15]

G cluster_Cell P. aeruginosa Cell mur This compound lptd Targets LptD mur->lptd tob Tobramycin uptake Increased Tobramycin Uptake tob->uptake potential Enhances Inner Membrane Potential lptd->potential potential->uptake ribosome Increased Binding to 30S Ribosome uptake->ribosome synergy Synergistic Bactericidal Effect ribosome->synergy

Fig. 4: Logical relationship of this compound-Tobramycin synergy.

Clinical Trials and Safety Profile

While in vitro data for this compound are promising, clinical development has faced significant hurdles. In contrast, tobramycin has a long history of clinical use, and its safety profile is well-characterized.

DrugPhase III Trial Status (IV formulation)Key Safety FindingsReference
This compound Discontinued (B1498344)An unexpectedly high incidence of acute kidney injury (nephrotoxicity) was observed (56% in the treatment arm vs. 25% in the comparator arm).[16][17][18]
Tobramycin Established Standard of CareKnown risks of nephrotoxicity and ototoxicity (auditory and vestibular damage). Requires therapeutic drug monitoring to minimize toxicity.[4][5]

The Phase III trials for intravenous this compound (PRISM-MDR and PRISM-UDR) in patients with nosocomial pneumonia were halted and subsequently discontinued due to the high rates of acute kidney injury.[16][18] This setback led the developer to take the intravenous formulation back to preclinical stages for potential reformulation.[16] It is important to note that an inhaled formulation of this compound is currently under development for treating P. aeruginosa in cystic fibrosis patients, a route of administration that results in lower systemic exposure and is expected to have a better safety profile.[13][19]

Conclusion

This compound and tobramycin represent two distinct approaches to combating P. aeruginosa infections.

  • This compound offers a novel, highly potent, and specific mechanism of action against P. aeruginosa, including highly resistant strains. Its in vitro data are superior to those of many established antibiotics. However, the severe nephrotoxicity observed with the intravenous formulation led to the cessation of its Phase III trials, posing a major obstacle to its use for systemic infections. The future of this compound may lie in inhaled formulations for localized lung infections where systemic exposure is minimized.

  • Tobramycin remains a clinically relevant aminoglycoside, particularly as part of combination therapy. Its efficacy is well-established, but it is hampered by a known profile of nephrotoxicity and ototoxicity and growing bacterial resistance. Its broader spectrum is a double-edged sword, being useful for mixed infections but also impacting the host microbiome.

For researchers and drug development professionals, the story of this compound underscores the critical challenge of translating potent in vitro activity into a safe and effective clinical product. While tobramycin's utility continues, the synergistic potential demonstrated with agents like this compound highlights a promising path forward: combining novel mechanisms with established antibiotics to enhance efficacy and potentially overcome resistance.

References

Validating Murepavadin's Target Engagement with LptD: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of Murepavadin's target engagement with the lipopolysaccharide (LPS) transport protein D (LptD), a critical component of the outer membrane of Gram-negative bacteria. By objectively comparing its performance with alternative LptD-targeting agents and presenting supporting experimental data, this document serves as a valuable resource for researchers in the field of antibiotic drug discovery and development.

Introduction to this compound and its Target, LptD

This compound (POL7080) is a novel, first-in-class peptidomimetic antibiotic specifically designed to combat infections caused by Pseudomonas aeruginosa, a notoriously difficult-to-treat pathogen due to its high intrinsic and acquired resistance to many antibiotics.[1][2] this compound's unique mechanism of action involves the specific targeting of LptD, an essential outer membrane protein responsible for the final stages of lipopolysaccharide (LPS) transport and insertion into the outer leaflet of the outer membrane.[2][3] By binding to the periplasmic domain of LptD, this compound disrupts the LPS transport machinery, leading to the accumulation of LPS in the inner membrane, loss of outer membrane integrity, and ultimately, bacterial cell death.[4] This targeted approach offers a significant advantage over broad-spectrum antibiotics by minimizing the impact on the host's commensal microbiota.

Comparative Analysis of LptD-Targeting Agents

While this compound is a leading clinical candidate targeting LptD, other molecules have been identified that also interfere with the LPS transport pathway. This section compares this compound with a notable alternative, the naturally occurring antimicrobial peptide Thanatin.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for this compound and Thanatin, focusing on their binding affinity to LptD and their antimicrobial activity against P. aeruginosa.

CompoundTarget Protein(s)Binding Affinity (Kd) to LptDSource
This compound (L27-11)*LptD13 ± 5 nM[5]
ThanatinLptA, LptDNot explicitly quantified for LptD alone

*Note: The provided Kd value is for L27-11, a closely related and structurally similar peptidomimetic to this compound.

CompoundOrganismMIC50 (µg/mL)MIC90 (µg/mL)Source
This compoundP. aeruginosa (1,219 clinical isolates)0.120.12[1][6]
This compoundP. aeruginosa (Cystic Fibrosis isolates)0.125 (broth microdilution)2 (broth microdilution)[7]
ThanatinP. aeruginosa>64>64[8]

Key Experiments for Validating Target Engagement

Several biophysical and microbiological techniques are crucial for validating the interaction between an antibiotic and its target. Below are detailed methodologies for key experiments used to characterize this compound's engagement with LptD.

Experimental Protocols

1. Surface Plasmon Resonance (SPR)

  • Objective: To measure the binding affinity and kinetics of this compound to LptD in real-time.

  • Methodology:

    • Immobilization: Purified, His-tagged LptD/E complex is immobilized on a Ni-NTA sensor chip.

    • Analyte Injection: A series of this compound concentrations are injected over the sensor surface.

    • Detection: The change in the refractive index at the sensor surface, which is proportional to the mass of bound this compound, is measured in real-time.

    • Data Analysis: Association and dissociation rate constants (k_on and k_off) are determined from the sensorgrams. The equilibrium dissociation constant (K_d) is calculated as the ratio of k_off to k_on.[5]

2. Isothermal Titration Calorimetry (ITC)

  • Objective: To determine the thermodynamic parameters of the this compound-LptD interaction, including the binding affinity (K_d), stoichiometry (n), and enthalpy change (ΔH).

  • Methodology:

    • Sample Preparation: Purified LptD/E complex is placed in the sample cell of the calorimeter, and this compound is loaded into the injection syringe. Both solutions must be in identical buffer to minimize heats of dilution.[8][9]

    • Titration: Small aliquots of this compound are injected into the LptD solution at a constant temperature.

    • Heat Measurement: The heat released or absorbed during the binding event is measured by the instrument.

    • Data Analysis: The resulting thermogram is integrated to determine the heat change per injection. These values are then plotted against the molar ratio of this compound to LptD and fitted to a binding model to extract the thermodynamic parameters.[9][10]

3. Antimicrobial Susceptibility Testing (AST)

  • Objective: To determine the minimum inhibitory concentration (MIC) of this compound required to inhibit the growth of P. aeruginosa.

  • Methodology (Broth Microdilution):

    • Preparation of this compound Dilutions: A two-fold serial dilution of this compound is prepared in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

    • Inoculum Preparation: A standardized suspension of P. aeruginosa is prepared to a final concentration of approximately 5 x 10^5 CFU/mL in each well.[11]

    • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

    • MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.[1][11]

Visualizing Pathways and Workflows

Lipopolysaccharide (LPS) Transport Pathway

LPS_Transport_Pathway cluster_IM Inner Membrane cluster_Periplasm Periplasm cluster_OM Outer Membrane IM LptB2FG LptB2FG LptC LptC LptB2FG->LptC LptA LptA LptC->LptA LptD LptD LptA->LptD OM LPS_OM LptD->LPS_OM LPS Insertion LptE LptE LPS_IM LPS_IM->LptB2FG LPS LPS_Periplasm This compound This compound This compound->LptD Inhibition

Caption: The Lipopolysaccharide (LPS) transport pathway in Gram-negative bacteria and the inhibitory action of this compound on LptD.

Experimental Workflow: Surface Plasmon Resonance (SPR)

SPR_Workflow start Start immobilize Immobilize LptD on Sensor Chip start->immobilize inject Inject this compound (Analyte) immobilize->inject measure Measure Change in Refractive Index inject->measure dissociate Allow Dissociation measure->dissociate regenerate Regenerate Sensor Surface dissociate->regenerate analyze Analyze Sensorgram Data dissociate->analyze regenerate->inject Repeat with different this compound concentrations end End (Kd, kon, koff) analyze->end

Caption: A generalized workflow for determining binding kinetics using Surface Plasmon Resonance (SPR).

Experimental Workflow: Isothermal Titration Calorimetry (ITC)

ITC_Workflow start Start load_cell Load LptD into Sample Cell start->load_cell load_syringe Load this compound into Syringe load_cell->load_syringe equilibrate Equilibrate Temperature load_syringe->equilibrate inject Inject this compound into Cell equilibrate->inject measure_heat Measure Heat Change inject->measure_heat repeat_injection More Injections? measure_heat->repeat_injection repeat_injection->inject Yes analyze Integrate Peaks and Fit Data repeat_injection->analyze No end End (Kd, ΔH, n) analyze->end

Caption: A standard workflow for determining thermodynamic binding parameters using Isothermal Titration Calorimetry (ITC).

Conclusion

The available data strongly support the specific and high-affinity engagement of this compound with its target, LptD, in Pseudomonas aeruginosa. This targeted mechanism of action, combined with its potent antimicrobial activity against a wide range of clinical isolates, underscores its potential as a valuable therapeutic agent in the fight against multidrug-resistant infections. The experimental protocols and comparative data presented in this guide provide a solid foundation for further research and development of novel antibiotics targeting the essential LPS transport pathway in Gram-negative bacteria.

References

Murepavadin's Efficacy in Preclinical Pneumonia Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Murepavadin's Performance Against Other Antibiotics in Animal Models of Pneumonia.

This compound (POL7080) is a novel, first-in-class peptidomimetic antibiotic specifically designed to target Pseudomonas aeruginosa, a challenging Gram-negative pathogen frequently implicated in hospital-acquired and ventilator-associated pneumonia.[1] Its unique mechanism of action, which involves binding to the lipopolysaccharide (LPS) transport protein D (LptD) in the bacterial outer membrane, disrupts the integrity of the membrane and leads to bacterial cell death.[1][2] This guide provides a comprehensive comparison of this compound's efficacy, both as a monotherapy and in combination, with that of other standard-of-care antibiotics in various animal models of P. aeruginosa pneumonia, supported by experimental data.

Quantitative Efficacy Comparison

The following tables summarize the in vivo efficacy of this compound and comparator antibiotics in murine models of Pseudomonas aeruginosa pneumonia. The primary endpoint presented is the reduction in bacterial burden, a key indicator of antibacterial activity.

This compound Monotherapy vs. Comparator Monotherapies
Treatment GroupDoseAnimal ModelBacterial StrainReduction in Bacterial Load (CFU/lung)Reference
This compound0.25 mg/kgMurine Acute PneumoniaP. aeruginosa PA14~33-fold[3]
Ciprofloxacin0.5 mg/kgMurine Acute PneumoniaP. aeruginosa PA14~43-fold[3]
Ceftazidime/avibactam7.5 mg/kg / 1.875 mg/kgMurine Acute PneumoniaP. aeruginosa PA14~28-fold[4]
Amikacin35 mg/kgMurine Acute PneumoniaP. aeruginosa PA14~28-fold[5]
This compound Combination Therapy vs. Monotherapy
Treatment GroupDoseAnimal ModelBacterial StrainReduction in Bacterial Load (CFU/lung)Reference
This compound0.25 mg/kgMurine Acute PneumoniaP. aeruginosa PA14~33-fold[3]
Ciprofloxacin0.5 mg/kgMurine Acute PneumoniaP. aeruginosa PA14~43-fold[3]
This compound + Ciprofloxacin 0.25 mg/kg + 0.5 mg/kg Murine Acute Pneumonia P. aeruginosa PA14 ~1171-fold [3]
This compound0.25 mg/kgMurine Acute PneumoniaP. aeruginosa PA14~42-fold[4]
Ceftazidime/avibactam7.5 mg/kg / 1.875 mg/kgMurine Acute PneumoniaP. aeruginosa PA14~28-fold[4]
This compound + Ceftazidime/avibactam 0.25 mg/kg + 7.5 mg/kg / 1.875 mg/kg Murine Acute Pneumonia P. aeruginosa PA14 ~2047-fold [4]
This compound0.25 mg/kgMurine Acute PneumoniaP. aeruginosa PA14~28-fold[5]
Amikacin35 mg/kgMurine Acute PneumoniaP. aeruginosa PA14~28-fold[5]
This compound + Amikacin 0.25 mg/kg + 35 mg/kg Murine Acute Pneumonia P. aeruginosa PA14 ~756-fold [5]

Experimental Protocols

The data presented in this guide are derived from studies utilizing standardized and well-characterized animal models of pneumonia. Below are the detailed methodologies for the key experiments cited.

Murine Acute Pneumonia Model

This model is designed to mimic acute lung infection in humans and is widely used to evaluate the efficacy of antimicrobial agents.

1. Animals:

  • Specific pathogen-free (SPF) female BALB/c mice, typically 6-8 weeks old, are used.[6]

  • Mice are acclimatized for a minimum of three to five days before the experiment.[6]

2. Bacterial Strain and Inoculum Preparation:

  • The Pseudomonas aeruginosa reference strain PA14 is commonly used.[6]

  • Bacteria are grown in Luria-Bertani (LB) broth overnight at 37°C with shaking.

  • The overnight culture is then diluted in fresh LB broth and grown to a mid-logarithmic phase (OD₆₀₀ of approximately 1.0).[6]

  • The bacterial cells are harvested by centrifugation, washed, and resuspended in sterile phosphate-buffered saline (PBS) to the desired concentration (e.g., 2 x 10⁸ CFU/mL).[4]

3. Infection Procedure:

  • Mice are anesthetized via intraperitoneal injection of a suitable anesthetic (e.g., 7.5% chloral (B1216628) hydrate).[6]

  • A bacterial suspension of a specified volume (e.g., 20 µL containing 4 x 10⁶ CFU) is administered intranasally to each mouse.[5][7]

4. Treatment Administration:

  • Treatment is typically initiated at a specified time point post-infection (e.g., 3 hours).[5][7]

  • This compound and comparator antibiotics are administered via a clinically relevant route, such as intranasally or subcutaneously, at the doses specified in the data tables.[3][4][5]

5. Efficacy Assessment:

  • At a predetermined time after treatment (e.g., 13 or 16 hours post-infection), mice are euthanized.[5][7]

  • The lungs are aseptically harvested and homogenized in sterile PBS.

  • Serial dilutions of the lung homogenates are plated on appropriate agar (B569324) plates (e.g., LB agar).

  • The plates are incubated overnight at 37°C, and the number of colony-forming units (CFU) is counted to determine the bacterial load in the lungs.

  • The reduction in bacterial load is calculated by comparing the CFU counts in treated groups to those in a control group (e.g., saline-treated).

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key pathways and experimental processes.

Murepavadin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_outer_membrane P. aeruginosa Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane This compound This compound LptD LptD Protein This compound->LptD Binds to LPS_transport LPS Transport Complex Disruption Outer Membrane Disruption LptD->Disruption Inhibits LPS Transport LPS_transport->LptD Translocates LPS LPS_synthesis LPS Synthesis LPS_synthesis->LPS_transport LPS molecules Cell_Death Bacterial Cell Death Disruption->Cell_Death Leads to

Caption: Mechanism of action of this compound against P. aeruginosa.

Experimental_Workflow cluster_preparation Preparation cluster_infection Infection cluster_treatment Treatment cluster_assessment Efficacy Assessment Animal_Acclimatization Animal Acclimatization (BALB/c mice) Anesthesia Anesthesia Animal_Acclimatization->Anesthesia Bacterial_Culture Bacterial Culture (P. aeruginosa PA14) Intranasal_Inoculation Intranasal Inoculation Bacterial_Culture->Intranasal_Inoculation Anesthesia->Intranasal_Inoculation Drug_Administration Drug Administration (this compound or Comparators) Intranasal_Inoculation->Drug_Administration Euthanasia Euthanasia Drug_Administration->Euthanasia Lung_Harvest Lung Harvest & Homogenization Euthanasia->Lung_Harvest CFU_Plating Serial Dilution & CFU Plating Lung_Harvest->CFU_Plating Data_Analysis Data Analysis (Bacterial Load Reduction) CFU_Plating->Data_Analysis

Caption: Workflow of the murine acute pneumonia model for efficacy testing.

Synergistic_Effect cluster_membrane P. aeruginosa Outer Membrane cluster_bacterial_cell Bacterial Cell This compound This compound Membrane_Integrity Outer Membrane Integrity This compound->Membrane_Integrity Disrupts Drug_Efflux Drug Efflux Pumps This compound->Drug_Efflux Inhibits Other_Antibiotic Companion Antibiotic (e.g., Amikacin, Ciprofloxacin) Bacterial_Target Bacterial Target (e.g., Ribosomes, DNA Gyrase) Other_Antibiotic->Bacterial_Target Inhibits Membrane_Integrity->Other_Antibiotic Increases Permeability to Drug_Efflux->Other_Antibiotic Reduces Efflux of Bacterial_Survival Bacterial Survival Bacterial_Target->Bacterial_Survival Reduces

Caption: Proposed mechanism of synergy between this compound and other antibiotics.

References

Comparative Analysis: Murepavadin vs. Meropenem Activity Against Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the performance, mechanisms, and experimental evaluation of a novel pathogen-specific antibiotic versus a broad-spectrum carbapenem (B1253116).

This guide provides a detailed comparative analysis of Murepavadin, a first-in-class peptidomimetic antibiotic, and Meropenem (B701), a widely used broad-spectrum carbapenem antibiotic. The focus is on their respective activities against Pseudomonas aeruginosa, a challenging Gram-negative pathogen known for its intrinsic and acquired resistance mechanisms.

Introduction and Overview

This compound (POL7080) is a novel, pathogen-specific antibiotic currently in clinical development for treating infections caused by Pseudomonas aeruginosa.[1][2] It represents a new class of outer membrane protein-targeting antibiotics (OMPTAs).[3][4][5] Its high specificity is designed to minimize collateral damage to the patient's microbiome.[3][6]

Meropenem is a broad-spectrum carbapenem antibiotic with bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria, including P. aeruginosa.[7][8][9] It is a critical tool in treating severe and multidrug-resistant infections. However, its efficacy is increasingly threatened by the emergence of carbapenem-resistant organisms.[10]

Mechanism of Action: A Tale of Two Targets

The fundamental difference between this compound and Meropenem lies in their mechanism of action and cellular targets.

This compound employs a novel mechanism by specifically targeting the Lipopolysaccharide (LPS) Transport Protein D (LptD) , an essential protein in the outer membrane of P. aeruginosa.[1][3][11][12] By binding to LptD, this compound disrupts the transport of LPS to the outer membrane, leading to the accumulation of LPS in the inner membrane, defective cell envelope integrity, and ultimately, cell death.[1][11][13] This unique target is absent in human cells, suggesting a lower potential for off-target toxicity.[11]

Meropenem , like other β-lactam antibiotics, inhibits the synthesis of the bacterial cell wall.[7][9] It penetrates the bacterial cell and binds to Penicillin-Binding Proteins (PBPs), which are essential enzymes for the final step of peptidoglycan synthesis.[7][8][14] This inhibition weakens the cell wall, leading to cell lysis and death.[8][14] In P. aeruginosa, Meropenem is known to bind to both PBP2 and PBP3.[15]

G cluster_this compound This compound Mechanism cluster_meropenem Meropenem Mechanism This compound This compound LptD LptD Protein (Outer Membrane) This compound->LptD Binds to LPSTransport LPS Transport Disruption LptD->LPSTransport Inhibits CellDeath1 Cell Death LPSTransport->CellDeath1 Meropenem Meropenem PBPs Penicillin-Binding Proteins (PBPs) (Periplasm) Meropenem->PBPs Binds to Peptidoglycan Peptidoglycan Synthesis Inhibition PBPs->Peptidoglycan Inhibits CellDeath2 Cell Lysis & Death Peptidoglycan->CellDeath2

Caption: Comparative Mechanisms of Action.

Comparative In Vitro Activity

This compound demonstrates potent and specific activity against P. aeruginosa, including strains resistant to other classes of antibiotics.

FeatureThis compoundMeropenem
Spectrum Narrow, specific to P. aeruginosa.[1] Largely inactive against other Gram-negative and Gram-positive bacteria.[1]Broad-spectrum, active against many Gram-positive and Gram-negative bacteria, and anaerobes.[7][8][9]
Target Organism Pseudomonas aeruginosaWide range of bacteria, including P. aeruginosa.[8]
Activity against Pseudomonas aeruginosa Isolates

Multiple surveillance studies have evaluated the in vitro potency of this compound against large collections of clinical P. aeruginosa isolates, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.

Study Cohort (No. of Isolates)DrugMIC₅₀ (mg/L)MIC₉₀ (mg/L)% Susceptible / Inhibited
Global Surveillance (1,219 isolates)[3][6]This compound 0.12 0.12 99.1% inhibited at ≤0.5 mg/L
Meropenem---
XDR Isolates (785 isolates)[5]This compound 0.12 0.25 96.7% inhibited at ≤0.5 mg/L
Meropenem---
Clinical Isolates (108 isolates)[15]Meropenem -2 -
Imipenem-Resistant P. aeruginosa (23 isolates)[16]Meropenem --17% sensitive to Meropenem

MIC₅₀: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates. MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Data consistently shows that this compound has a very low MIC₉₀ (0.12-0.25 mg/L) against P. aeruginosa, including against MDR and XDR isolates.[1][3][5][6] In one study, this compound was found to be 4- to 8-fold more active than colistin (B93849) and polymyxin (B74138) B.[6][17]

Mechanisms of Resistance

Resistance mechanisms to the two drugs are distinct, reflecting their different targets and modes of action.

This compound: Resistance can emerge through mutations in genes involved in LPS biosynthesis, most notably the target gene lptD.[18] However, studies have shown a low propensity for resistance induction in vitro, and the development of resistance to this compound did not lead to cross-resistance with other antibiotic classes.[12]

Meropenem: Resistance in P. aeruginosa is multifactorial and complex.[19][20] Key mechanisms include:

  • Reduced Outer Membrane Permeability: Loss or downregulation of the OprD porin, the primary channel for carbapenem entry, is a major cause of resistance.[10][21]

  • Efflux Pumps: Overexpression of efflux systems, such as MexAB-OprM and MexXY-OprM, actively pump Meropenem out of the cell.[10][21]

  • Enzymatic Degradation: Production of carbapenem-hydrolyzing enzymes, particularly metallo-β-lactamases (MBLs), can inactivate the drug.[9][10]

  • Alterations in PBPs: Mutations in the PBP targets can reduce binding affinity, though this is a less common mechanism for high-level resistance.[9]

G cluster_murepavadin_res This compound Resistance cluster_meropenem_res Meropenem Resistance in P. aeruginosa Murepavadin_R This compound LptD_mut Mutated LptD Target Murepavadin_R->LptD_mut Reduced Binding Meropenem_R Meropenem OprD OprD Porin Loss Meropenem_R->OprD Blocked Entry Efflux Efflux Pump (e.g., MexAB-OprM) Meropenem_R->Efflux Pumped Out MBL Metallo-β-lactamase (Enzyme) Meropenem_R->MBL Inactivated Resistance Resistance OprD->Resistance Efflux->Resistance MBL->Resistance

Caption: Primary Mechanisms of Drug Resistance.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The primary method for evaluating and comparing the in vitro potency of antimicrobial agents is the determination of the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution Method

The reference standard for MIC testing, as used in the cited surveillance studies, is the broth microdilution method established by the Clinical and Laboratory Standards Institute (CLSI).[3][6]

  • Preparation of Antimicrobial Solutions: A series of twofold serial dilutions of the antimicrobial agents (this compound, Meropenem, and comparators) are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculum Preparation: P. aeruginosa isolates are cultured on an appropriate agar (B569324) medium. Colonies are then suspended in a saline solution to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1.5 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation: The prepared microdilution trays containing the antimicrobial dilutions are inoculated with the standardized bacterial suspension. The trays are then incubated under ambient air at 35°C for 16-20 hours.

  • Reading the Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

  • Quality Control: Reference strains, such as P. aeruginosa ATCC 27853, are tested concurrently to ensure the accuracy and reproducibility of the results.[3][6]

G cluster_workflow Broth Microdilution Workflow A Prepare Serial Dilutions of this compound & Meropenem C Inoculate Microtiter Plate Wells A->C B Standardize Bacterial Inoculum (0.5 McFarland) B->C D Incubate at 35°C for 16-20 hours C->D E Read Plates for Visible Growth D->E F Determine MIC Value E->F

Caption: Experimental Workflow for MIC Testing.

Conclusion

This compound and Meropenem represent two distinct strategies for combating P. aeruginosa infections. Meropenem is a powerful broad-spectrum agent whose utility is challenged by multifaceted resistance mechanisms. In contrast, this compound offers a highly potent and targeted approach with a novel mechanism of action that remains effective against strains resistant to carbapenems and other antibiotics. Its pathogen-specific nature holds promise for minimizing disruption to the host microbiome. The experimental data clearly indicates this compound's superior in vitro potency against a global and diverse collection of P. aeruginosa isolates, positioning it as a significant development in the fight against this critical pathogen.

References

Murepavadin's Synergistic Power: A Comparative Guide to Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Murepavadin, a novel peptidomimetic antibiotic, demonstrates a potent and specific activity against Pseudomonas aeruginosa by targeting the lipopolysaccharide (LPS) transport protein LptD in the outer membrane.[1][2][3][4] This unique mechanism of action not only proves effective against multidrug-resistant strains but also opens avenues for synergistic combinations with existing antibiotics. This guide provides a comparative analysis of this compound's synergistic effects with various antibiotic classes, supported by experimental data and detailed methodologies, to inform future research and drug development strategies.

In Vitro Synergistic Effects: Quantitative Analysis

This compound has been shown to significantly enhance the bactericidal activity of several classes of antibiotics against P. aeruginosa. The following table summarizes the quantitative data from in vitro studies, demonstrating the potent synergy of these combinations.

Combination PartnerP. aeruginosa Strain(s)Key In Vitro FindingsReference(s)
Aminoglycosides
Tobramycin (B1681333)PA14, mexZ::Tn mutantA combination of this compound (0.5 µg/mL) and tobramycin (0.75 µg/mL) resulted in a 50- to 100-fold greater reduction in bacterial count after 8 hours compared to each drug alone.[1] After 24 hours, the combination led to a 106-fold greater reduction in bacteria.[1][1]
Amikacin (B45834)PA14, 13 clinical isolatesThe combination of this compound (0.5 µg/mL) and amikacin (1 µg/mL) resulted in a 50- to 100-fold greater reduction in bacterial count after 8 hours.[1] Against 13 clinical isolates, the combination showed 97- to 441-fold more killing than individual drugs.[5][1][5]
Fluoroquinolones
Ciprofloxacin (B1669076)PA14, 12 clinical isolatesThis compound (0.5 µg/mL) with ciprofloxacin (0.25 µg/mL) resulted in a 1.83 × 105 to 4.03 × 106-fold killing of all strains after 8 hours, which was 4.00 × 102 to 1.78 × 105-fold more effective than either antibiotic alone.[6][6]
β-Lactams
Ceftazidime/avibactamPA14The combination of this compound and ceftazidime/avibactam slowed the development of resistance in vitro.[2][7] The MIC of this compound alone increased from 0.0625 µg/mL to 12 ± 4 µg/mL in 5 days, while the combination suppressed this increase.[8][2][7][8]
Polymyxins
Colistin (B93849)P. aeruginosa CF isolatesSub-lethal concentrations of this compound significantly increased the bactericidal activity of colistin against 79% of cystic fibrosis isolates tested.[9][9]

In Vivo Efficacy: Murine Pneumonia Model

The synergistic effects observed in vitro have been successfully translated into in vivo models, primarily the murine acute pneumonia model. These studies highlight the potential clinical utility of this compound combination therapy.

Combination PartnerP. aeruginosa StrainIn Vivo ModelKey In Vivo FindingsReference(s)
AmikacinPA14Murine Acute PneumoniaMonotherapy with this compound or amikacin (35 mg/kg) resulted in an approximately 28-fold reduction in bacterial load. The combination therapy led to a 756-fold reduction.[1][5][1][5]
CiprofloxacinPA14Murine Acute PneumoniaThis compound (0.25 mg/kg) and ciprofloxacin (0.5 mg/kg) monotherapies reduced bacterial loads by 33-fold and 43-fold, respectively. The combination resulted in a 1171-fold reduction.[6][6]
Ceftazidime/avibactamPA14Murine Acute PneumoniaMonotherapy with this compound (0.25 mg/kg) or ceftazidime/avibactam (7.5 mg/kg / 1.875 mg/kg) reduced bacterial loads by 42-fold and 28-fold, respectively. The combination therapy resulted in a 2047-fold reduction.[2][2]
ColistinP. aeruginosaMurine Lung InfectionCombination therapy with colistin and this compound caused an approximately 500-fold reduction in CFU counts compared to the no-treatment control.[9][9]

Mechanisms of Synergy

This compound's primary mechanism of disrupting the outer membrane of P. aeruginosa is the key to its synergistic potential. This disruption facilitates the entry of other antibiotics and enhances their efficacy through various mechanisms.

cluster_this compound This compound Action cluster_synergy Synergistic Mechanisms cluster_antibiotics Partner Antibiotics This compound This compound LptD LptD Protein This compound->LptD targets OM Outer Membrane Disruption (LPS Transport Inhibition) LptD->OM leads to IncreasedPermeability Increased Outer Membrane Permeability OM->IncreasedPermeability EffluxInhibition Inhibition of Efflux Pumps OM->EffluxInhibition MembranePotential Enhanced Membrane Potential OM->MembranePotential IncreasedUptake Increased Antibiotic Uptake IncreasedPermeability->IncreasedUptake facilitates BetaLactams β-Lactams (Ceftazidime/avibactam) IncreasedUptake->BetaLactams Fluoroquinolones Fluoroquinolones (Ciprofloxacin) IncreasedUptake->Fluoroquinolones EffluxInhibition->Fluoroquinolones enhances Aminoglycosides Aminoglycosides (Tobramycin, Amikacin) MembranePotential->Aminoglycosides promotes uptake of

Mechanism of this compound's Synergistic Action.
  • Increased Outer Membrane Permeability : By inhibiting LptD and disrupting LPS assembly, this compound compromises the integrity of the outer membrane.[2][7] This creates openings for other antibiotics, such as β-lactams, to bypass this critical barrier and reach their periplasmic targets.[2][8]

  • Enhanced Membrane Potential and Aminoglycoside Uptake : this compound has been shown to enhance bacterial respiration, which in turn increases the membrane potential.[1][5] This heightened electrochemical gradient facilitates the uptake of positively charged aminoglycosides like tobramycin and amikacin.[1][5]

  • Inhibition of Drug Efflux : Evidence suggests that this compound can suppress drug efflux pumps in P. aeruginosa.[3][6] This leads to a higher intracellular concentration of antibiotics like ciprofloxacin, thereby enhancing their bactericidal effect.[3][6]

Experimental Protocols

The following section details the methodologies employed in the key studies cited, providing a framework for reproducibility and further investigation.

In Vitro Time-Kill Assays

Start Prepare P. aeruginosa Culture (e.g., PA14) Inoculate Inoculate Mueller-Hinton Broth Start->Inoculate AddAbx Add Antibiotics (Single or Combination) Inoculate->AddAbx Incubate Incubate at 37°C with Shaking AddAbx->Incubate Sample Collect Aliquots at Time Points (0, 2, 4, 8, 24h) Incubate->Sample Plate Serially Dilute and Plate on Agar Sample->Plate Count Incubate Plates and Count CFU/mL Plate->Count End Analyze Data and Plot Time-Kill Curves Count->End

Workflow for In Vitro Time-Kill Assays.
  • Bacterial Strains and Growth Conditions : Studies typically utilize the reference strain P. aeruginosa PA14 and various clinical isolates.[1][2][6] Bacteria are grown in standard laboratory media such as Mueller-Hinton Broth (MHB) or Lysogeny Broth (LB).[10][11]

  • Antibiotic Concentrations : this compound is often used at a concentration of 0.5 µg/mL.[1][6] Partner antibiotics are used at sub-clinical breakpoint concentrations, for instance, tobramycin at 0.75 µg/mL, amikacin at 1 µg/mL, and ciprofloxacin at 0.25 µg/mL.[1][6]

  • Time-Kill Kinetics : Bacterial cultures are treated with single antibiotics or combinations. At specified time intervals (e.g., 0, 2, 4, 8, and 24 hours), samples are taken, serially diluted, and plated to determine the number of viable bacteria (colony-forming units per milliliter, CFU/mL).[10]

Murine Acute Pneumonia Model

Start Acclimatize Mice Infect Intranasally Infect Mice with P. aeruginosa (e.g., 4 x 10^6 CFU) Start->Infect Wait Wait for 3 Hours Post-Infection Infect->Wait Treat Administer Treatment Intranasally (Saline, Single Abx, or Combination) Wait->Treat Incubate Incubate for 13-16 Hours Treat->Incubate Harvest Euthanize Mice and Harvest Lungs Incubate->Harvest Homogenize Homogenize Lungs Harvest->Homogenize Plate Serially Dilute Homogenate and Plate Homogenize->Plate Count Incubate Plates and Determine Bacterial Load (CFU/lung) Plate->Count End Analyze and Compare Bacterial Loads Count->End

Workflow for the Murine Pneumonia Model.
  • Animal Model : Typically, specific-pathogen-free mice are used. The animal studies are conducted following approved protocols from institutional animal care and use committees.[8]

  • Infection Protocol : Mice are intranasally inoculated with a specific dose of P. aeruginosa, for example, 4 × 106 CFU.[1][2][6]

  • Treatment Regimen : Three hours post-infection, treatments (this compound alone, partner antibiotic alone, or the combination) are administered, often intranasally.[1][2][6] Example doses include this compound at 0.25 mg/kg, amikacin at 35 mg/kg, ciprofloxacin at 0.5 mg/kg, and ceftazidime/avibactam at 7.5 mg/kg/1.875 mg/kg.[1][2][6]

  • Outcome Measurement : After a defined period (e.g., 13 or 16 hours), mice are euthanized, and their lungs are harvested to determine the bacterial load (CFU per lung).[2][6]

Conclusion

The collective evidence strongly supports the synergistic potential of this compound in combination with several standard-of-care antibiotics against P. aeruginosa. The disruption of the outer membrane by this compound appears to be the central mechanism driving these synergistic interactions, leading to enhanced antibiotic uptake and efficacy. Both in vitro and in vivo data demonstrate significant reductions in bacterial load with combination therapies compared to monotherapies. These findings underscore the promise of this compound-based combination therapies as a novel strategy to combat challenging P. aeruginosa infections, particularly those caused by multidrug-resistant strains. Further research, including clinical trials, is warranted to fully elucidate the therapeutic potential of these combinations.

References

Murepavadin: A Comparative Analysis of Cross-Resistance with Other Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-resistance profile of Murepavadin, a novel antibiotic, with other existing antimicrobial agents. The data presented is compiled from various in-vitro studies to offer an objective overview of this compound's performance against Pseudomonas aeruginosa, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.

Executive Summary

This compound, a first-in-class peptidomimetic, targets the lipopolysaccharide (LPS) transport protein D (LptD) in the outer membrane of Pseudomonas aeruginosa.[1][2][3] This unique mechanism of action suggests a low probability of cross-resistance with other antibiotic classes that target different cellular pathways.[4][5] Preclinical studies and clinical trials have demonstrated this compound's potent activity against a broad panel of clinical isolates, including strains resistant to carbapenems and colistin.[1][6] While instances of resistance to this compound have been documented, they are often associated with mutations in genes involved in LPS biosynthesis and transport, such as lpxL1, lpxL2, bamA, lptD, and msbA.[7][8]

Comparative Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and other comparator antibiotics against various Pseudomonas aeruginosa isolates. The data highlights this compound's consistent potency, even against resistant phenotypes.

AntibioticOrganism CollectionMIC₅₀ (mg/L)MIC₉₀ (mg/L)Reference
This compound 1,219 clinical isolates0.120.12[1]
Colistin1,219 clinical isolates11[1]
Polymyxin B1,219 clinical isolates0.51[1]
This compound Cystic Fibrosis isolates (Broth microdilution)0.1252[7]
This compound Cystic Fibrosis isolates (Agar dilution)432[7]
This compound XDR isolates0.120.25[9]
ColistinXDR isolates12[9]
Ceftolozane/tazobactamXDR isolates2>32[9]
TobramycinXDR isolates8>8[9]
This compound MDR isolates0.120.25[1]
This compound XDR isolates0.120.25[1]

Experimental Protocols

The majority of the cited studies utilized standard methodologies for antimicrobial susceptibility testing, primarily broth microdilution, in accordance with guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This is a reference method for determining the MIC of an antimicrobial agent.[1][10]

  • Preparation of Inoculum: A standardized suspension of the bacterial isolate is prepared to a 0.5 McFarland turbidity standard. This suspension is then further diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Preparation of Antibiotic Dilutions: Serial two-fold dilutions of this compound and comparator antibiotics are prepared in CAMHB in 96-well microtiter plates.

  • Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate containing the antibiotic dilutions. The plates are then incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[11][12]

  • Quality Control: Reference strains, such as P. aeruginosa ATCC 27853, are tested concurrently to ensure the accuracy and reproducibility of the results.[1][10]

Visualizing Experimental and Logical Frameworks

To further elucidate the processes involved in cross-resistance studies and the mechanism of this compound, the following diagrams are provided.

Experimental_Workflow_for_Cross_Resistance_Studies cluster_setup Experimental Setup cluster_procedure Susceptibility Testing cluster_analysis Data Analysis Isolates Bacterial Isolates (Clinical, Lab Strains) Inoculum Prepare Standardized Inoculum (0.5 McFarland) Isolates->Inoculum Antibiotics Antibiotics (this compound & Comparators) Dilution Serial Dilution of Antibiotics Antibiotics->Dilution Media Growth Media (e.g., CAMHB) Media->Inoculum Media->Dilution Incubation Inoculate & Incubate (37°C, 16-20h) Inoculum->Incubation Dilution->Incubation MIC_Determination Determine MIC Values Incubation->MIC_Determination Comparison Compare MICs of this compound vs. Other Antibiotics MIC_Determination->Comparison Resistance_Profile Assess for Cross-Resistance Comparison->Resistance_Profile

Experimental workflow for assessing cross-resistance.

Murepavadin_Mechanism_and_Resistance cluster_action This compound's Mechanism of Action cluster_resistance Potential for Cross-Resistance cluster_murepavadin_resistance This compound-Specific Resistance This compound This compound LptD LptD Protein (Outer Membrane) This compound->LptD Binds to Low_Cross_Resistance Low Likelihood of Cross-Resistance This compound->Low_Cross_Resistance Unique target implies LPS_Transport Inhibition of LPS Transport LptD->LPS_Transport Disrupts Cell_Death Bacterial Cell Death LPS_Transport->Cell_Death Leads to Other_Antibiotics Other Antibiotic Classes (e.g., Beta-lactams, Fluoroquinolones) Different_Targets Different Cellular Targets (e.g., Cell Wall, DNA Gyrase) Other_Antibiotics->Different_Targets Act on Different_Targets->Low_Cross_Resistance Suggests LPS_Mutations Mutations in LPS Biosynthesis/Transport Genes (lpxL, bamA, lptD) Altered_Target Altered LptD Target LPS_Mutations->Altered_Target Can lead to Altered_Target->this compound Reduces binding of

This compound's mechanism and its relation to cross-resistance.

Conclusion

The available data strongly indicates that this compound possesses a favorable cross-resistance profile. Its novel mechanism of action targeting the LptD protein in P. aeruginosa distinguishes it from all other classes of antibiotics, resulting in retained activity against MDR and XDR strains.[1][10] While resistance to this compound can develop through mutations in genes related to LPS synthesis and transport, these mutations do not typically confer resistance to other antibiotic classes.[7][8] Further research and clinical surveillance are essential to continuously monitor the evolution of resistance and to fully understand the clinical implications of this compound's unique properties. It is important to note that while preclinical and early clinical data are promising, the development of intravenous this compound was halted in a Phase III trial due to a higher-than-expected rate of acute kidney injury in a specific patient population.[13] The inhaled formulation is still under investigation for the treatment of P. aeruginosa lung infections in cystic fibrosis patients.[14][15]

References

Murepavadin: A Targeted Approach Against Multi-Drug Resistant Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the novel antibiotic Murepavadin against standard-of-care treatments for multi-drug resistant (MDR) Pseudomonas aeruginosa infections, supported by experimental data and detailed methodologies.

The rise of multi-drug resistant (MDR) Pseudomonas aeruginosa poses a significant threat to global health, creating an urgent need for novel antibiotics with alternative mechanisms of action. This compound (POL7080) is a first-in-class outer membrane protein targeting antibiotic specifically designed to combat P. aeruginosa infections.[1] This guide provides a comprehensive evaluation of this compound's activity against MDR P. aeruginosa, comparing its efficacy with other antibiotics and detailing the experimental protocols used to generate this data.

Mechanism of Action: A Novel Target

This compound exhibits a unique mechanism of action by targeting the lipopolysaccharide (LPS) transport protein D (LptD) in the outer membrane of P. aeruginosa.[2][3] By binding to LptD, this compound disrupts the transport of LPS to the outer membrane, leading to the accumulation of LPS in the periplasm, ultimately causing cell death.[3][4] This targeted approach is highly specific to P. aeruginosa and is a key differentiator from many broad-spectrum antibiotics.[5]

cluster_OM Outer Membrane cluster_Periplasm Periplasm cluster_IM Inner Membrane LptD LptD Protein LPS_OM LPS LptD->LPS_OM LPS Insertion Cell_Death Cell Death LptD->Cell_Death Disruption leads to LPS_Peri LPS LPS_Peri->LptD LPS Transport LPS_IM LPS LPS_IM->LPS_Peri LPS Transport This compound This compound This compound->LptD Inhibition

Caption: Mechanism of action of this compound.

In Vitro Activity: Potent and Specific

This compound has demonstrated potent in vitro activity against a large number of clinical isolates of P. aeruginosa, including strains resistant to multiple other classes of antibiotics. Surveillance studies have consistently reported low MIC90 values for this compound, often significantly lower than those of comparator antibiotics.

AntibioticMIC50 (mg/L)MIC90 (mg/L)
This compound 0.12 0.12 - 0.25
Colistin (B93849)12
Ceftolozane/tazobactam2>32
Tobramycin8>8
Meropenem (B701)8>16
Ciprofloxacin0.12>8
Ceftazidime (B193861)2>32

This table summarizes data from multiple sources.[2][4][6][7]

Importantly, no cross-resistance has been observed between this compound and other antimicrobial agents, underscoring its novel mechanism of action.[2] this compound retains its potent activity against extensively drug-resistant (XDR) isolates, including those resistant to colistin and ceftolozane/tazobactam.[6]

In Vivo Efficacy: Promising Results in Preclinical Models

Preclinical studies in various murine infection models have shown the in vivo efficacy of this compound in treating MDR P. aeruginosa infections. These models are crucial for evaluating the potential clinical utility of new antibiotics.

AntibioticMurine ModelEfficacy MetricKey Findings
This compound Lung InfectionBacterial Load ReductionSignificant reduction in bacterial burden in the lungs.[8]
This compound Thigh InfectionBacterial Load ReductionDose-dependent reduction in bacterial counts in thigh muscle.
This compound SepsisSurvival RateImproved survival rates compared to untreated controls.[1]
ColistinLung InfectionBacterial Load ReductionReduction in bacterial burden, particularly when administered intranasally.[1][5]
MeropenemLung InfectionBacterial Load Reduction & SurvivalHigh doses showed a significant decrease in bacterial counts and improved survival against meropenem-resistant strains.[2][4]
Ceftazidime/avibactamLung InfectionBacterial Load ReductionEffective against isolates with MICs up to 32 µg/mL.[9]

Experimental Protocols

Standardized methodologies are critical for the accurate evaluation and comparison of antimicrobial agents. The following sections outline the typical protocols used in the assessment of this compound's efficacy.

In Vitro Susceptibility Testing: Broth Microdilution

The minimum inhibitory concentration (MIC) of this compound and comparator agents is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).[10][11]

  • Preparation of Inoculum: A standardized suspension of the P. aeruginosa isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Preparation of Antibiotic Dilutions: Serial twofold dilutions of each antibiotic are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate containing the antibiotic dilutions. The plates are incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

In Vivo Efficacy Testing: Murine Infection Models

Murine models of infection are instrumental in assessing the in vivo efficacy of new antibiotics. Common models used for P. aeruginosa include the lung, thigh, and sepsis models.

General Workflow for In Vivo Efficacy Studies:

Strain_Selection Select MDR P. aeruginosa Strain Animal_Model Establish Murine Infection Model (Lung, Thigh, or Sepsis) Strain_Selection->Animal_Model Infection Infect Mice with Standardized Inoculum Animal_Model->Infection Treatment Administer this compound or Comparator Antibiotic Infection->Treatment Monitoring Monitor Animal Health and Survival Treatment->Monitoring Endpoint_Analysis Endpoint Analysis: - Bacterial Burden (CFU) - Survival Rate - Histopathology Monitoring->Endpoint_Analysis Data_Analysis Analyze and Compare Efficacy Endpoint_Analysis->Data_Analysis

Caption: Experimental workflow for in vivo antibiotic efficacy testing.

Murine Lung Infection Model:

  • Induction of Neutropenia (Optional): Mice may be rendered neutropenic by intraperitoneal injection of cyclophosphamide (B585) to mimic an immunocompromised state.[3]

  • Infection: Mice are anesthetized and intranasally or intratracheally inoculated with a suspension of MDR P. aeruginosa.

  • Treatment: At a specified time post-infection, treatment with this compound or a comparator antibiotic is initiated, typically via intravenous or subcutaneous administration.

  • Endpoint: At a predetermined time point, mice are euthanized, and their lungs are harvested to determine the bacterial burden (CFU/lung). Survival rates are also monitored over a set period.[5][12]

Murine Thigh Infection Model:

  • Induction of Neutropenia: As described for the lung infection model.

  • Infection: A localized infection is established by injecting a suspension of MDR P. aeruginosa into the thigh muscle of the mice.

  • Treatment: Antibiotic therapy is administered at a set time after infection.

  • Endpoint: After a defined treatment period, the infected thigh muscle is excised, homogenized, and plated to quantify the bacterial load (CFU/gram of tissue).[13]

Murine Sepsis Model:

  • Infection: Sepsis is induced by intraperitoneal injection of a lethal dose of MDR P. aeruginosa.

  • Treatment: Antibiotic treatment is administered at a specified time post-infection.

  • Endpoint: The primary endpoint is the survival rate of the mice over a period of several days.[14]

Conclusion

This compound represents a significant advancement in the fight against MDR P. aeruginosa. Its novel mechanism of action, potent in vitro activity, and promising in vivo efficacy make it a valuable candidate for the treatment of serious infections caused by this challenging pathogen. The data presented in this guide, gathered through standardized and reproducible experimental protocols, provide a strong foundation for the continued clinical development of this compound. Further research and clinical trials are warranted to fully elucidate its therapeutic potential and place in the clinical armamentarium against MDR P. aeruginosa.

References

Validation of Murepavadin's immunomodulatory effects in vitro and in vivo

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the in vitro and in vivo immunomodulatory properties of the novel antibiotic Murepavadin, benchmarked against established anti-pseudomonal agents. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data and detailed protocols.

This compound, a novel peptidomimetic antibiotic, exhibits a dual mechanism of action against Pseudomonas aeruginosa. Beyond its direct bactericidal activity targeting the lipopolysaccharide transport protein LptD, this compound possesses significant immunomodulatory properties.[1] This guide provides a comparative analysis of these effects, with a focus on in vitro and in vivo evidence, placing this compound in context with other antibiotics such as ciprofloxacin (B1669076), tobramycin (B1681333), and colistin (B93849).

In Vitro Immunomodulatory Profile: Mast Cell Activation

A key aspect of this compound's immunomodulatory action is its ability to activate mast cells through the Mas-related G protein-coupled receptor X2 (MRGPRX2) in humans and its ortholog MrgprB2 in mice.[1][2] This interaction triggers a signaling cascade leading to mast cell degranulation and the release of various pro-inflammatory mediators.

Comparative Data: this compound vs. Ciprofloxacin

Ciprofloxacin, a fluoroquinolone antibiotic, has also been shown to induce mast cell degranulation via the MRGPRX2 receptor, making it a relevant comparator for this compound's immunomodulatory effects.[2][3][4]

ParameterThis compoundCiprofloxacinTobramycinColistin
Mast Cell Degranulation Induces degranulation via MRGPRX2.[1]Induces degranulation via MRGPRX2.[2][4]Does not directly induce degranulation, but is taken up by degranulating mast cells.[5]Primarily modulates cytokine responses to bacterial stimuli, no direct evidence of mast cell degranulation.[6][7][8]
Cytokine Release Stimulates release of IL-8, CCL3, and TNF-α from mast cells.[9]Known to have broad immunomodulatory effects, including modulation of cytokine production, but specific data on mast cell cytokine release is less defined compared to this compound.[3]Limited direct effect on cytokine release from mast cells.Modulates cytokine production (e.g., IL-1β, TNF-α, IL-8, IL-6) in mononuclear cells in response to bacterial components.[6][7]

In Vivo Validation: Increased Vascular Permeability

The in vitro observation of mast cell degranulation by this compound translates to a measurable physiological response in vivo. Activation of mast cells leads to the release of vasoactive mediators, resulting in increased vascular permeability. This effect is a hallmark of the initiation of an inflammatory response aimed at recruiting immune cells to the site of infection. This compound has been shown to cause a significant increase in vascular permeability in wild-type mice, an effect that is absent in mice lacking the MrgprB2 receptor.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound-induced mast cell activation and a typical experimental workflow for assessing its immunomodulatory effects.

Murepavadin_Signaling_Pathway This compound This compound MRGPRX2 MRGPRX2 This compound->MRGPRX2 Binds to G_protein G Protein Activation MRGPRX2->G_protein Activates Ca_mobilization Ca²⁺ Mobilization G_protein->Ca_mobilization Degranulation Mast Cell Degranulation Ca_mobilization->Degranulation Cytokine_release Cytokine & Chemokine Release (IL-8, CCL3, TNF-α) Ca_mobilization->Cytokine_release Vascular_permeability Increased Vascular Permeability Degranulation->Vascular_permeability Immune_recruitment Immune Cell Recruitment Cytokine_release->Immune_recruitment

This compound-induced mast cell activation pathway.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Validation mast_cells Human Mast Cells (LAD2) or RBL-2H3 cells expressing MRGPRX2 treatment Treat with this compound or Comparator Antibiotic mast_cells->treatment degranulation_assay β-Hexosaminidase Release Assay treatment->degranulation_assay cytokine_assay ELISA for IL-8, CCL3, TNF-α treatment->cytokine_assay mice Wild-type & MrgprB2 knockout mice injection Intradermal injection of this compound + Evans Blue dye (i.v.) mice->injection measurement Measure Evans Blue extravasation (quantifies vascular permeability) injection->measurement

Workflow for assessing immunomodulatory effects.

Experimental Protocols

In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This protocol is adapted from studies investigating this compound-induced mast cell activation.[9]

  • Cell Culture: Human mast cell line LAD2 or rat basophilic leukemia (RBL-2H3) cells stably expressing human MRGPRX2 are cultured in appropriate media.

  • Cell Plating: Cells are seeded in 96-well plates at a density of 1 x 104 to 5 x 104 cells per well and washed with HEPES buffer.

  • Stimulation: Cells are stimulated with varying concentrations of this compound or comparator antibiotic (e.g., ciprofloxacin) for 30 minutes at 37°C. A positive control (e.g., compound 48/80) and a negative control (buffer alone) are included. Total β-hexosaminidase release is determined by lysing a set of unstimulated cells with 0.1% Triton X-100.

  • Enzyme Reaction: An aliquot of the supernatant from each well is transferred to a new plate and incubated with the substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) for 1 hour at 37°C.

  • Quantification: The reaction is stopped, and the absorbance is measured at 405 nm. The percentage of degranulation is calculated as the ratio of β-hexosaminidase released in response to the stimulus versus the total amount in the cell lysate.

In Vitro Cytokine Release Assay (ELISA)

This protocol is based on methods used to measure cytokine release following this compound treatment.[9]

  • Cell Culture and Stimulation: LAD2 cells are seeded at a density of 3 x 105 cells/mL and stimulated with the test compounds (this compound or comparators) for 24 hours at 37°C.

  • Supernatant Collection: After incubation, the cell culture plates are centrifuged, and the cell-free supernatants are collected.

  • ELISA: The concentrations of IL-8, CCL3, and TNF-α in the supernatants are quantified using commercially available ELISA kits, following the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and measuring the resulting colorimetric change.

  • Data Analysis: A standard curve is generated using recombinant cytokines to determine the concentration of each cytokine in the samples.

In Vivo Vascular Permeability Assay

This protocol is derived from in vivo studies on this compound's effects.[10][11][12]

  • Animal Model: Wild-type and MrgprB2 knockout mice are used to demonstrate receptor-specific effects.

  • Dye Injection: Evans Blue dye (e.g., 0.5% solution in PBS) is injected intravenously into the mice. Evans Blue binds to serum albumin and will extravasate into tissues where vascular permeability is increased.

  • Test Compound Injection: this compound or a control vehicle (PBS) is injected intradermally at a specific site.

  • Tissue Collection: After a defined period (e.g., 30 minutes), the mice are euthanized, and the skin at the injection site is excised.

  • Dye Extraction and Quantification: The excised tissue is incubated in formamide (B127407) to extract the Evans Blue dye. The absorbance of the formamide extract is measured spectrophotometrically (around 620 nm), and the amount of dye extravasated is quantified, serving as a measure of vascular permeability.

Conclusion

This compound distinguishes itself from many conventional antibiotics through its direct immunomodulatory activity, primarily mediated by the activation of the MRGPRX2 receptor on mast cells. This leads to mast cell degranulation, cytokine release, and increased vascular permeability, which can contribute to the host's innate immune response against P. aeruginosa. While ciprofloxacin shares a similar mechanism of mast cell activation via MRGPRX2, other anti-pseudomonal agents like tobramycin and colistin appear to exert their immunomodulatory effects through different pathways. The data and protocols presented in this guide provide a framework for the continued investigation and comparison of the immunomodulatory properties of this compound and other antimicrobial agents.

References

Safety Operating Guide

Proper Disposal of Murepavadin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. While Murepavadin is classified as a non-hazardous substance, adherence to established disposal protocols is essential. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, aligning with general best practices for non-hazardous laboratory waste.

This compound Safety and Classification

According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture.[1] This classification is the primary determinant for its disposal route. However, it is crucial to always consult your institution's specific Environmental Health and Safety (EHS) guidelines, as local regulations may vary.

Chemical InformationData
Product Name This compound (TFA)
Hazard Classification Not a hazardous substance or mixture[1]
GHS Label Elements Not a hazardous substance or mixture[1]
Other Hazards None[1]

Experimental Protocols for Disposal

As a non-hazardous chemical, no specific experimental protocols for the inactivation or neutralization of this compound are required before disposal. The primary focus is on proper segregation and disposal in accordance with institutional and local guidelines for non-hazardous waste.

Step-by-Step Disposal Procedures

The following procedures provide a general framework for the disposal of this compound. Always prioritize your institution's specific waste management protocols.

For Solid this compound Waste:
  • Consult Institutional Guidelines: Before proceeding, review your organization's policies for the disposal of non-hazardous solid chemical waste.

  • Segregation: Ensure that the solid this compound waste is not mixed with any hazardous materials.

  • Containerization: Place the solid this compound waste in a clearly labeled, sealed container. The label should identify the contents as "this compound (Non-Hazardous Solid Waste)."

  • Final Disposal: Following institutional guidelines, this may involve placing the sealed container directly into a designated dumpster for non-hazardous waste. Avoid disposing of chemical waste in standard laboratory trash bins that are handled by custodial staff.

For Liquid this compound Solutions (Aqueous):
  • Seek EHS Approval: Many institutions require approval from the Environmental Health and Safety (EHS) department before any chemical is disposed of via the sanitary sewer.

  • Confirm Non-Hazardous Nature: Verify that the solution only contains this compound and water or another non-hazardous solvent.

  • Dilution: If approved for sink disposal, dilute the this compound solution with a large volume of water (at least 20 parts water to 1 part solution is a common recommendation).

  • Sink Disposal: Pour the diluted solution down the drain, followed by a copious amount of running water to ensure it is thoroughly flushed from the plumbing system.

For Empty this compound Containers:
  • Thorough Rinsing: Triple rinse the empty container with a suitable solvent (e.g., water for aqueous solutions).

  • Collection of Rinsate: The rinsate from the first rinse should be collected and disposed of as liquid this compound waste. Subsequent rinses can typically be disposed of down the drain.

  • Deface Label: Completely remove or obscure the original label on the container to prevent misidentification.

  • Final Disposal: The clean, defaced container can typically be disposed of in the regular trash or recycling, in accordance with your facility's procedures.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_start cluster_assessment cluster_non_hazardous cluster_solid cluster_liquid cluster_end start Start: this compound Waste Generated assess_sds Consult this compound SDS start->assess_sds is_hazardous Is it classified as hazardous? assess_sds->is_hazardous non_hazardous Non-Hazardous Waste Protocol is_hazardous->non_hazardous No hazardous_protocol Follow Hazardous Waste Disposal Protocol (Contact EHS) is_hazardous->hazardous_protocol Yes waste_form Determine Waste Form (Solid or Liquid) non_hazardous->waste_form solid_waste Solid Waste waste_form->solid_waste Solid liquid_waste Liquid Waste waste_form->liquid_waste Liquid solid_proc 1. Segregate from hazardous waste. 2. Place in a labeled, sealed container. 3. Dispose in designated non-hazardous dumpster   (per institutional guidelines). solid_waste->solid_proc end End: Proper Disposal Complete solid_proc->end liquid_proc 1. Obtain EHS approval for sink disposal. 2. Dilute with copious amounts of water. 3. Pour down the drain with running water. liquid_waste->liquid_proc liquid_proc->end hazardous_protocol->end

Caption: this compound Disposal Decision Workflow.

By following these guidelines and prioritizing your institution's specific protocols, you can ensure the safe and compliant disposal of this compound waste, contributing to a secure laboratory environment.

References

Essential Safety and Operational Guidance for Handling Murepavadin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Murepavadin, a novel antibiotic, ensuring safe handling and proper disposal is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate a safe laboratory environment.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is crucial to minimize exposure and ensure personnel safety.[1] The following personal protective equipment is recommended when handling this compound.

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesNitrile or latex gloves should be worn to prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesEssential to protect against splashes or aerosols.
Body Protection Laboratory coatShould be worn to protect skin and clothing from contamination.
Respiratory Protection Not generally required under normal handling conditions with adequate ventilation.Use a NIOSH-approved respirator if there is a risk of aerosolization or if working in a poorly ventilated area.

Safe Handling and Operational Workflow

A systematic approach to handling this compound, from receipt to disposal, is critical for safety and experimental integrity.

Handling Precautions:

  • Avoid inhalation of dust or aerosols.[1]

  • Prevent contact with eyes and skin.[1]

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Wash hands thoroughly after handling.

The following diagram illustrates the standard operational workflow for handling this compound in a laboratory setting.

Murepavadin_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment A Receipt and Storage B Review Safety Data Sheet (SDS) A->B Before Handling C Don Personal Protective Equipment (PPE) B->C D Weighing and Reconstitution in Ventilated Area C->D E Experimental Use D->E F Decontamination of Work Surfaces E->F G Proper Waste Disposal F->G H Doff and Dispose of PPE G->H I Hand Washing H->I

This compound Handling Workflow

Spill Response Protocol

In the event of a this compound spill, a prompt and systematic response is necessary to mitigate any potential hazards.

Immediate Actions:

  • Alert others: Inform personnel in the immediate vicinity of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.

  • Assess the situation: Determine the extent of the spill and any immediate risks.

The following flowchart outlines the procedural steps for cleaning up a this compound spill.

Spill_Response_Plan cluster_containment Containment & Cleanup cluster_disposal Disposal Spill Spill Occurs Alert Alert Others & Evacuate if Necessary Spill->Alert DonPPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Alert->DonPPE Contain Contain the Spill with Absorbent Material DonPPE->Contain Clean Clean the Spill Area Contain->Clean Decontaminate Decontaminate the Area with a Suitable Disinfectant Clean->Decontaminate Collect Collect Contaminated Materials Decontaminate->Collect Dispose Dispose of Waste in Accordance with Institutional and Local Regulations Collect->Dispose DoffPPE Doff and Dispose of PPE Dispose->DoffPPE Wash Wash Hands Thoroughly DoffPPE->Wash

This compound Spill Response Plan

Disposal Plan

Contaminated materials, including used PPE, absorbent materials from spills, and empty containers, should be disposed of in accordance with institutional and local regulations for chemical waste. While this compound is not classified as hazardous, it is prudent to handle its waste with care to prevent environmental release.

Waste Disposal Steps:

  • Collect all contaminated solid waste in a designated, sealed container.

  • Label the container clearly as "this compound Waste" or as required by your institution's waste management guidelines.

  • Dispose of the waste through your institution's chemical waste disposal program.

  • For unused this compound solutions, consult your institution's guidelines for aqueous chemical waste. Do not pour down the drain unless explicitly permitted.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。